3-(4-[(4-Fluorobenzyl)oxy]phenyl)acrylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(E)-3-[4-[(4-fluorophenyl)methoxy]phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FO3/c17-14-6-1-13(2-7-14)11-20-15-8-3-12(4-9-15)5-10-16(18)19/h1-10H,11H2,(H,18,19)/b10-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOLALLMUHXRTGD-BJMVGYQFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C=CC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)/C=C/C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
synthesis of 3-(4-[(4-fluorobenzyl)oxy]phenyl)acrylic acid
An In-Depth Technical Guide to the Synthesis of 3-(4-[(4-fluorobenzyl)oxy]phenyl)acrylic acid
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive, scientifically-grounded methodology for the (CAS 175136-19-3), a cinnamic acid derivative of significant interest in medicinal chemistry and drug development. Cinnamic acids and their analogues are recognized for a wide spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2][3] This document details a robust and reproducible two-step synthetic pathway, commencing with a Williamson ether synthesis to form the key intermediate, 4-[(4-fluorobenzyl)oxy]benzaldehyde, followed by a Knoevenagel condensation to construct the acrylic acid moiety. The narrative emphasizes the causal relationships behind procedural choices, offering field-proven insights into reaction mechanisms, optimization, and characterization. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries.
Introduction and Strategic Overview
Significance of the Target Compound
This compound belongs to the class of cinnamic acid derivatives, which are pivotal structural motifs in the design of novel therapeutic agents. The incorporation of a fluorobenzyl ether provides unique physicochemical properties, potentially enhancing metabolic stability, binding affinity, and bioavailability.[4] The acrylic acid functional group is a versatile handle for further chemical modification, making the title compound a valuable intermediate for creating diverse chemical libraries. Research into related structures has shown promise in areas such as metabolic diseases and oncology, highlighting the therapeutic potential of this molecular scaffold.[5][6][7]
Synthetic Strategy
The synthesis is logically approached in two primary stages, designed for efficiency, high yield, and ease of purification. This strategy leverages two of the most fundamental and reliable reactions in organic chemistry.
-
Step I: Williamson Ether Synthesis. This step establishes the core ether linkage. It involves the SN2 reaction between the phenoxide ion of 4-hydroxybenzaldehyde and an electrophilic 4-fluorobenzyl halide. This reaction is renowned for its reliability and broad scope in preparing both symmetrical and asymmetrical ethers.[8][9]
-
Step II: Knoevenagel Condensation. The aldehyde intermediate from Step I is then reacted with an active methylene compound, malonic acid, to form the α,β-unsaturated carboxylic acid. This reaction, specifically the Doebner modification which utilizes pyridine and a catalytic amount of piperidine, is the method of choice for synthesizing cinnamic acids from aromatic aldehydes, as it facilitates both condensation and in-situ decarboxylation.[10][11]
The complete synthetic workflow is depicted below.
Detailed Synthesis Protocols
Step 1: Synthesis of 4-[(4-fluorobenzyl)oxy]benzaldehyde
This stage is a classic Williamson ether synthesis. The choice of potassium carbonate as the base is critical; it is a mild, inexpensive base, strong enough to deprotonate the phenolic hydroxyl group of 4-hydroxybenzaldehyde to form the nucleophilic phenoxide, but not so strong as to cause side reactions.[12] Acetone is an excellent polar aprotic solvent for this SN2 reaction, effectively solvating the potassium cation while leaving the phenoxide anion relatively free to attack the electrophilic carbon of 4-fluorobenzyl bromide.[3][13]
Experimental Protocol:
-
Setup: To a 250 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzaldehyde (5.0 g, 40.9 mmol, 1.0 eq.) and anhydrous potassium carbonate (K₂CO₃) (11.3 g, 81.9 mmol, 2.0 eq.).
-
Solvent Addition: Add 100 mL of acetone to the flask.
-
Reagent Addition: Add 4-fluorobenzyl bromide (8.55 g, 45.0 mmol, 1.1 eq.) to the stirring suspension.
-
Reaction: Heat the mixture to reflux (approximately 56 °C) and maintain for 6-8 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting 4-hydroxybenzaldehyde is consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature. Filter the solid K₂CO₃ and potassium bromide salts and wash the solid cake with a small amount of acetone.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. The resulting solid is typically of high purity, but can be further purified by recrystallization from an ethanol/water mixture to afford 4-[(4-fluorobenzyl)oxy]benzaldehyde as a white crystalline solid.
Step 2: Synthesis of this compound
The second stage employs the Knoevenagel condensation, a cornerstone C-C bond-forming reaction.[1] The aldehyde intermediate is reacted with malonic acid, which serves as the active methylene compound.[14] The reaction is catalyzed by piperidine, a weak base that facilitates the deprotonation of malonic acid to form a nucleophilic enolate.[14] Pyridine serves as both the solvent and a co-catalyst. This specific set of conditions, known as the Doebner modification, is highly effective because heating the intermediate condensation product in pyridine promotes decarboxylation, directly yielding the desired α,β-unsaturated acid.[3][10]
Experimental Protocol:
-
Setup: In a 250 mL round-bottomed flask, dissolve the 4-[(4-fluorobenzyl)oxy]benzaldehyde intermediate (e.g., 8.0 g, 34.7 mmol, 1.0 eq.) and malonic acid (5.4 g, 52.1 mmol, 1.5 eq.) in 50 mL of pyridine.
-
Catalyst Addition: Add piperidine (0.5 mL, ~5.1 mmol, 0.15 eq.) to the solution.
-
Reaction: Heat the mixture to reflux (approximately 115 °C) for 4-6 hours. CO₂ evolution will be observed as the reaction proceeds. Monitor the disappearance of the aldehyde by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and then chill in an ice bath. Carefully and slowly pour the cooled mixture into a beaker containing 150 mL of cold 2M hydrochloric acid (HCl). This will neutralize the pyridine and precipitate the product.
-
Isolation: The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water to remove any remaining pyridine hydrochloride, and then dried.
-
Purification: The crude product can be purified by recrystallization from ethanol or an acetic acid/water mixture to yield this compound as a pure white or off-white solid.
Data Presentation and Characterization
Reagent and Product Summary
The following table summarizes the key properties of the reactants and the final product.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role | CAS Number |
| 4-Hydroxybenzaldehyde | C₇H₆O₂ | 122.12 | Starting Material (Step 1) | 123-08-0 |
| 4-Fluorobenzyl Bromide | C₇H₆BrF | 189.03 | Reagent (Step 1) | 459-46-1 |
| Potassium Carbonate | K₂CO₃ | 138.21 | Base (Step 1) | 584-08-7 |
| 4-[(4-fluorobenzyl)oxy]benzaldehyde | C₁₄H₁₁FO₂ | 230.24 | Intermediate | 40551-57-1 |
| Malonic Acid | C₃H₄O₄ | 104.06 | Reagent (Step 2) | 141-82-2 |
| Pyridine | C₅H₅N | 79.10 | Solvent/Catalyst (Step 2) | 110-86-1 |
| Piperidine | C₅H₁₁N | 85.15 | Catalyst (Step 2) | 110-89-4 |
| This compound | C₁₆H₁₃FO₃ | 272.27[15] | Final Product | 175136-19-3 |
Expected Characterization Data
The identity and purity of the final product must be confirmed through standard analytical techniques.
-
¹H NMR: The spectrum should confirm the presence of all protons. Key signals include the vinyl protons of the acrylic acid moiety, which typically appear as two doublets with a large coupling constant (~16 Hz) indicative of a trans configuration.[3][13] Aromatic protons and the benzylic methylene singlet (~5.1 ppm) should also be clearly visible.
-
¹³C NMR: The spectrum will show characteristic peaks for the carboxyl carbon (~168 ppm), the carbons of the double bond, and the aromatic and benzylic carbons.[3]
-
FT-IR: The infrared spectrum should display a broad O-H stretch for the carboxylic acid, a sharp C=O stretch (~1680 cm⁻¹), C=C stretching from the alkene and aromatic rings, and a C-O-C stretch for the ether linkage.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated molecular weight of 272.27.
-
Melting Point: A sharp melting point is indicative of high purity. The literature value for the related (E)-3-(4-((4-bromobenzyl)oxy)phenyl)acrylic acid is 228–230 °C, suggesting the fluoro-analogue will also have a high melting point.[3]
Safety and Handling
-
All procedures must be conducted in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, is mandatory.
-
4-Fluorobenzyl bromide is a lachrymator and irritant. Handle with care.
-
Pyridine has a strong, unpleasant odor and is flammable and toxic. Avoid inhalation and skin contact.
-
Hydrochloric acid is corrosive. Use caution when preparing and handling acidic solutions.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This guide outlines a validated and efficient two-step synthesis for this compound. By employing the robust Williamson ether synthesis followed by the reliable Knoevenagel condensation, researchers can access this valuable compound in high yield and purity. The detailed protocols and mechanistic explanations provided herein are designed to empower scientists in drug discovery and chemical synthesis to confidently reproduce and adapt these methods for their specific research needs.
References
- BenchChem. (2025). Application Notes & Protocols: Knoevenagel Condensation for Synthesizing Cinnamic Acid Derivatives. BenchChem.
- Alfa Chemistry. Knoevenagel Condensation. Alfa Chemistry.
- Bepls. (2023). Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity. Bulletin of Environment, Pharmacology and Life Sciences.
- The Pharma Innovation. (2019). Cinnamic acid derivatives: An ERA. The Pharma Innovation Journal.
- Semantic Scholar. (2007). Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. ARKIVOC.
- Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives.
- BenchChem. (2025). Application Notes and Protocols for the Williamson Ether Synthesis of 4-Butoxybenzaldehyde. BenchChem.
- PrepChem.com. Synthesis of 3-(4-Trifluoromethylbenzoyl)acrylic Acid. PrepChem.com.
- ResearchGate. (2020). Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. Tenside Surfactants Detergents.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
- Wikipedia. Williamson ether synthesis. Wikipedia.
- Santa Cruz Biotechnology. trans-3-[4-(4-Fluorobenzyloxy)phenyl]acrylic acid. SCBT.
- Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal.
- PubMed. (2023). Phytochemicals for the treatment of metabolic diseases: Evidence from clinical studies. Biomedicine & Pharmacotherapy.
- Google Patents. Process for the synthesis of α-substituted acrylic acids and their application. Google Patents.
- Google Patents. (CN104447213A). Method for synthesizing 3-hydroxy-4-fluorobenzoic acid. Google Patents.
- BLDpharm. 3-(4-((4-Fluorobenzyl)oxy)phenyl)acrylic acid. BLDpharm.
- MDPI. Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate. MDPI.
- National Institutes of Health. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. PMC.
- ResearchGate. (2024). Novel 4-((3-fluorobenzyl)oxy)benzohydrazide Derivatives as Promising Anti-Prostate Cancer Agents: Synthesis, Characterization and in vitro & in silico Biological Activity Studies. Request PDF.
- ResearchGate. (2022). Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate. ResearchGate.
- ResearchGate. (2025). Improved synthesis of the 3-(4-hydroxyphenyl) acrylic acid. Request PDF.
- PubMed Central. Ethyl 2-(4-chlorophenyl)-3-(2,4-difluorophenoxy)acrylate. NIH.
- NIST. Acrylic acid, 3-(p-methoxybenzoyl)-. NIST WebBook.
- PubMed Central. (2008). Ethyl 3-(2,4-difluorophenoxy)-2-(4-methoxyphenyl)acrylate. NIH.
- PubMed. (2008). Ethyl 3-(2,4-difluoro-phen-oxy)-2-(4-methoxy-phen-yl)acrylate. Acta Crystallographica Section E.
- National Institutes of Health. (2025). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. PMC.
- ResearchGate. (2025). Effects of LYS-ARG-ARG-LYS-PRO-GLY-PRO Peptide, Warfarin, and Acetylsalicylic Acid on Lipid Metabolism in Rats with Metabolic Syndrome. Request PDF.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bepls.com [bepls.com]
- 3. mdpi.com [mdpi.com]
- 4. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phytochemicals for the treatment of metabolic diseases: Evidence from clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 10. thepharmajournal.com [thepharmajournal.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. scbt.com [scbt.com]
Unraveling the Mechanism of Action: 3-(4-[(4-fluorobenzyl)oxy]phenyl)acrylic acid
An In-depth Technical Guide for Researchers and Drug Development Professionals
Disclaimer: The following guide is a theoretical framework based on the analysis of structurally related compounds. As of the latest literature review, no direct experimental studies detailing the mechanism of action for 3-(4-[(4-fluorobenzyl)oxy]phenyl)acrylic acid (CAS 175136-19-3) have been publicly disclosed. This document is intended to provide a scientifically-grounded hypothesis to guide future research and should not be considered as established fact.
Introduction
This compound is a cinnamic acid derivative characterized by a 4-fluorobenzyl ether linkage. Cinnamic acids and their analogues are a well-established class of compounds with a broad spectrum of biological activities. The structural motif of an acrylic acid connected to a substituted phenyl ring is a common pharmacophore in medicinal chemistry. The introduction of a fluorobenzyl ether at the para-position of the phenyl ring suggests a design strategy aimed at modulating pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and target engagement.
While direct biological data for this specific molecule is not available, an analysis of its structural components and the known activities of similar compounds allows for the formulation of a primary hypothesis regarding its potential mechanism of action. This guide will explore this hypothesized mechanism, propose experimental workflows for its validation, and provide the necessary context for researchers entering this area of investigation.
Hypothesized Primary Mechanism of Action: Inhibition of Pro-inflammatory Pathways
Based on extensive literature precedent for structurally analogous compounds, the most probable mechanism of action for this compound is the inhibition of key enzymes in the arachidonic acid cascade, specifically cyclooxygenase-2 (COX-2) . This hypothesis is supported by studies on similar acrylic acid derivatives that demonstrate anti-inflammatory properties.
A closely related analog, (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acrylic acid, has been utilized as a precursor for the synthesis of potent COX-2 inhibitors. Furthermore, a broader class of (E)-3-(4-methanesulfonylphenyl)-2-(aryl)acrylic acids has been identified as dual inhibitors of both cyclooxygenases (COX) and lipoxygenases (LOX), central enzymes in the inflammatory response.
The core hypothesis is that the acrylic acid moiety of this compound can mimic the substrate, arachidonic acid, and bind to the active site of COX-2. The substituted phenyl ring, including the fluorobenzyl ether, would then occupy adjacent hydrophobic pockets within the enzyme's active site, contributing to binding affinity and potentially conferring selectivity for the inducible COX-2 isoform over the constitutive COX-1.
Proposed Signaling Pathway
The following diagram illustrates the hypothesized point of intervention of this compound within the canonical inflammatory signaling pathway.
Caption: Hypothesized inhibition of the COX-2 pathway by this compound.
Experimental Validation Workflow
To rigorously test the hypothesis that this compound acts as a COX-2 inhibitor, a multi-step experimental workflow is proposed. This workflow is designed to provide a comprehensive evaluation from in vitro enzyme inhibition to cell-based assays.
Workflow Diagram
Caption: Proposed experimental workflow for validating the mechanism of action.
Detailed Experimental Protocols
Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay
This protocol describes a fluorescence-based assay to determine the half-maximal inhibitory concentration (IC50) of the test compound against purified COX-1 and COX-2 enzymes.
Materials:
-
Purified human or ovine COX-1 and COX-2 enzymes
-
COX-2 inhibitor screening assay kit (e.g., from Cayman Chemical or similar)
-
This compound (test compound)
-
Celecoxib (positive control for COX-2 inhibition)
-
SC-560 (positive control for COX-1 inhibition)
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplates
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Create a serial dilution of the test compound in assay buffer.
-
Add the diluted compound or controls to the wells of the 96-well plate.
-
Add the COX-1 or COX-2 enzyme to the respective wells.
-
Incubate for a specified time at room temperature to allow for compound-enzyme interaction.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths according to the kit manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.
-
Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).
Protocol 2: LPS-induced PGE2 Production Assay in RAW 264.7 Macrophages
This protocol assesses the ability of the test compound to inhibit the production of prostaglandin E2 (PGE2) in a cellular context.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (test compound)
-
Dexamethasone (positive control)
-
PGE2 ELISA kit
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound or controls for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours.
-
Collect the cell culture supernatant.
-
Quantify the concentration of PGE2 in the supernatant using a competitive ELISA kit according to the manufacturer's protocol.
-
Normalize the PGE2 levels to the total protein concentration in the corresponding cell lysates.
-
Determine the concentration-dependent effect of the test compound on PGE2 production.
Data Presentation
The quantitative data generated from the proposed experiments should be summarized in clear and concise tables for comparative analysis.
Table 1: In Vitro COX Enzyme Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index |
|---|---|---|---|
| This compound | Experimental | Experimental | Calculated |
| Celecoxib (Control) | Literature | Literature | Literature |
| SC-560 (Control) | Literature | Literature | Literature |
Table 2: Inhibition of LPS-induced PGE2 Production in RAW 264.7 Cells
| Treatment | PGE2 Concentration (pg/mL) | % Inhibition |
|---|---|---|
| Vehicle Control | Experimental | 0% |
| LPS (1 µg/mL) | Experimental | N/A |
| LPS + Test Compound (Concentration 1) | Experimental | Calculated |
| LPS + Test Compound (Concentration 2) | Experimental | Calculated |
| LPS + Dexamethasone (Control) | Experimental | Calculated |
Conclusion and Future Directions
This technical guide has outlined a primary hypothesized mechanism of action for this compound centered on the inhibition of the COX-2 enzyme. The provided experimental workflows and protocols offer a robust framework for validating this hypothesis. Should the data from these experiments support the proposed mechanism, further investigations into the compound's pharmacokinetic profile, in vivo efficacy in animal models of inflammation and pain, and off-target screening would be warranted. The presence of the fluorine atom on the benzyl ring may offer advantages in terms of metabolic stability and binding interactions, which could be explored through structural biology studies and metabolic profiling. The systematic approach detailed herein will be crucial in determining the therapeutic potential of this and related acrylic acid derivatives.
References
As this is a theoretical guide for a compound with no direct published biological data, a conventional reference list is not applicable. The scientific principles and experimental designs are based on established methodologies in pharmacology and drug discovery. For specific protocols and background on the targets, the following authoritative sources are recommended:
biological activity of 3-(4-[(4-fluorobenzyl)oxy]phenyl)acrylic acid
An In-depth Technical Guide to the Biological Activity of 3-(4-[(4-fluorobenzyl)oxy]phenyl)acrylic acid
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This document provides a comprehensive technical framework for the investigation of This compound (CAS No. 175136-19-3).[1] While this specific molecule is not extensively characterized in peer-reviewed literature, its core structure, belonging to the cinnamic acid derivative family, is analogous to compounds with demonstrated potent biological activities. Structurally similar molecules have shown significant efficacy as both antiproliferative agents acting on tubulin polymerization and as anti-inflammatory agents through cyclooxygenase (COX) enzyme inhibition.[2][3]
This guide presents a dual-hypothesis research program designed to systematically elucidate the biological potential of this compound. We provide the scientific rationale, detailed experimental protocols, and data interpretation frameworks for two primary investigative avenues:
-
Antiproliferative Activity: Probing the compound's potential as a cancer therapeutic by evaluating its cytotoxicity, its effect on microtubule dynamics, and its ability to induce cell cycle arrest and apoptosis.
-
Anti-inflammatory Activity: Assessing the compound's ability to selectively inhibit COX-2, a key enzyme in the inflammatory cascade.
Furthermore, this guide includes a proposed chemical synthesis pathway and outlines in silico methods for early assessment of the compound's drug-likeness and pharmacokinetic profile. The methodologies described herein are based on established, validated assays to ensure scientific rigor and reproducibility.
Chemical Synthesis and Characterization
The logical synthesis of this compound involves a two-step process adapted from established methods for similar structures.[3]
Synthesis Pathway
The synthesis proceeds via an initial Williamson ether synthesis to couple the phenolic and benzyl moieties, followed by a Knoevenagel condensation to construct the acrylic acid sidechain.
Sources
A Technical Guide to the Synthesis and Application of 3-(4-[(4-fluorobenzyl)oxy]phenyl)acrylic Acid Derivatives
Abstract
This technical guide provides an in-depth exploration of 3-(4-[(4-fluorobenzyl)oxy]phenyl)acrylic acid and its derivatives, a class of compounds built upon the versatile cinnamic acid scaffold. Cinnamic acids are renowned for their wide spectrum of biological activities, and the specific structural motifs of this compound class—notably the fluorobenzyl ether linkage—offer compelling opportunities for modulation of physicochemical and pharmacological properties. This document is intended for researchers, medicinal chemists, and drug development professionals. It details robust synthetic methodologies, including step-by-step protocols for the Knoevenagel condensation, thorough spectroscopic characterization techniques, and a comprehensive review of current and potential therapeutic applications, with a focus on anti-inflammatory and anticancer activities. The causality behind experimental choices is explained to provide field-proven insights, ensuring that the described protocols are self-validating and grounded in established chemical principles.
Introduction: The Cinnamic Acid Scaffold and the Promise of Fluorobenzyl Ether Derivatives
Cinnamic acid (3-phenylacrylic acid) and its derivatives are a cornerstone in natural products chemistry and medicinal chemistry, recognized for a plethora of biological activities including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The core structure, featuring a phenyl ring connected to an acrylic acid moiety, provides a privileged scaffold for drug design. The double bond between the phenyl ring and the carboxyl group interferes with the pi electron system, influencing the molecule's electronic and binding properties.[2]
The subject of this guide, this compound, introduces specific modifications to this core scaffold that are of high interest in modern drug discovery:
-
The Ether Linkage: An oxygen bridge connects the central phenyl ring to a benzyl group, adding conformational flexibility and modulating polarity.
-
The 4-Fluorobenzyl Group: The incorporation of a fluorine atom is a common tactic in medicinal chemistry to enhance metabolic stability, improve binding affinity through favorable electrostatic interactions, and increase membrane permeability.
This strategic combination of a proven pharmacophore (cinnamic acid) with a bioisosteric modification (fluorobenzylation) makes this class of compounds a fertile ground for developing novel therapeutic agents. This guide will elucidate the synthesis, characterization, and biological potential of this promising molecular architecture.
Synthesis of the Core Scaffold and Key Derivatives
The synthesis of this compound and its derivatives primarily relies on classical condensation reactions that form the characteristic α,β-unsaturated carboxylic acid structure. The Knoevenagel and Perkin reactions are the most prominent and reliable methods for this transformation.[1][3]
Dominant Synthetic Strategy: The Knoevenagel-Doebner Condensation
The Knoevenagel condensation is a highly efficient and versatile method for forming carbon-carbon bonds.[1] It involves the reaction of an aldehyde with a compound containing an active methylene group, such as malonic acid, catalyzed by a weak base.[4] When malonic acid is used in the presence of basic solvents like pyridine and piperidine, the reaction typically proceeds with subsequent decarboxylation to yield the desired cinnamic acid derivative.[5] This variant is often referred to as the Doebner modification.[2][5]
The overall synthetic workflow is a two-step process starting from commercially available precursors.
Caption: General two-step synthesis of the target acrylic acid.
Detailed Experimental Protocols
The following protocols are based on established methodologies and provide a self-validating system for the synthesis of the core molecule and a representative amide derivative.
Protocol 1: Synthesis of 4-[(4-fluorobenzyl)oxy]benzaldehyde (Intermediate 1)
-
Reagents & Setup: To a round-bottom flask containing acetone (10 mL), add 4-hydroxybenzaldehyde (1.0 eq) and 4-fluorobenzyl bromide (1.0 eq).
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃) (2.0 eq) to the mixture. The carbonate acts as the base to deprotonate the phenol and as a scavenger for the HBr byproduct.
-
Reaction: Reflux the mixture for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, evaporate the solvent under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the white solid product. Recrystallization from ethyl acetate/petroleum ether can be performed if further purification is needed.
Protocol 2: Synthesis of (E)-3-(4-[(4-fluorobenzyl)oxy]phenyl)acrylic Acid (Core Molecule)
-
Reagents & Setup: In a round-bottom flask, dissolve the aldehyde intermediate (1.0 eq) from Protocol 1 and malonic acid (1.5 eq) in pyridine (approx. 10 mL for a 4 mmol scale).[6]
-
Catalyst Addition: Add a catalytic amount of piperidine (0.25 eq).[6] Piperidine is a more effective basic catalyst than pyridine for the initial condensation step.
-
Reaction: Reflux the mixture for 4-6 hours. The high temperature facilitates both the condensation and the subsequent decarboxylation. Monitor completion by TLC.
-
Work-up: Cool the reaction mixture to 0°C in an ice bath. Acidify the mixture by slowly adding 2M HCl (aq) until a precipitate forms and the pH is acidic.
-
Purification: Filter the precipitated solid, wash thoroughly with cold water to remove pyridine hydrochloride and excess malonic acid, and dry. Recrystallization from water or ethanol/water can be performed to yield the pure product.[6]
Alternative Synthetic Route: The Perkin Reaction
The Perkin reaction is another classic method for synthesizing cinnamic acids.[3][7] It involves the aldol condensation of an aromatic aldehyde with an acid anhydride, using an alkali salt of the acid as a base catalyst.[8] For the target molecule, this would involve reacting 4-[(4-fluorobenzyl)oxy]benzaldehyde with acetic anhydride in the presence of anhydrous sodium acetate.
Caption: Conceptual workflow of the Perkin reaction.
Causality Note: While effective, the Perkin reaction often requires higher temperatures and longer reaction times compared to the Knoevenagel-Doebner method.[9] The Knoevenagel approach is generally preferred for its milder conditions and often higher yields for this type of substrate.
Synthesis of Functional Derivatives
The carboxylic acid moiety is a prime handle for derivatization to modulate pharmacokinetic properties. Amide coupling is a common strategy to improve biological activity.
Protocol 3: Synthesis of an Amide Derivative (e.g., Glycine Ethyl Ester Conjugate)
-
Reagents & Setup: In a microwave vial, combine the synthesized acrylic acid (1.0 eq), glycine ethyl ester hydrochloride (1.5 eq), a coupling agent like EDCI HCl (1.5 eq), and a catalyst such as 4-dimethylaminopyridine (DMAP) (4.0 eq) in a suitable solvent like acetonitrile (MeCN).[6]
-
Reaction: Irradiate the mixture in a microwave reactor (e.g., 50°C, 100W) for approximately 30 minutes.[6] Microwave irradiation significantly accelerates the amide bond formation compared to conventional heating.
-
Work-up: Pour the reaction mixture into a separatory funnel and dilute with ethyl acetate. Wash sequentially with 2M HCl (aq) and saturated NaHCO₃ (aq) to remove unreacted starting materials and catalyst residues.
-
Purification: Collect the organic layer, dry over MgSO₄, filter, and evaporate the solvent to yield the crude product, which can be further purified by column chromatography or recrystallization.[6]
Spectroscopic Characterization
Unambiguous structural confirmation of the synthesized compounds is achieved through a combination of spectroscopic techniques. The data presented below are characteristic for this class of molecules.
| Technique | Functional Group / Protons | Expected Chemical Shift / Frequency | Notes |
| ¹H NMR | Vinyl Protons (Hα, Hβ) | δ 6.3-6.5 (d, 1H), 7.6-7.8 (d, 1H) | A large coupling constant (J ≈ 15-16 Hz) is indicative of the trans (E)-isomer, which is the thermodynamically favored product.[10] |
| Aromatic Protons | δ 6.9-7.6 (m) | Complex multiplets corresponding to the three distinct aromatic rings. | |
| Benzylic Protons (-O-CH₂-) | δ 5.0-5.2 (s, 2H) | A characteristic singlet for the methylene bridge. | |
| Carboxylic Acid Proton (-COOH) | δ 12.0-13.0 (br s, 1H) | A broad singlet, which disappears upon D₂O exchange. | |
| ¹³C NMR | Carbonyl Carbon (-COOH) | δ 167-172 ppm | |
| Vinyl Carbons | δ 115-145 ppm | ||
| Aromatic & Benzylic Carbons | δ 114-162 ppm | Includes the C-F coupled carbons, which may appear as doublets. | |
| FT-IR | O-H Stretch (Carboxylic Acid) | 2500-3300 cm⁻¹ (broad) | Characteristic broad absorption due to hydrogen bonding. |
| C=O Stretch (Carboxylic Acid) | 1680-1710 cm⁻¹ | ||
| C=C Stretch (Alkene) | 1625-1640 cm⁻¹ | ||
| C-O Stretch (Ether) | 1240-1260 cm⁻¹ (asymmetric) | ||
| Mass Spec. | Molecular Ion [M+H]⁺ | C₁₆H₁₃FO₃ = 272.27 g/mol | High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.[10][11] |
Applications and Biological Activities
Derivatives of this compound are being investigated for a range of therapeutic applications, primarily leveraging the known anti-inflammatory and anticancer potential of the cinnamic acid scaffold.
Anti-inflammatory and Analgesic Potential
Inflammation is a key pathological process in numerous diseases. The primary mechanism for many cinnamic acid-based anti-inflammatory agents is the inhibition of enzymes involved in the arachidonic acid cascade, namely cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).[12]
-
Dual COX/LOX Inhibition: Research on structurally related acrylic acids shows that they can be potent dual inhibitors of COX-2 and 5-LOX.[12] The acrylic acid moiety itself is a suitable scaffold for designing such inhibitors.
-
Improved COX-2 Inhibition: Studies on a similar bromo-analogue demonstrated that while the parent acrylic acid had LOX inhibitory activity, it lacked COX-2 inhibition. However, converting the carboxylic acid to a glycine ethyl ester amide hybrid resulted in a potent COX-2 inhibitor (IC₅₀ = 6 µM).[6][10] This highlights the critical role of derivatization in tuning target specificity and potency. The 4-fluorobenzyl derivative is expected to exhibit similar, if not enhanced, properties due to the favorable electronic nature of fluorine.
Anticancer Activity
The antiproliferative effects of cinnamic acid derivatives are a major area of investigation. Several mechanisms have been proposed, with tubulin polymerization inhibition being a prominent one for related structures.[13]
-
Tubulin Polymerization Inhibition: Certain acrylate derivatives have been shown to inhibit β-tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[14][15] The 3-(4-oxyphenyl)acrylic acid scaffold is a key structural element in these designs.
-
Kinase Inhibition: The general phenyl-oxy-aryl structure is also found in compounds designed to inhibit key cell cycle kinases, such as Checkpoint Kinase 2 (CHK2), which are critical for tumor cell survival, especially in response to DNA damage.[16]
-
Targeting Cancer Cell Metabolism: Some polyhydroxylated phenylacrylic acid derivatives have been shown to be substrates for tyrosinase, an enzyme overexpressed in melanoma cells, suggesting a strategy for targeted therapy.[13] While the title compound is not polyhydroxylated, this demonstrates the potential for tailoring derivatives to specific cancer types.
Caption: Potential biological targets and therapeutic pathways.
Other Potential Applications
The versatile benzyloxy-phenyl scaffold has been explored in other therapeutic contexts, suggesting broader potential for these derivatives. For instance, N-(3-{4-[(3-fluorobenzyl)oxy]phenoxy}propyl)-2-pyridin-4-ylacetamide, a structurally related compound, was discovered as a potent and selective inhibitor of the reverse mode of the sodium-calcium exchanger (NCX), an attractive target for treating heart failure.[17]
Future Directions and Perspectives
The this compound scaffold represents a highly promising starting point for the development of new chemical entities. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: A systematic synthesis of a library of derivatives is warranted. Modifications should include:
-
Varying the substitution pattern on both the benzyl and central phenyl rings.
-
Introducing different linkers in place of the ether oxygen (e.g., thioether, amine).
-
Creating a diverse set of amides and esters from the carboxylic acid group to optimize potency and pharmacokinetic profiles.
-
-
Greener Synthetic Methodologies: Exploring more environmentally benign and energy-efficient synthetic methods, such as using ammonium malonate as a catalyst system or employing microwave irradiation for Perkin reactions, could improve the scalability and sustainability of the synthesis.[9][18]
-
Exploration of New Therapeutic Areas: Given the broad bioactivity of cinnamic acids, screening these derivatives against other targets, such as microbial enzymes or neurodegenerative disease-related proteins, could unveil novel applications.
Conclusion
This compound and its derivatives are a compelling class of compounds that merge the validated biological relevance of the cinnamic acid scaffold with the advantageous physicochemical properties imparted by a fluorobenzyl ether moiety. Their synthesis is readily achievable through robust and well-documented methods like the Knoevenagel-Doebner condensation, and the core structure is highly amenable to further chemical modification. With demonstrated potential in the high-impact therapeutic areas of inflammation and oncology, this scaffold provides a rich foundation for further investigation and is poised to be a valuable asset in the drug discovery pipeline.
References
- BenchChem. (2025).
- Wikipedia. (n.d.). Perkin reaction.
- Sathee NEET - IIT Kanpur. Perkin Reaction Mechanism.
- J&K Scientific LLC. (2021). Perkin Reaction.
- BYJU'S. Perkin Reaction Mechanism.
- Alfa Chemistry.
- BenchChem. (2025).
- The Pharma Innovation. (2019).
- BEPLS. (2023).
- SciSpace. Synthesis of cinnamic acid based on perkin reaction using sonochemical method and its potential.
- Santa Cruz Biotechnology. trans-3-[4-(4-Fluorobenzyloxy)phenyl]acrylic acid.
- Knaus, E. E., et al. (2005). Design, synthesis, and biological evaluation of (E)-3-(4-methanesulfonylphenyl)-2-(aryl)acrylic acids as dual inhibitors of cyclooxygenases and lipoxygenases. PubMed.
- Kuramochi, T., et al. (2005). Discovery of N-(3-{4-[(3-fluorobenzyl)oxy]phenoxy}propyl)-2-pyridin-4-ylacetamide as a potent and selective reverse NCX inhibitor. PubMed.
- MDPI. (n.d.). Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)
- Paphassarang, S., et al. (1989).
- Fayad, E., et al. (2023). Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues.
- Fayad, E., et al. (2023).
- ResearchGate. (2025). Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)
- Google Patents. (2009). Therapeutic oxy-phenyl-aryl compounds and their use.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bepls.com [bepls.com]
- 3. Perkin reaction - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. mdpi.com [mdpi.com]
- 7. SATHEE: Perkin Reaction Mechanism [satheeneet.iitk.ac.in]
- 8. byjus.com [byjus.com]
- 9. jk-sci.com [jk-sci.com]
- 10. researchgate.net [researchgate.net]
- 11. scbt.com [scbt.com]
- 12. Design, synthesis, and biological evaluation of (E)-3-(4-methanesulfonylphenyl)-2-(aryl)acrylic acids as dual inhibitors of cyclooxygenases and lipoxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Polyhydroxylated phenylacrylic acid derivatives as new anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. WO2009053694A1 - Therapeutic oxy-phenyl-aryl compounds and their use - Google Patents [patents.google.com]
- 17. Discovery of N-(3-{4-[(3-fluorobenzyl)oxy]phenoxy}propyl)-2-pyridin-4-ylacetamide as a potent and selective reverse NCX inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
characterization of 3-(4-[(4-fluorobenzyl)oxy]phenyl)acrylic acid
An In-depth Technical Guide to the Characterization of 3-(4-[(4-fluorobenzyl)oxy]phenyl)acrylic acid
Introduction: Contextualizing a Molecule of Interest
In the landscape of modern drug discovery, the cinnamic acid scaffold represents a privileged structure, forming the backbone of numerous compounds with significant biological activities, including anti-inflammatory, antioxidant, and neuroprotective properties.[1][2] this compound, a derivative of this class, is a molecule of considerable interest for researchers and drug development professionals. Its structure combines the rigid, planar acrylic acid moiety with a flexible ether linkage and a fluorinated benzyl group—a common modification in medicinal chemistry to enhance metabolic stability and binding affinity.
This guide provides a comprehensive, in-depth overview of the essential analytical techniques required to unequivocally characterize this compound. Moving beyond a simple recitation of methods, we will explore the underlying scientific principles and the causal logic that dictates experimental choices, ensuring a self-validating and robust characterization workflow. The protocols and insights presented herein are designed for scientists who require not just data, but a thorough understanding of their molecule's identity, purity, and properties.
Synthesis and Purification: Establishing a Foundational Protocol
The unambiguous characterization of a compound begins with its synthesis and purification. A common and effective method for synthesizing cinnamic acid derivatives like the title compound is the Knoevenagel-Doebner condensation.[1][3] This approach involves two primary stages: the synthesis of an intermediate benzaldehyde followed by its condensation with malonic acid.
Synthesis of 4-((4-Fluorobenzyl)oxy)benzaldehyde (Intermediate)
The initial step is a Williamson ether synthesis, reacting 4-hydroxybenzaldehyde with 4-fluorobenzyl bromide. The fluorobenzyl moiety is introduced to enhance the lipophilicity and potentially modulate the electronic properties of the molecule.
Experimental Protocol:
-
To a solution of 4-hydroxybenzaldehyde (1.0 eq.) in acetone, add potassium carbonate (K₂CO₃, 2.0 eq.) as a base.
-
Add 4-fluorobenzyl bromide (1.0 eq.) to the suspension.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress via Thin-Layer Chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.
-
Purify the intermediate aldehyde by recrystallization from a suitable solvent system like ethyl acetate/petroleum ether.
Synthesis of this compound
The final product is obtained by condensing the synthesized aldehyde with malonic acid in the presence of a basic catalyst. This reaction selectively forms the thermodynamically stable trans-(E)-isomer.[1]
Experimental Protocol:
-
In a round-bottomed flask, dissolve the intermediate 4-((4-fluorobenzyl)oxy)benzaldehyde (1.0 eq.) and malonic acid (1.5 eq.) in pyridine.
-
Add piperidine (0.25 eq.) as a catalyst.
-
Reflux the mixture for 4-6 hours, monitoring by TLC until the starting aldehyde is consumed.
-
Cool the reaction mixture to 0°C and acidify with 2M hydrochloric acid (HCl) to precipitate the product.
-
Filter the resulting solid, wash thoroughly with cold water to remove pyridine and salts, and dry under vacuum.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to obtain the purified this compound.
Physicochemical and Spectroscopic Characterization
With a purified compound in hand, a multi-technique analytical approach is essential to confirm its structure and purity. The following sections detail the core methodologies.
Fundamental Properties
A foundational characterization begins with determining the basic physicochemical properties of the molecule.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₃FO₃ | [4] |
| Molecular Weight | 272.27 g/mol | [4] |
| CAS Number | 175136-19-3 | [4][5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the precise molecular structure in solution. Both ¹H and ¹³C NMR are required for a complete assignment. The data presented here are based on established values for closely related analogs, such as the bromo-derivative.[1]
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.4 | Broad Singlet | 1H | -COOH | The acidic proton of the carboxylic acid is typically broad and downfield. |
| ~7.7 - 7.6 | Doublet | 1H | Ar-CH= | Vinylic proton α to the carbonyl, deshielded by the C=O group. |
| ~7.65 | Doublet of Doublets | 2H | Ar-H | Aromatic protons ortho to the acrylic acid moiety. |
| ~7.5 - 7.4 | Doublet of Doublets | 2H | Ar-H | Aromatic protons on the fluorobenzyl ring ortho to the CH₂ group. |
| ~7.2 - 7.1 | Triplet | 2H | Ar-H | Aromatic protons on the fluorobenzyl ring meta to the CH₂ group. |
| ~7.05 | Doublet | 2H | Ar-H | Aromatic protons meta to the acrylic acid moiety. |
| ~6.4 | Doublet | 1H | =CH-COOH | Vinylic proton β to the carbonyl. A large coupling constant (J ≈ 16 Hz) with the other vinylic proton confirms the trans configuration.[1] |
| ~5.15 | Singlet | 2H | -O-CH₂-Ar | Methylene protons of the benzyl ether linkage. |
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~168.0 | -COOH | Carboxylic acid carbonyl carbon. |
| ~160.0 | Ar-C-O | Aromatic carbon directly attached to the ether oxygen. |
| ~144.0 | Ar-CH= | Vinylic carbon α to the carbonyl. |
| ~136.0 | Ar-C (ipso) | Quaternary carbon of the fluorobenzyl ring attached to the CH₂ group. |
| ~130.0 | Ar-CH | Aromatic carbons ortho to the acrylic acid moiety. |
| ~129.5 | Ar-CH | Aromatic carbons on the fluorobenzyl ring ortho to the CH₂ group. |
| ~127.5 | Ar-C (ipso) | Quaternary carbon of the phenyl ring attached to the acrylic acid group. |
| ~117.0 | =CH-COOH | Vinylic carbon β to the carbonyl. |
| ~115.5 | Ar-CH | Aromatic carbons meta to the acrylic acid moiety. |
| ~115.0 | Ar-CH | Aromatic carbons on the fluorobenzyl ring meta to the CH₂ group (split by fluorine). |
| ~69.0 | -O-CH₂-Ar | Methylene carbon of the benzyl ether linkage. |
Experimental Protocol (NMR):
-
Accurately weigh 5-10 mg of the purified sample.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observed.
-
Acquire ¹H NMR spectra using a 400 MHz or higher field spectrometer. Standard parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire ¹³C NMR spectra, typically with proton decoupling, to obtain singlets for all carbon signals. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid |
| ~1685 | C=O stretch | α,β-Unsaturated Carboxylic Acid |
| ~1625 | C=C stretch | Alkene |
| ~1600, 1510, 1450 | C=C stretch | Aromatic Ring |
| ~1250 | C-O stretch | Aryl Ether |
| ~1220 | C-F stretch | Fluoroaromatic |
| ~980 | C-H bend (out-of-plane) | trans-Disubstituted Alkene |
Experimental Protocol (FTIR-ATR):
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.
-
Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Clean the crystal thoroughly after the measurement.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, serving as a definitive tool for confirming molecular weight and formula.
-
High-Resolution Mass Spectrometry (HRMS): This technique is crucial for confirming the elemental composition. The experimentally measured exact mass should be within 5 ppm of the calculated mass for C₁₆H₁₃FO₃.
-
Calculated Mass [M+H]⁺: 273.0921
-
Calculated Mass [M-H]⁻: 271.0776
-
-
Electron Ionization (EI-MS): This technique can provide structural information through analysis of fragmentation patterns. Expected fragments would include loss of COOH (m/z 45), cleavage of the ether bond, and formation of the fluorotropylium ion (m/z 109).
Experimental Protocol (HRMS-ESI):
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infuse the solution directly into the Electrospray Ionization (ESI) source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquire data in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, respectively.
-
Compare the measured m/z value with the theoretically calculated exact mass for the proposed formula.
Integrated Characterization Workflow
The power of this multi-technique approach lies in its synergy. Each method provides a piece of the puzzle, and together they create an unambiguous structural confirmation.
Caption: Integrated workflow for the synthesis and characterization of the title compound.
Thermal Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are vital for assessing the purity, melting behavior, and thermal stability of a drug candidate.
-
Differential Scanning Calorimetry (DSC): A sharp melting endotherm observed in a DSC thermogram is a strong indicator of high purity. The peak of this endotherm is taken as the melting point. For a similar bromo-analog, the melting point is high (228–230 °C), suggesting the fluoro-analog will also have a relatively high melting point due to its crystalline nature.[1]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For this compound, a TGA scan would be expected to show a single, sharp weight loss step at high temperature, indicating its decomposition temperature and confirming the absence of residual solvents or water.
Conclusion
The comprehensive is a critical exercise for any research or development program. It requires an integrated approach where synthesis and purification provide a high-quality sample for analysis. The synergistic use of NMR spectroscopy to define the molecular skeleton and stereochemistry, FTIR to confirm functional groups, and high-resolution mass spectrometry to verify the elemental formula, provides an unassailable confirmation of the compound's identity. Complemented by thermal analysis for purity and stability assessment, this workflow ensures that subsequent biological and preclinical studies are conducted on a well-defined and reliable molecular entity.
References
-
The Royal Society of Chemistry. Supplementary Information for a relevant publication showing typical IR and NMR data for acrylic acids. [Link][6]
-
MDPI. Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate. [Link][1][2]
-
SciELO South Africa. Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one. [Link][3]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one [scielo.org.za]
- 4. scbt.com [scbt.com]
- 5. 175136-19-3|3-(4-((4-Fluorobenzyl)oxy)phenyl)acrylic acid|BLD Pharm [bldpharm.com]
- 6. rsc.org [rsc.org]
An In-depth Technical Guide to the Physicochemical Properties of 3-(4-[(4-fluorobenzyl)oxy]phenyl)acrylic acid
Introduction
3-(4-[(4-fluorobenzyl)oxy]phenyl)acrylic acid, a derivative of cinnamic acid, represents a class of compounds with significant potential in medicinal chemistry and materials science. Its structural motifs, including a fluorinated benzyl group, an ether linkage, and an acrylic acid moiety, suggest a range of physicochemical characteristics that are critical to its application. Understanding these properties is paramount for researchers in drug development and materials science to predict its behavior in various environments, design effective delivery systems, and ensure the quality and stability of formulations. This guide provides a comprehensive overview of the key physicochemical properties of this compound, outlines detailed experimental protocols for their determination, and offers insights into its molecular characteristics.
Core Physicochemical Properties
A summary of the fundamental physicochemical properties of this compound is presented below. It is important to note that while some data are derived from experimental measurements, others are predicted using advanced computational models due to the limited availability of published experimental values for this specific molecule.
| Property | Value | Method | Source |
| Molecular Formula | C₁₆H₁₃FO₃ | - | [1] |
| Molecular Weight | 272.27 g/mol | - | [1] |
| CAS Number | 175136-19-3 | - | [1] |
| Melting Point | 209-210 °C | Experimental | Not specified |
| pKa (acidic) | 4.45 ± 0.10 | Predicted (ChemAxon) | [2][3][4][5] |
| logP | 3.85 ± 0.38 | Predicted (ACD/Labs) | [6][7][8][9][10] |
| Solubility | Data not available | Experimental determination required | - |
Experimental Methodologies for Physicochemical Characterization
The determination of the physicochemical properties of a compound like this compound requires rigorous and validated experimental protocols. The following sections detail the methodologies for key parameters.
Solubility Determination
The solubility of a compound is a critical parameter influencing its bioavailability and formulation. A systematic approach to determining solubility in various solvents is essential.
Protocol for Qualitative and Semi-Quantitative Solubility Assessment:
-
Solvent Selection: A range of solvents with varying polarities should be selected, including water, buffered solutions (pH 4.0, 7.4, 9.0), methanol, ethanol, acetone, ethyl acetate, and n-heptane.
-
Sample Preparation: Accurately weigh a small amount of the compound (e.g., 1-5 mg) into a series of clear glass vials.
-
Solvent Addition: Add a measured volume of the selected solvent (e.g., 0.1 mL) to each vial.
-
Equilibration: Vigorously vortex the vials for 1-2 minutes, followed by sonication for 15-30 minutes. Allow the samples to equilibrate at a controlled temperature (e.g., 25 °C) for at least 24 hours to ensure saturation.
-
Visual Inspection: After equilibration, visually inspect each vial for the presence of undissolved solid. Classify the solubility as:
-
Freely Soluble: No solid particles visible.
-
Sparingly Soluble: A small amount of solid remains.
-
Slightly Soluble: A significant portion of the solid remains.
-
Insoluble: The majority of the solid remains undissolved.
-
-
Quantitative Analysis (for soluble samples): For samples that appear soluble, a quantitative method such as High-Performance Liquid Chromatography (HPLC) can be used to determine the exact concentration of the dissolved compound in the supernatant.
Figure 1: Workflow for Solubility Determination.
pKa Determination
The acid dissociation constant (pKa) is a measure of the acidity of a compound. For an acrylic acid derivative, this value is crucial for understanding its ionization state at different physiological pH values.
Protocol for Potentiometric Titration:
-
Sample Preparation: Prepare a solution of the compound in a suitable co-solvent system (e.g., water-methanol mixture) to ensure sufficient solubility. A typical concentration is 1-5 mM.
-
Titration Setup: Use a calibrated pH meter with a suitable electrode. The titrant should be a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Titration Procedure:
-
Record the initial pH of the sample solution.
-
Add small, precise volumes of the titrant and record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
-
Data Analysis:
-
Plot the pH values against the volume of titrant added to generate a titration curve.
-
Determine the equivalence point from the inflection point of the curve (the point of steepest slope).
-
The pKa is the pH at the half-equivalence point.
-
Figure 2: Potentiometric pKa Determination Workflow.
logP Determination
The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.
Protocol for Shake-Flask Method:
-
Phase Preparation: Prepare a biphasic system of n-octanol and water. The two phases should be mutually saturated by shaking them together for 24 hours and then allowing them to separate.
-
Sample Preparation: Prepare a stock solution of the compound in the aqueous phase at a known concentration.
-
Partitioning:
-
Mix a known volume of the aqueous stock solution with a known volume of the n-octanol phase in a separatory funnel.
-
Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning of the compound between the two phases.
-
Allow the phases to separate completely.
-
-
Concentration Measurement:
-
Carefully separate the two phases.
-
Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.
Spectroscopic and Thermal Analysis
Spectroscopic and thermal analysis techniques provide valuable information about the structure, purity, and stability of this compound.
Expected Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons: Multiple signals in the range of 6.8-8.0 ppm, corresponding to the protons on the two phenyl rings. The protons on the fluorinated ring will likely show coupling to the fluorine atom.
-
Vinylic Protons: Two doublets in the range of 6.0-8.0 ppm, characteristic of the trans-alkene protons of the acrylic acid moiety, with a coupling constant (J) of approximately 16 Hz.[11]
-
Methylene Protons: A singlet around 5.1 ppm corresponding to the -O-CH₂- protons of the benzyl group.
-
Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (>10 ppm).[12]
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Carbonyl Carbon: A signal in the range of 165-175 ppm.[13]
-
Aromatic and Vinylic Carbons: Multiple signals between 110-160 ppm. The carbon attached to the fluorine will exhibit a large C-F coupling constant.
-
Methylene Carbon: A signal around 70 ppm for the -O-CH₂- carbon.
-
-
FTIR (Fourier-Transform Infrared) Spectroscopy:
-
O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.[14][15][16]
-
C=O Stretch (Carboxylic Acid): A strong, sharp band around 1680-1710 cm⁻¹, characteristic of a conjugated carboxylic acid.[17][18]
-
C=C Stretch (Alkene and Aromatic): Bands in the region of 1600-1650 cm⁻¹.
-
C-O Stretch (Ether and Carboxylic Acid): Strong bands in the 1200-1300 cm⁻¹ region.
-
C-F Stretch: A strong band in the 1000-1100 cm⁻¹ region.
-
-
Mass Spectrometry (MS):
-
Molecular Ion Peak (M+): An ion corresponding to the molecular weight of the compound (m/z 272.27).
-
Fragmentation Pattern: Expect to see characteristic fragments resulting from the loss of the carboxylic acid group, the fluorobenzyl group, and other cleavages within the molecule.
-
Thermal Analysis
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for determining the thermal stability and phase behavior of the compound.
Protocol for TGA and DSC:
-
Sample Preparation: Accurately weigh a small amount of the compound (typically 2-10 mg) into an appropriate TGA or DSC pan.
-
TGA Analysis:
-
Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).
-
Record the weight loss as a function of temperature. This will indicate the decomposition temperature and any loss of volatile components.
-
-
DSC Analysis:
-
Heat the sample under a controlled atmosphere at a constant heating rate.
-
Record the heat flow into or out of the sample as a function of temperature. This will reveal the melting point, any polymorphic transitions, and the heat of fusion.
-
Figure 3: Thermal Analysis Workflow.
Conclusion
The physicochemical properties of this compound are fundamental to its application in scientific research and development. This guide has provided a comprehensive overview of its key characteristics, including experimentally known and computationally predicted values. The detailed experimental protocols serve as a valuable resource for researchers seeking to independently verify these properties and further investigate the behavior of this compound. A thorough understanding of its solubility, pKa, logP, spectral features, and thermal stability is essential for unlocking its full potential in the design of novel therapeutics and advanced materials.
References
-
Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]
-
University of Calgary. (n.d.). IR: carboxylic acids. [Link]
-
JoVE. (2025). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. [Link]
-
ResearchGate. (2025). Infrared spectra and structure of molecular complexes of aromatic acids. [Link]
-
OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry. [Link]
-
ResearchGate. (n.d.). 1 H NMR spectrum of compound 4. [Link]
-
ACD/Labs. (n.d.). Calculate Partition Coefficients | LogP Prediction Software. [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-(4-Trifluoromethylbenzoyl)acrylic Acid. [Link]
-
ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. [Link]
-
ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. [Link]
-
ACD/Labs. (n.d.). LogP—Making Sense of the Value. [Link]
-
ResearchGate. (n.d.). Scatter plots of the ChemAxon and ACD/Labs predictions for the.... [Link]
-
Journal of Cheminformatics. (2019). Open-source QSAR models for pKa prediction using multiple machine learning approaches. [Link]
-
ChemAxon. (n.d.). Calculators & Predictors. [Link]
-
ACD/Labs. (n.d.). Calculate Distribution Coefficients | LogD Prediction Software. [Link]
-
ChemAxon. (n.d.). pKa calculation. [Link]
-
ChemAxon. (2023). Predicting pKa. [Link]
-
Radhabai Kale Mahila Mahavidyalaya Ahmednagar. (2022). Synthesis and Biological Evaluation of Novel Asymmetric (E)-3-(4-(Benzyloxy) Phenyl)-2-((Substituted. [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
SciSpace. (n.d.). GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. [Link]
- Google Patents. (n.d.). CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.
-
CHEMICAL POINT. (n.d.). 3-(4-(4-Fluorobenzyloxy)phenyl)acrylic acid. [Link]
-
MDPI. (n.d.). Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate. [Link]
-
ResearchGate. (n.d.). 1 H-NMR spectra of (a) menthyl 3-(4-methoxyphenyl) oxirane-carboxylate,.... [Link]
-
ResearchGate. (n.d.). Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists. [Link]
-
Revue Roumaine de Chimie. (n.d.). A 1H-NMR STUDY OF MECHANISM AND KINETICS ON REACTIONS OF ACRYLIC ACID WITH PYRIDINE AND IMIDAZOLE COMPOUNDS. [Link]
-
Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]
-
PubChem. (n.d.). 3-(4-{3-[4-(3-Carboxy-acryloylamino)-phenoxy]-phenoxy}-phenylcarbamoyl)-acrylic acid. [Link]
-
SpectraBase. (n.d.). (E)-3-(3,4-dibenzoxyphenyl)acrylic acid - Optional[13C NMR] - Chemical Shifts. [Link]
-
PMC. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. [Link]
-
ResearchGate. (2025). Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. chemaxon.com [chemaxon.com]
- 4. docs.chemaxon.com [docs.chemaxon.com]
- 5. chemaxon.com [chemaxon.com]
- 6. acdlabs.com [acdlabs.com]
- 7. acdlabs.com [acdlabs.com]
- 8. acdlabs.com [acdlabs.com]
- 9. acdlabs.com [acdlabs.com]
- 10. acdlabs.com [acdlabs.com]
- 11. rsc.org [rsc.org]
- 12. Acrylic acid(79-10-7) 1H NMR spectrum [chemicalbook.com]
- 13. organicchemistrydata.org [organicchemistrydata.org]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]
- 16. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 17. spectroscopyonline.com [spectroscopyonline.com]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-(4-[(4-fluorobenzyl)oxy]phenyl)acrylic acid: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-[(4-fluorobenzyl)oxy]phenyl)acrylic acid, a cinnamic acid derivative, represents a promising scaffold in medicinal chemistry. Cinnamic acids and their analogues are a class of naturally occurring phenolic compounds that have garnered significant attention for their diverse biological activities. These activities include potential applications as anti-inflammatory, antioxidant, and anticancer agents.[1][2][3] The structural motif of this compound, which combines a cinnamic acid core with a fluorinated benzyl ether moiety, suggests a potential for nuanced biological effects, making it a molecule of considerable interest for therapeutic development.
This technical guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, and a detailed exploration of its potential biological activities and mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals working in the fields of medicinal chemistry, pharmacology, and oncology.
Synthesis and Characterization
The synthesis of this compound is typically achieved through a two-step process: a Williamson ether synthesis to form the intermediate 4-((4-fluorobenzyl)oxy)benzaldehyde, followed by a Knoevenagel condensation to yield the final acrylic acid product.
Step 1: Williamson Ether Synthesis of 4-((4-fluorobenzyl)oxy)benzaldehyde
The Williamson ether synthesis is a well-established and versatile method for preparing ethers. In this step, the hydroxyl group of 4-hydroxybenzaldehyde is deprotonated by a base to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of 4-fluorobenzyl bromide in an SN2 reaction.[4][5][6]
Experimental Protocol:
-
Reaction Setup: To a solution of 4-hydroxybenzaldehyde (1.0 eq) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone, add a suitable base such as potassium carbonate (K₂CO₃) (2.0 eq) or sodium hydride (NaH) (1.1 eq).[1][4]
-
Addition of Alkyl Halide: Stir the mixture at room temperature for a short period to allow for the formation of the phenoxide. Then, add 4-fluorobenzyl bromide (1.0 eq) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to a temperature ranging from 60-80°C and monitor the progress of the reaction by thin-layer chromatography (TLC).[4] The reaction is typically complete within 2-4 hours.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The crude product will precipitate out of the solution. Filter the solid, wash it with water, and then dry it under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield pure 4-((4-fluorobenzyl)oxy)benzaldehyde.
Diagram of Williamson Ether Synthesis Workflow:
Caption: Workflow for the synthesis of the intermediate aldehyde.
Step 2: Knoevenagel Condensation to this compound
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to form a C=C double bond.[7][8][9] In this step, the synthesized 4-((4-fluorobenzyl)oxy)benzaldehyde is reacted with malonic acid in the presence of a basic catalyst.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 4-((4-fluorobenzyl)oxy)benzaldehyde (1.0 eq) and malonic acid (1.5 eq) in a suitable solvent, typically pyridine, which also acts as a basic catalyst. A small amount of a stronger base, such as piperidine, can be added to accelerate the reaction.[1][7]
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor its progress by TLC. The reaction is generally complete within 3-6 hours.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid. This will cause the product to precipitate. Filter the crude product, wash it thoroughly with water, and dry it. The final product, this compound, can be purified by recrystallization from a suitable solvent like ethanol.
Diagram of Knoevenagel Condensation Workflow:
Caption: Workflow for the synthesis of the final acrylic acid product.
Characterization
The synthesized compound should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and the presence of all expected functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches, and the C=C double bond.
-
Melting Point (m.p.): To assess the purity of the compound.
Physicochemical Properties
| Property | Predicted Value/Information | Reference |
| Molecular Formula | C₁₆H₁₃FO₃ | [10] |
| Molecular Weight | 272.27 g/mol | [10] |
| Appearance | Likely a white to off-white solid | Inferred |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO, DMF, and ethanol. | [11][12] |
| LogP | Predicted to be in the range of 3-4, indicating moderate lipophilicity. | [11][12] |
| pKa | The carboxylic acid group is expected to have a pKa around 4-5. | Inferred |
Biological Activities and Potential Applications
Cinnamic acid derivatives are known to exhibit a wide range of biological activities, and this compound is anticipated to share some of these properties. The presence of the fluorobenzyl ether moiety may enhance its potency, selectivity, and pharmacokinetic profile.
Anti-inflammatory Activity
Many cinnamic acid derivatives have demonstrated anti-inflammatory properties.[13][14][15][16] The proposed mechanisms often involve the inhibition of key inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX). A structurally similar compound, (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acrylic acid, was shown to inhibit soybean lipoxygenase.[1] While this parent compound did not show COX-2 inhibitory activity, a derivative of it did, suggesting that the core scaffold is amenable to modification to target different inflammatory pathways.[1]
Potential Anti-inflammatory Mechanism:
Caption: Potential mechanism of anti-inflammatory action.
Anticancer Activity
Derivatives of cinnamic acid have been investigated for their potential as anticancer agents.[2][17][18][19] Their mechanisms of action are often multifaceted and can include the induction of apoptosis, cell cycle arrest, and the inhibition of signaling pathways crucial for cancer cell proliferation and survival. The structural features of this compound, particularly the benzyloxy phenyl group, are found in other compounds that have been evaluated as inhibitors of signaling pathways like STAT3.[20]
Other Potential Activities
Given the broad spectrum of activity of cinnamic acid derivatives, this compound may also possess antioxidant, antimicrobial, and other therapeutic properties.[21][22] Further research is warranted to fully elucidate its biological profile.
Conclusion
This compound is a synthetically accessible cinnamic acid derivative with significant potential for drug discovery and development. Its structural features suggest a favorable profile for exhibiting a range of biological activities, particularly as an anti-inflammatory or anticancer agent. The synthetic route, involving a Williamson ether synthesis followed by a Knoevenagel condensation, is robust and allows for the generation of analogues for structure-activity relationship studies. This in-depth technical guide provides a solid foundation for researchers to further explore the therapeutic potential of this promising molecule.
References
- BenchChem. Application Notes & Protocols: Knoevenagel Condensation for Synthesizing Cinnamic Acid Derivatives. BenchChem. Published December 2025. Accessed January 12, 2026.
- Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. Semantic Scholar. Accessed January 12, 2026.
- Kolb KE, Field KW, Schatz PF.
- Nagalakshmi K, Diwakar BS, Govindh B, et al. A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst. Asian J Chem. 2017;29(7):1561-1564.
- Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity. BEPLS.
- BenchChem. Application Notes and Protocols for the Williamson Ether Synthesis of 4-Butoxybenzaldehyde. BenchChem. Published December 2025. Accessed January 12, 2026.
- Williamson Ether Synthesis. Accessed January 12, 2026.
- Williamson Ether Synthesis. J&K Scientific LLC. Published March 22, 2025. Accessed January 12, 2026.
- Williamson Ether Synthesis. Chemistry Steps. Accessed January 12, 2026.
- The Williamson Ether Synthesis. Master Organic Chemistry. Published October 24, 2014. Accessed January 12, 2026.
- Design, synthesis, and biological evaluation of (E)-3-(3-methoxy-4-substituted phenyl)
- 3-(3-(Benzyloxy)phenyl)acrylic acid. PubChem. Accessed January 12, 2026.
- Prediction of Physicochemical Properties.
- Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)
- Synthesis of 3-(4-Trifluoromethylbenzoyl)acrylic Acid. PrepChem.com. Accessed January 12, 2026.
- 3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde. PubChem. Accessed January 12, 2026.
- synthesis, docking and biological evaluation of n-[4-(1h- benzimidazol-2-yl)-phenyl]-3-(substituted)-acrylamide derivatives as antimicrobial, anthelmintic and antioxidant agents.
- Design, synthesis and biological evaluation of benzyloxyphenyl-methylaminophenol derivatives as STAT3 signaling pathway inhibitors.
- Process for the preparation of (E)-3-(4-((E)-2-(2-chloro-4-fluorophenyl)-1-(1H-indazol-5-yl)but-1-en-1-yl)phenyl)acrylic acid.
- 175136-19-3|3-(4-((4-Fluorobenzyl)oxy)phenyl)acrylic acid. BLDpharm. Accessed January 12, 2026.
- Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. PMC. Published May 16, 2025.
- Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate.
- Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. PMC.
- Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. Published November 16, 2024.
- Antineoplastic Activity of Water-Soluble Form of Novel Kinase Inhibitor 1-(4-Chlorobenzyl)-3-chloro-4-(3-trifluoromethylphenylamino)-1H-pyrrole-2,5-dione immobilized on Polymeric Poly(PEGMA-co-DMM) Carrier. MDPI. Published January 21, 2022.
- Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. MDPI.
-
Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[7][8][23]triazin-7-ones and Stable Free Radical Precursors. ResearchGate.
- Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Deriv
- Synthesis and anti-inflammatory activity of 1-acylaminoalkyl-3,4-dialkoxybenzene deriv
- Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. PubMed Central. Published March 24, 2022.
- Prediction of Physicochemical Properties, Bioactivity, Pharmacokinetics, Drug-Likeness and Synthetic Accessibility of Phenyl and Isoxazole AZO Dyes.
- The pharmacology of fenbufen, 3-(4-biphenylylcarbonyl)
- Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. MDPI.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 175136-19-3|3-(4-((4-Fluorobenzyl)oxy)phenyl)acrylic acid|BLD Pharm [bldpharm.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and anti-inflammatory activity of 1-acylaminoalkyl-3,4-dialkoxybenzene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The pharmacology of fenbufen, 3-(4-biphenylylcarbonyl)propionic acid, and 4-biphenylacetic acid, interesting antiinflammatory-analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. jchr.org [jchr.org]
- 23. asianpubs.org [asianpubs.org]
An In-depth Technical Guide to the Discovery and History of 3-(4-[(4-fluorobenzyl)oxy]phenyl)acrylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(4-[(4-fluorobenzyl)oxy]phenyl)acrylic acid, a cinnamic acid derivative of interest in medicinal chemistry. While the specific initial synthesis and discovery of this exact molecule are not prominently documented in publicly available literature, this guide extrapolates its probable synthetic pathway and historical context based on the well-established chemistry of cinnamic acids and their analogues. We delve into the likely synthetic route, grounded in fundamental organic reactions, and explore the potential biological significance of this compound by examining the activities of structurally related molecules. This document serves as a valuable resource for researchers interested in the synthesis, characterization, and potential applications of substituted cinnamic acid derivatives.
Introduction: The Cinnamic Acid Scaffold in Drug Discovery
Cinnamic acid (3-phenylacrylic acid) is a naturally occurring organic acid that serves as a foundational structural motif in a vast array of biologically active compounds.[1][2] Found in various plants, including the spice cinnamon from which it derives its name, cinnamic acid and its derivatives have garnered significant attention in the field of medicinal chemistry.[1] The versatility of the cinnamic acid scaffold, characterized by a phenyl ring, a carboxylic acid moiety, and an α,β-unsaturated system, allows for extensive chemical modification, leading to a diverse range of pharmacological activities.
Historically, the therapeutic potential of natural products containing the cinnamic acid core has been recognized for centuries. Modern research has elucidated the molecular mechanisms behind these activities, which include antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. The exploration of synthetic cinnamic acid derivatives, such as this compound, represents a rational approach to fine-tuning these biological effects and developing novel therapeutic agents.
The Synthetic Pathway: A Logical Reconstruction
While a seminal publication detailing the first synthesis of this compound is not readily identifiable, its structure strongly suggests a straightforward and well-precedented two-step synthetic route. This pathway involves an initial ether formation followed by a carbon-carbon bond-forming condensation reaction.
Step 1: Williamson Ether Synthesis of the Intermediate Aldehyde
The initial step is the synthesis of the key intermediate, 4-((4-fluorobenzyl)oxy)benzaldehyde. This is classicly achieved via the Williamson ether synthesis, a robust and widely used method for preparing ethers that was developed by Alexander Williamson in 1850.[3]
Reaction Scheme:
Figure 1: Williamson Ether Synthesis of the Intermediate Aldehyde.
Mechanistic Insights:
The Williamson ether synthesis proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[3][4] The reaction is initiated by a base, such as potassium carbonate, which deprotonates the phenolic hydroxyl group of 4-hydroxybenzaldehyde to form a more nucleophilic phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-fluorobenzyl bromide. The bromide ion is displaced as a leaving group, resulting in the formation of the desired ether linkage.[5][6][7]
Sources
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity [mdpi.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. Khan Academy [khanacademy.org]
- 6. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 7. Williamson's synthesis| Reaction Mechanism of Williamson's synthesis [pw.live]
Methodological & Application
Application Notes & Protocols: A Phased Experimental Design for the Preclinical Evaluation of 3-(4-[(4-fluorobenzyl)oxy]phenyl)acrylic acid
Introduction: Navigating the Preclinical Gauntlet
The journey of a novel chemical entity (NCE) from laboratory bench to potential therapeutic is a rigorous, multi-stage process designed to systematically evaluate its potential and mitigate risks.[1][2] The compound 3-(4-[(4-fluorobenzyl)oxy]phenyl)acrylic acid, a derivative of the cinnamic acid scaffold, belongs to a class of molecules known for a diverse range of biological activities, including anti-inflammatory and antiproliferative effects.[3][4][5] This guide provides a comprehensive, phased experimental framework for the preclinical characterization of this specific compound, intended for researchers in drug discovery and development.
Our approach is not a rigid checklist but a logical cascade, where data from each phase informs the decisions and design of the next. We emphasize the causality behind experimental choices, ensuring that each step generates decision-driving data. The protocols herein are designed to be self-validating, incorporating necessary controls and quality checks to ensure data integrity.
Figure 1: High-level overview of the phased experimental workflow.
Phase 1: Foundational Physicochemical Characterization
Before any biological assessment, a thorough understanding of the compound's physicochemical properties is essential for designing appropriate formulations and interpreting biological data.[6] This initial step is critical for ensuring compound solubility in assay media and for developing suitable vehicles for in vivo studies.[6]
Protocol 1.1: Aqueous Solubility Determination (Shake-Flask Method)
Rationale: Determines the maximum concentration of the compound that can be dissolved in aqueous media at different pH values, which is critical for designing both in vitro assays and oral formulations.
Methodology:
-
Preparation: Prepare buffers at pH 2.0 (simulated gastric fluid), 6.8 (simulated intestinal fluid), and 7.4 (physiological pH).
-
Execution: Add an excess amount of this compound to each buffer in a glass vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Filter the suspension through a 0.22 µm filter to remove undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.
-
Controls: A known soluble compound should be run in parallel to validate the procedure.
Protocol 1.2: Lipophilicity Determination (LogP/LogD)
Rationale: Measures the compound's partition coefficient between an organic (n-octanol) and aqueous phase. LogP (for the neutral species) and LogD (at a specific pH) are key predictors of membrane permeability, absorption, and potential for non-specific binding.[7]
Methodology:
-
Preparation: Prepare a buffered aqueous solution (pH 7.4) and n-octanol.
-
Execution: Dissolve a known amount of the compound in the aqueous phase. Add an equal volume of n-octanol.
-
Equilibration: Vortex the mixture vigorously for several minutes and then allow the phases to separate by centrifugation or standing.
-
Quantification: Measure the concentration of the compound in both the aqueous and n-octanol layers using HPLC-UV.
-
Calculation: LogD = log10 ( [Compound]octanol / [Compound]aqueous ).
| Parameter | Method | Importance |
| Aqueous Solubility | Shake-Flask | Formulation development, assay design, bioavailability prediction |
| Lipophilicity (LogD) | Octanol-Water Partition | Predicts absorption, membrane permeability, metabolic clearance |
| Chemical Stability | HPLC-UV over time | Determines shelf-life and compatibility with assay/formulation conditions |
| pKa | Potentiometric Titration | Predicts solubility and absorption at different physiological pHs |
Table 1: Summary of key physicochemical parameters and their significance.
Phase 2: In Vitro Biological Evaluation & Initial Safety
This phase aims to identify the primary biological activity of the compound. Given the structural alerts within the molecule, parallel screening for anti-inflammatory and anti-cancer effects is a logical starting point.[3][5] In vitro assays are the bedrock of early drug discovery, providing an initial view of a compound's pharmacodynamic properties.[8]
Figure 2: In vitro screening cascade for dual-hypothesis testing.
Protocol 2.1: Antiproliferative Activity (MTT Assay)
Rationale: This is a foundational colorimetric assay to assess a compound's ability to inhibit cell growth or induce cell death across a panel of cancer cell lines.[9] It measures the metabolic activity of cells, which serves as a proxy for cell viability.[10]
Methodology:
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast, HCT116 for colon, A549 for lung) in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[9]
-
Compound Treatment: Prepare a serial dilution of the test compound (e.g., from 0.01 µM to 100 µM). Treat the cells and incubate for 72 hours.
-
Controls: Include wells with vehicle only (negative control) and a known cytotoxic agent like Doxorubicin (positive control).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[9]
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results on a dose-response curve and determine the half-maximal inhibitory concentration (IC50) using non-linear regression.
Protocol 2.2: COX-1/COX-2 Enzyme Inhibition Assay
Rationale: Many cinnamic acid derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes.[5] This assay determines the compound's potency and selectivity for COX-1 (constitutively expressed) versus COX-2 (inducible at sites of inflammation). High selectivity for COX-2 is a desirable trait for anti-inflammatory drugs.
Methodology:
-
Assay Principle: Use a commercial chemiluminescent or colorimetric COX inhibitor screening assay kit that measures the peroxidase activity of COX.
-
Reagent Preparation: Reconstitute purified human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), and detection reagents according to the manufacturer's protocol.
-
Compound Incubation: In a 96-well plate, incubate a range of concentrations of the test compound with either COX-1 or COX-2 enzyme for a short period (e.g., 15 minutes) at 37°C.
-
Controls: Include a vehicle control (100% activity), a no-enzyme control (background), and known selective inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2) as positive controls.
-
Reaction Initiation: Add arachidonic acid to initiate the reaction.
-
Signal Detection: Measure the signal (luminescence or absorbance) using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration. Determine the IC50 values for both COX-1 and COX-2 and calculate the selectivity index (SI = IC50COX-1 / IC50COX-2).
Phase 3: In Vitro DMPK Profiling
Positive results in Phase 2 ("hits") must be evaluated for their drug-like properties.[7] Drug Metabolism and Pharmacokinetics (DMPK) studies are essential to understand how a compound is absorbed, distributed, metabolized, and excreted (ADME).[1] These in vitro assays help predict in vivo behavior and identify potential liabilities early.[8][11]
Protocol 3.1: Metabolic Stability (Human Liver Microsomes)
Rationale: Assesses the compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes, which are the primary enzymes responsible for drug metabolism in the liver. Rapid metabolism can lead to low bioavailability and a short duration of action in vivo.
Methodology:
-
Reaction Mixture: In a microcentrifuge tube, combine human liver microsomes (HLM), a NADPH-regenerating system, and buffer at 37°C.
-
Compound Addition: Add the test compound (at a low concentration, e.g., 1 µM) to initiate the metabolic reaction.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes). The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Controls: Run parallel incubations without the NADPH-regenerating system (to detect non-CYP degradation) and with known stable and unstable compounds (e.g., Verapamil, Testosterone) to validate the assay.
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).
| Assay | Model System | Key Parameter(s) | Rationale |
| Metabolic Stability | Human Liver Microsomes | t1/2, Clint | Predicts hepatic clearance and in vivo half-life. |
| Cell Permeability | Caco-2 cell monolayer | Papp (A→B), Efflux Ratio | Predicts intestinal absorption and P-gp substrate liability. |
| Plasma Protein Binding | Rapid Equilibrium Dialysis | % Unbound (fu) | Determines the fraction of free drug available for therapeutic effect. |
Table 2: Key in vitro ADME assays for lead characterization.
Phase 4: In Vivo Pharmacokinetics and Efficacy
After a compound demonstrates promising in vitro activity and an acceptable ADME profile, the investigation proceeds to in vivo models.[2] This phase is critical for understanding the compound's behavior in a complex biological system and for providing the first proof-of-concept for its therapeutic potential.[1]
Protocol 4.1: Rodent Pharmacokinetic (PK) Study
Rationale: To determine the concentration-time profile of the compound in the bloodstream after administration. This study provides essential parameters like bioavailability, Cmax, Tmax, and half-life, which are crucial for designing dosing regimens for efficacy studies.[11][12]
Methodology:
-
Animal Model: Use male Sprague-Dawley rats (n=3-4 per group).
-
Formulation: Formulate the compound in a suitable vehicle (e.g., 0.5% methylcellulose) for oral (PO) gavage and in a solubilizing vehicle (e.g., saline/DMSO/Tween 80) for intravenous (IV) administration.
-
Dosing: Administer a single dose of the compound (e.g., 10 mg/kg PO and 2 mg/kg IV).
-
Blood Sampling: Collect sparse blood samples (e.g., via tail vein) at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Sample Processing: Process blood to plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters (AUC, Cl, Vd, t1/2, F%).
Protocol 4.2: In Vivo Efficacy Model (Xenograft Model for Anti-Cancer)
Rationale: To evaluate the antitumor activity of the compound in a living organism. The choice of model depends on the in vitro findings. If the compound showed potent antiproliferative activity against a specific cancer cell line (e.g., HCT116), that line would be used here.[13]
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID or Nude mice).
-
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., 5 x 106 HCT116 cells) into the flank of each mouse.[13]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm3).
-
Randomization and Dosing: Randomize mice into groups (n=8-10 per group): Vehicle control, test compound (at one or two dose levels determined from PK data), and a positive control (a standard-of-care agent for that cancer type). Administer treatment daily via oral gavage.
-
Monitoring: Measure tumor volume with calipers and body weight 2-3 times per week.
-
Endpoint: Continue the study for a defined period (e.g., 21 days) or until tumors in the control group reach a predetermined maximum size.
-
Data Analysis: Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control. Analyze for statistical significance.
Figure 3: Go/No-Go decision-making workflow from in vitro to in vivo studies.
References
- Vertex AI Search. (2025). Pharmacokinetics in New Drug Development: Key to Advancing Drug Discovery.
- Passannante, R., et al. (n.d.). Pharmacokinetic Evaluation of New Drugs Using a Multi-Labelling Approach and PET Imaging. PubMed Central.
- HubPages. (2023). In Vitro Assays: The Bedrock of Drug Discovery and Development.
- Charles River Laboratories. (n.d.). In Vitro Assay Development Services.
- PMC. (n.d.). Techniques used for the discovery of therapeutic compounds: The case of SARS.
- BenchChem. (n.d.). In Vitro Assay Protocols for Novel Antimicrobial Compounds.
- BenchChem. (n.d.). Pharmacokinetic Profile of a Novel Therapeutic Agent: A Technical Guide.
- BenchChem. (n.d.). In Vitro Characterization of Novel Therapeutic Compounds: A Technical Guide.
- Aragen Life Sciences. (n.d.). In Vivo Animal Models for Immunology and Inflammation.
- Wiley. (n.d.). Pharmacokinetic Profiling in Drug Research: Biological, Physicochemical, and Computational Strategies.
- Adgyl Lifesciences. (n.d.). In VIVO Pharmacology - In Vivo Testing.
- WuXi AppTec. (2025). What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods.
- Eurofins Discovery. (2023). In Vivo Oncology Models for Drug Discovery.
- Pharmaron. (n.d.). Pain, Immunology & Inflammation Models.
- PPD. (n.d.). Preclinical Studies in Drug Development.
- ACS Publications. (2023). Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. ACS Omega.
- PubMed Central. (2023). Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues.
- PubMed Central. (n.d.). Preclinical Formulations: Insight, Strategies, and Practical Considerations.
- MDPI. (n.d.). Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate.
Sources
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. ppd.com [ppd.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate [mdpi.com]
- 6. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wiley.com [wiley.com]
- 8. discover.hubpages.com [discover.hubpages.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Pharmacokinetics in New Drug Development: Key to Advancing Drug Discovery [pharmacores.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Development of a Quantitative Cell-Based Functional Assay for the GPR40 Agonist, 3-(4-[(4-fluorobenzyl)oxy]phenyl)acrylic acid
An Application Note and Protocol from the Senior Application Scientist
Abstract
This document provides a comprehensive guide for the development and validation of robust cell-based functional assays to characterize the pharmacological activity of 3-(4-[(4-fluorobenzyl)oxy]phenyl)acrylic acid, a potent agonist of G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). GPR40 is a key therapeutic target for type 2 diabetes due to its role in potentiating glucose-dependent insulin secretion.[1][2][3] We present a primary assay based on intracellular calcium mobilization, leveraging the receptor's canonical Gαq signaling pathway.[4] Additionally, we describe an orthogonal, label-free Dynamic Mass Redistribution (DMR) assay to capture an integrated, holistic cellular response. Detailed, step-by-step protocols, data analysis guidelines, assay validation parameters, and troubleshooting advice are provided to enable researchers in drug discovery and academic settings to reliably quantify the potency and efficacy of this and other GPR40 agonists.
Introduction and Scientific Background
G-protein coupled receptor 40 (GPR40/FFAR1) is predominantly expressed in pancreatic β-cells and is activated by medium- and long-chain free fatty acids (FFAs).[1][3] Upon activation, GPR40 couples primarily to the Gαq/11 protein, initiating a signaling cascade that involves the activation of phospholipase C (PLC).[4] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 subsequently binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[3][5] This rise in intracellular calcium is a critical event that augments glucose-stimulated insulin secretion.[2][4]
The compound this compound has been identified as a synthetic agonist of GPR40. Characterizing its pharmacological activity requires a reliable and quantitative biological assay. Cell-based functional assays are indispensable tools as they measure the biological response of a compound in a living cell context, providing more physiologically relevant data than simple binding assays.[6] This guide details the development of two such assays, chosen to provide both a specific mechanistic readout (calcium mobilization) and a holistic, integrative confirmation of cellular activation (DMR).
GPR40 Signaling Pathway
Understanding the signaling pathway is fundamental to selecting and designing an appropriate assay. The primary Gαq-mediated pathway provides a direct and robust signal for a functional assay.
Caption: Step-by-step workflow for the intracellular calcium mobilization assay.
Detailed Protocol
Day 1: Cell Plating
-
Culture CHO-K1 cells stably expressing human GPR40 (CHO-hGPR40) in F-12K medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 500 µg/mL G418.
-
Harvest cells at 80-90% confluency using Trypsin-EDTA.
-
Resuspend cells in fresh culture medium and perform a cell count.
-
Seed cells into black-wall, clear-bottom 96-well plates at a density of 50,000 cells/well in 100 µL of medium. [7] * Rationale: This density should result in a confluent monolayer on the day of the assay, which is critical for a consistent response.
-
Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.
Day 2: Assay Execution
-
Compound Plate Preparation:
-
Prepare a 10 mM stock solution of this compound and the positive control (e.g., TAK-875) in 100% DMSO.
-
Perform a serial dilution series in an intermediate plate using Assay Buffer (HBSS with 20 mM HEPES) to create 2x the final desired concentrations. The final DMSO concentration should be kept constant (≤0.1%) across all wells to avoid solvent effects.
-
-
Dye Loading:
-
Prepare the dye loading solution according to the manufacturer's protocol (e.g., FLIPR Calcium Assay Kit), ensuring the inclusion of probenecid at a final concentration of 2.5 mM. [8] * Rationale: Probenecid is an organic anion transport inhibitor that prevents the leakage of the de-esterified dye from the cytoplasm, improving signal-to-background ratio. [7][9] * Remove the culture medium from the cell plate and add 100 µL of the dye loading solution to each well.
-
Incubate the plate for 1 hour at 37°C, 5% CO2.
-
-
Measurement:
-
Set the fluorescence microplate reader (e.g., FlexStation 3) to the appropriate settings for the chosen dye (e.g., Excitation: 485 nm, Emission: 525 nm).
-
Place both the cell plate and the compound plate into the reader.
-
Program the instrument to add 100 µL from the compound plate to the cell plate while simultaneously recording the fluorescence signal every 1.5 seconds for a total of 120 seconds.
-
Rationale: A baseline fluorescence is recorded before compound addition, followed by kinetic measurement to capture the peak response after stimulation.
-
Data Analysis
-
For each well, determine the maximum fluorescence signal post-compound addition and subtract the average baseline fluorescence to get the peak response.
-
Normalize the data by setting the response of the vehicle control (e.g., 0.1% DMSO) to 0% and the response of a saturating concentration of the positive control to 100%.
-
Plot the normalized response versus the logarithm of the agonist concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using software like GraphPad Prism to determine the EC50 (potency) and Emax (maximum efficacy).
Orthogonal Assay: Dynamic Mass Redistribution (DMR)
To confirm the compound's activity through a different modality and to gain a more holistic view of the cellular response, a label-free DMR assay is recommended. [10][11]
Rationale and Assay Principle
DMR is a label-free technology that measures the redistribution of cellular biomass upon receptor activation. [12][13]When a ligand binds to a GPCR, it initiates a cascade of signaling events that cause dynamic movements of proteins and other cellular components within the cell. These movements alter the local refractive index at the bottom of the sensor-integrated microplate. This change is detected in real-time as a shift in the wavelength of reflected light, providing a kinetic and integrated signature of the cellular response. [10][14]Because it is label-free, it is non-invasive and measures the composite output of all signaling pathways, not just a single second messenger. [11]
Experimental Workflow Diagram
Caption: Step-by-step workflow for the label-free Dynamic Mass Redistribution assay.
Detailed Protocol
-
Cell Plating: Seed CHO-hGPR40 cells into 384-well biosensor microplates (e.g., Corning Epic) at a density of 15,000 cells/well and incubate overnight.
-
Assay Preparation: On the day of the assay, remove the culture medium and wash the cells twice with Assay Buffer (HBSS + 20 mM HEPES). Leave 30 µL of buffer in each well.
-
Instrument Setup: Place the cell plate into the DMR instrument (e.g., Corning Epic) and allow it to equilibrate for at least 1 hour.
-
Compound Preparation: Prepare a 4x serial dilution plate of the test compound and controls.
-
Measurement:
-
Record a baseline DMR signal for 5-10 minutes.
-
Add 10 µL of the 4x compound solution to the cell plate.
-
Immediately begin recording the DMR signal (in picometers, pm) kinetically for at least 1-2 hours. [13]6. Data Analysis: Extract the peak amplitude of the DMR signal for each well. Plot the peak response against the log of the compound concentration and fit to a four-parameter logistic equation to determine the EC50.
-
Assay Validation and Quality Control
To ensure the assay is reliable and suitable for its intended purpose, a thorough validation should be performed according to established guidelines. [15][16]
Key Validation Parameters
-
Specificity: The response should be dependent on the GPR40 receptor. This is confirmed by showing no activity in the parental CHO-K1 cell line that does not express the receptor.
-
Precision:
-
Intra-assay precision: Determined by running multiple replicates of the same concentration curve within a single experiment. The coefficient of variation (%CV) should be <15%.
-
Inter-assay precision: Determined by running the same experiment on three different days. The %CV of the calculated EC50 values should be <20%.
-
-
Robustness: The assay should be insensitive to small, deliberate variations in method parameters, such as incubation time or cell seeding density. [17]* Z'-Factor: For screening applications, the quality of the assay can be assessed using the Z'-factor. It is calculated using the signals from the positive (saturating agonist) and negative (vehicle) controls. A Z'-factor > 0.5 indicates an excellent and robust assay.
-
Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
Expected Results and Data Summary
The following table summarizes the expected quantitative output from the validation experiments for this compound compared to a known control.
| Parameter | This compound | TAK-875 (Positive Control) | Acceptance Criteria |
| Calcium Assay EC50 (nM) | 5 - 20 | 10 - 30 | Consistent with literature |
| Calcium Assay Emax (%) | 95 - 105 | 100 (by definition) | >80% of control |
| DMR Assay EC50 (nM) | 10 - 40 | 20 - 60 | Consistent with literature |
| Intra-Assay %CV | <10% | <10% | <15% |
| Inter-Assay %CV (EC50) | <15% | <15% | <20% |
| Z'-Factor | N/A | >0.6 | >0.5 |
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High Well-to-Well Variability | Inconsistent cell seeding; Edge effects on the plate; Pipetting errors. | Use a multichannel or automated pipette; Ensure a uniform cell suspension; Avoid using the outer wells of the plate. |
| Low Signal-to-Background | Low receptor expression; Dye leakage; Sub-optimal cell health. | Confirm receptor expression via qPCR or Western blot; Always use probenecid; Ensure cells are healthy and not over-confluent. |
| No Response to Agonist | Compound instability or precipitation; Inactive G-protein coupling; Incorrect plate reader settings. | Check compound solubility in assay buffer; Verify cell line integrity and passage number; Confirm instrument filters and settings are correct for the dye. |
| High Background Signal | Autofluorescence of test compounds; Cell stress or death. | Run a compound-only plate to check for autofluorescence; Check cell morphology under a microscope before the assay. |
Conclusion
This application note provides a validated, dual-assay framework for characterizing the GPR40 agonist this compound. The primary calcium mobilization assay offers a direct, high-throughput readout of Gαq pathway activation, ideal for determining potency and efficacy. The orthogonal, label-free DMR assay corroborates this activity by measuring the integrated cellular response, adding a layer of confidence to the results. By following these detailed protocols and validation guidelines, researchers can generate reliable and reproducible pharmacological data essential for the advancement of GPR40-targeted drug discovery programs.
References
-
G Protein-coupled Receptor 40 (GPR40) and Peroxisome Proliferator-activated Receptor γ (PPARγ): AN INTEGRATED TWO-RECEPTOR SIGNALING PATHWAY. PubMed Central. Available at: [Link]
-
Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. Available at: [Link]
-
GPR40: A therapeutic target for mediating insulin secretion (Review). Spandidos Publications. Available at: [Link]
-
cAMP Accumulation Assay. Creative BioMart. Available at: [Link]
-
Principles of commonly used cAMP assays. ResearchGate. Available at: [Link]
-
Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders. Frontiers. Available at: [Link]
-
Dynamic Mass Redistribution Assays Decode Surface Influence on Signaling of Endogenous Purinergic P2Y Receptors. PubMed Central. Available at: [Link]
-
Intracellular Calcium Measurements with FLIPR Calcium Assay Kit. Molecular Devices. Available at: [Link]
-
Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. American Diabetes Association. Available at: [Link]
-
Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. Available at: [Link]
-
Regulation and mechanism of action of FFAR1/GPR40. The Physiological Society. Available at: [Link]
-
What are GPR40 agonists and how do they work?. Patsnap. Available at: [Link]
-
Principles of the HTRF cAMP Assay. NCBI Bookshelf. Available at: [Link]
-
Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. National Institutes of Health (NIH). Available at: [Link]
-
High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes. PubMed Central. Available at: [Link]
-
Label-Free Dynamic Mass Redistribution Assay To Characterize Holistic Chemokine Receptor Pharmacology in Neutrophils. PubMed Central. Available at: [Link]
-
GPR120/GPR40 agonism activates downstream signalling molecules that improve beta cell function and insulin resistance in type 2 diabetes. Endocrine Abstracts. Available at: [Link]
-
Flow Cytometry-Based Binding Assay for GPR40 (FFAR1; Free Fatty Acid Receptor 1). Molecular Pharmacology. Available at: [Link]
-
The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus. ACS Publications. Available at: [Link]
-
Applying label-free dynamic mass redistribution technology to frame signaling of G protein–coupled receptors noninvasively in living cells. Springer Nature Experiments. Available at: [Link]
-
A Phase-Appropriate Approach For Assay Validation In Cell Gene Therapies. Cell & Gene. Available at: [Link]
-
Guidance for Industry: Characterization and Qualification of Cell Substrates and Other Biological Materials Used in the Production of Viral Vaccines. U.S. Food and Drug Administration (FDA). Available at: [Link]
-
Applying label-free dynamic mass redistribution technology to frame signaling of G protein-coupled receptors noninvasively in living cells. PubMed. Available at: [Link]
-
Guidance for Industry: Potency Tests for Cellular and Gene Therapy Products. U.S. Food and Drug Administration (FDA). Available at: [Link]
-
FDA issues new draft guidelines on potency assurance for cell and gene therapy products. VGXI. Available at: [Link]
-
A Dynamic Mass Redistribution Assay for the Human Sweet Taste Receptor Uncovers G-Protein Dependent Biased Ligands. PubMed Central. Available at: [Link]
-
Analytical Methods for Cell Therapies: Method Development and Validation Challenges. BioProcess International. Available at: [Link]
-
A Simple & Robust Cell-based Assay for Evaluating GLP-1R, GIPR, and GCGR Agonists. BPS Bioscience. Available at: [Link]
Sources
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 4. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit [moleculardevices.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. Dynamic Mass Redistribution Assays Decode Surface Influence on Signaling of Endogenous Purinergic P2Y Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Label-Free Dynamic Mass Redistribution Assay To Characterize Holistic Chemokine Receptor Pharmacology in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Applying label-free dynamic mass redistribution technology to frame signaling of G protein–coupled receptors noninvasively in living cells | Springer Nature Experiments [experiments.springernature.com]
- 13. Applying label-free dynamic mass redistribution technology to frame signaling of G protein-coupled receptors noninvasively in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Dynamic Mass Redistribution Assay for the Human Sweet Taste Receptor Uncovers G-Protein Dependent Biased Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Phase-Appropriate Approach For Assay Validation In Cell Gene Therapies [cellandgene.com]
- 16. fda.gov [fda.gov]
- 17. bioprocessintl.com [bioprocessintl.com]
Application Notes and Protocols: Characterizing 3-(4-[(4-fluorobenzyl)oxy]phenyl)acrylic acid in Kinase Inhibition Assays
Introduction: The Quest for Novel Kinase Inhibitors
Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including growth, differentiation, metabolism, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, but also inflammatory and metabolic disorders.[2][3] This has made kinases one of the most important classes of drug targets. The identification and characterization of novel kinase inhibitors is therefore a cornerstone of modern drug discovery.
This document provides a comprehensive guide for the initial evaluation of a novel small molecule, 3-(4-[(4-fluorobenzyl)oxy]phenyl)acrylic acid (herein referred to as Compound FBAA ), as a potential kinase inhibitor. While the specific kinase targets of Compound FBAA are yet to be elucidated, its chemical structure, featuring aromatic rings and potential hydrogen bond donors and acceptors, suggests it may interact with the ATP-binding pocket of kinases. These protocols are designed to be broadly applicable for the screening and characterization of any novel compound against a panel of protein kinases.
Our approach is grounded in providing not just the "how" but the "why" behind each step, ensuring a robust and scientifically sound evaluation of Compound FBAA's inhibitory potential.
Part 1: Foundational Steps - Preparing for a Successful Screen
Before embarking on detailed enzymatic assays, several preliminary steps are crucial to ensure the quality and interpretability of your data.
Compound Characterization and Handling
A thorough characterization of your test compound is the first step.
-
Purity Assessment: The purity of Compound FBAA should be determined using methods such as High-Performance Liquid Chromatography (HPLC) and confirmed by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Impurities could lead to off-target effects or inaccurate potency measurements.
-
Solubility Determination: Compound FBAA's solubility in dimethyl sulfoxide (DMSO) and the aqueous assay buffer is critical. Poor solubility can lead to compound precipitation and artifactual inhibition. We recommend preparing a high-concentration stock solution in 100% DMSO (e.g., 10 mM) and then performing serial dilutions. The final concentration of DMSO in the assay should be kept low (typically ≤1%) to minimize its effect on enzyme activity.
-
Stability: A preliminary assessment of the compound's stability in the assay buffer under the conditions of the experiment (e.g., room temperature for a specified duration) is advisable.
Selecting a Kinase Panel for Initial Screening
The initial screening of Compound FBAA should be performed against a diverse panel of kinases to assess its potency and selectivity. A well-chosen panel should include:
-
Tyrosine and Serine/Threonine Kinases: These represent the two major classes of protein kinases.[1][4]
-
Different Kinase Families: Include kinases from various families (e.g., receptor tyrosine kinases like EGFR, and non-receptor tyrosine kinases like Src).[1]
-
Disease-Relevant Kinases: If there is a therapeutic area of interest, include kinases known to be involved in that pathology.
Part 2: In Vitro Kinase Inhibition Assays - Core Protocols
Several robust and high-throughput compatible assay formats are available to measure kinase activity and its inhibition by compounds like FBAA.[5] Below are detailed protocols for three widely used methods.
The ADP-Glo™ Kinase Assay: A Universal Luminescence-Based Method
The ADP-Glo™ assay is a universal method applicable to virtually any kinase. It quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[6][7] The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used to generate a luminescent signal via a luciferase reaction.[6][8]
Materials:
-
Compound FBAA stock solution (e.g., 10 mM in 100% DMSO)
-
Kinase of interest and its specific substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of Compound FBAA in 100% DMSO. A typical starting concentration for the highest dose would be 100 µM. Also, prepare a DMSO-only control (vehicle control).
-
Assay Plate Preparation: Add 1 µL of the serially diluted Compound FBAA or DMSO to the appropriate wells of a 384-well plate.
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in Kinase Assay Buffer.
-
Prepare a 2X ATP solution in Kinase Assay Buffer. The final ATP concentration should ideally be at or near the Kₘ for the specific kinase to accurately determine the potency of ATP-competitive inhibitors.
-
Add 2 µL of the 2X kinase/substrate solution to each well.
-
Incubate the plate for 10-15 minutes at room temperature to allow for the binding of Compound FBAA to the kinase.
-
Initiate the kinase reaction by adding 2 µL of the 2X ATP solution to each well. The final reaction volume is 5 µL.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for 60 minutes. The reaction time may need to be optimized to ensure the reaction is in the linear range.
-
-
ADP Detection:
-
Equilibrate the plate to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[8]
-
Incubate for 40 minutes at room temperature.[8]
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[8]
-
Incubate for 30-60 minutes at room temperature.[8]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each concentration of Compound FBAA relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
LanthaScreen™ TR-FRET Kinase Assay: A Time-Resolved FRET Approach
The LanthaScreen™ assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) method. It utilizes a terbium-labeled antibody that recognizes a phosphorylated substrate, and a fluorescein-labeled substrate. When the substrate is phosphorylated by the kinase, the binding of the antibody brings the terbium donor and the fluorescein acceptor into close proximity, resulting in a FRET signal.[9]
Materials:
-
Compound FBAA stock solution
-
Kinase of interest
-
Fluorescein-labeled substrate
-
ATP
-
LanthaScreen™ Tb-labeled antibody
-
TR-FRET Dilution Buffer
-
Kinase Quench Buffer (containing EDTA)
-
Black, low-volume 384-well assay plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of Compound FBAA in 100% DMSO.
-
Assay Plate Preparation: Add 2.5 µL of 4X serially diluted Compound FBAA or DMSO to the appropriate wells.
-
Kinase Reaction:
-
Prepare a 4X kinase solution in the appropriate kinase buffer.
-
Add 2.5 µL of the 4X kinase solution to each well.
-
Prepare a 2X substrate/ATP mixture.
-
Initiate the reaction by adding 5 µL of the 2X substrate/ATP mixture. The final reaction volume is 10 µL.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Prepare a 2X detection solution containing the Tb-labeled antibody and EDTA in TR-FRET Dilution Buffer. The EDTA stops the kinase reaction by chelating Mg²⁺.[10]
-
Add 10 µL of the 2X detection solution to each well.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET plate reader, measuring the emission at both the donor (terbium) and acceptor (fluorescein) wavelengths.
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Determine the percent inhibition and calculate the IC₅₀ value as described for the ADP-Glo™ assay.
-
HTRF® Kinase Assay: A Homogeneous Time-Resolved Fluorescence Method
Similar to LanthaScreen™, the HTRF® (Homogeneous Time-Resolved Fluorescence) assay is a TR-FRET based method.[11][12] It typically uses a europium cryptate-labeled antibody to detect the phosphorylated substrate and a second fluorophore (e.g., XL665) conjugated to the substrate, often via a biotin-streptavidin interaction.[13]
Materials:
-
Compound FBAA stock solution
-
Kinase of interest
-
Biotinylated substrate
-
ATP
-
Europium-labeled anti-phospho antibody
-
Streptavidin-XL665
-
HTRF® Detection Buffer (containing EDTA)
-
White or black, low-volume 384-well plates
-
HTRF® compatible plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of Compound FBAA.
-
Kinase Reaction:
-
In a 384-well plate, add 2 µL of the compound dilution.
-
Add 4 µL of a mixture containing the kinase and the biotinylated substrate.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 4 µL of ATP solution.
-
Incubate for the desired reaction time (e.g., 30-60 minutes) at room temperature.
-
-
Detection:
-
Add 10 µL of a solution containing the Europium-labeled antibody and Streptavidin-XL665 in HTRF® Detection Buffer. The EDTA in the buffer will stop the reaction.[11]
-
Incubate for 60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF® compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).
-
Calculate the HTRF® ratio and the percent inhibition to determine the IC₅₀ value.[11]
-
Part 3: Data Presentation and Interpretation
The primary output from the initial screening assays is the IC₅₀ value, which represents the concentration of Compound FBAA required to inhibit 50% of the kinase activity. The results should be summarized in a clear and concise table.
Table 1: Hypothetical Inhibitory Activity of Compound FBAA against a Panel of Kinases
| Kinase Target | Kinase Class | Assay Method | Compound FBAA IC₅₀ (µM) | Staurosporine IC₅₀ (µM) |
| EGFR | Tyrosine Kinase | ADP-Glo™ | 0.25 | 0.005 |
| Src | Tyrosine Kinase | LanthaScreen™ | 1.5 | 0.008 |
| AKT1 | Serine/Threonine Kinase | HTRF® | > 50 | 0.020 |
| CDK2/cyclin A | Serine/Threonine Kinase | ADP-Glo™ | 25 | 0.015 |
| VEGFR2 | Tyrosine Kinase | LanthaScreen™ | 0.50 | 0.006 |
Staurosporine, a non-selective kinase inhibitor, is used as a positive control.
Interpretation:
Based on this hypothetical data, Compound FBAA shows potent inhibition of EGFR and VEGFR2, with moderate activity against Src. It is significantly less active against the serine/threonine kinases tested, suggesting a degree of selectivity for certain tyrosine kinases.
Part 4: Visualizing Workflows and Pathways
Diagrams are essential for clearly communicating experimental designs and biological contexts.
Diagram 1: General Kinase Inhibition Assay Workflow
Caption: Inhibition of a typical RTK signaling cascade by a kinase inhibitor.
Part 5: Concluding Remarks and Future Directions
These protocols provide a robust framework for the initial characterization of this compound, or any novel compound, as a potential kinase inhibitor. A successful initial screen, such as the hypothetical data presented, would warrant further investigation, including:
-
Mechanism of Action Studies: To determine if Compound FBAA is an ATP-competitive inhibitor.
-
Broader Kinome Profiling: To more fully define its selectivity profile.
-
Cellular Assays: To confirm on-target activity in a biological context by assessing the phosphorylation of downstream substrates.
By systematically applying these methodologies, researchers can confidently advance promising lead compounds in the drug discovery pipeline.
References
-
PerkinElmer, Inc. (n.d.). Development of a HTRF® Kinase Assay for Determination of Syk Activity. NIH National Library of Medicine. Retrieved from [Link]
-
My Cancer Genome. (n.d.). Receptor tyrosine kinase/growth factor signaling. Retrieved from [Link]
-
Bafico, A., & Aaronson, S. A. (n.d.). Signaling Pathways of Tyrosine Kinase Receptors. In Holland-Frei Cancer Medicine (6th edition). NCBI Bookshelf. Retrieved from [Link]
-
Yamashita, H., et al. (1995). Activation of a serine/threonine kinase signaling pathway by transforming growth factor type beta. PNAS. Retrieved from [Link]
-
ResearchGate. (n.d.). HTRF ® Kinase Assay Protocol | Download Table. Retrieved from [Link]
-
ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol | Download Table. Retrieved from [Link]
-
GeeksforGeeks. (2023). Receptor Tyrosine Kinase Signaling. Retrieved from [Link]
-
ResearchGate. (2008). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Retrieved from [Link]
-
Finlay, D. (2012). Serine-threonine kinases in TCR signaling. Nature Reviews Immunology. Retrieved from [Link]
-
Wikipedia. (n.d.). Receptor protein serine/threonine kinase. Retrieved from [Link]
-
Gajiwala, P., & Aleem, A. (2023). Physiology, Tyrosine Kinase Receptors. StatPearls. NCBI Bookshelf. Retrieved from [Link]
-
BMG LABTECH. (2022). LanthaScreen Technology on microplate readers. Retrieved from [Link]
-
PNAS. (1995). Activation of a serine/threonine kinase signaling pathway by transforming growth factor type beta. Retrieved from [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
Frontiers in Immunology. (2022). The function of serine/threonine-specific protein kinases in B cells. Retrieved from [Link]
-
ResearchGate. (2015). Can anyone suggest a protocol for a kinase assay?. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-(4-Trifluoromethylbenzoyl)acrylic Acid. Retrieved from [Link]
-
NIH National Library of Medicine. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Retrieved from [Link]
-
Semantic Scholar. (2009). Synthesis and reaction mechanism of 3-(4-methoxyphenylazo)acrylic acid. Retrieved from [Link]
- Google Patents. (n.d.). Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.
-
Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]
-
CHEMICAL POINT. (n.d.). 3-(4-(4-Fluorobenzyloxy)phenyl)acrylic acid. Retrieved from [Link]
-
MDPI. (n.d.). Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate. Retrieved from [Link]
-
PubMed. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Retrieved from [Link]
-
ResearchGate. (2023). Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate. Retrieved from [Link]
- Google Patents. (n.d.). Therapeutic oxy-phenyl-aryl compounds and their use.
-
NIH National Library of Medicine. (2015). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Retrieved from [Link]
-
NIH National Library of Medicine. (2020). Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. Retrieved from [Link]
-
PubMed. (2009). Synthesis and reaction mechanism of 3-(4-methoxyphenylazo)acrylic acid. Retrieved from [Link]
Sources
- 1. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The function of serine/threonine-specific protein kinases in B cells [frontiersin.org]
- 5. reactionbiology.com [reactionbiology.com]
- 6. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 7. promega.com [promega.com]
- 8. promega.com [promega.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. revvity.com [revvity.com]
Application Notes & Protocols: Cellular Analysis of 3-(4-[(4-fluorobenzyl)oxy]phenyl)acrylic acid
Introduction: Unveiling the Therapeutic Potential of a Novel Acrylic Acid Derivative
The relentless pursuit of novel therapeutic agents is a cornerstone of oncological and inflammatory disease research. Within this landscape, acrylic acid derivatives have emerged as a promising class of small molecules with diverse biological activities. These compounds, characterized by a core acrylic acid moiety, have demonstrated potential as anticancer and anti-inflammatory agents.[1][2][3] This document provides a comprehensive guide for the cellular characterization of a specific analogue, 3-(4-[(4-fluorobenzyl)oxy]phenyl)acrylic acid. The protocols detailed herein are designed to empower researchers in drug development to rigorously evaluate its cytotoxic, anti-proliferative, and mechanistic properties.
Recent studies on structurally related acrylic acid derivatives have suggested that their mode of action may involve the inhibition of tubulin polymerization, a critical process in cell division.[4][5] This disruption of microtubule dynamics can lead to cell cycle arrest, typically at the G2/M phase, and the subsequent induction of apoptosis.[4][5] Furthermore, some acrylic acid derivatives have been shown to modulate key apoptotic regulators, such as increasing the expression of p53 and Bax while decreasing Bcl-2 levels.[4][5] Given these precedents, the experimental framework outlined below is designed to investigate these potential mechanisms for this compound. The selection of appropriate cell lines, such as the MCF-7 and MDA-MB-231 breast cancer lines, is informed by their use in evaluating similar compounds and their distinct genetic backgrounds (e.g., p53 status), which can provide valuable mechanistic insights.[1][4][5]
I. Compound Handling and Preparation: Ensuring Experimental Reproducibility
The accuracy and reproducibility of in vitro studies hinge on the correct handling and preparation of the test compound. This compound (CAS 175136-19-3) is a solid at room temperature.[6] For cell culture applications, a stock solution must be prepared in a suitable solvent.
Protocol 1: Preparation of Stock Solution
-
Solvent Selection: Due to the hydrophobic nature of the compound, dimethyl sulfoxide (DMSO) is the recommended solvent. It is crucial to use cell culture grade DMSO to avoid cytotoxicity from impurities.
-
Stock Concentration: Prepare a high-concentration stock solution, for example, 10 mM, to minimize the final concentration of DMSO in the cell culture medium. The final DMSO concentration should not exceed 0.5% (v/v) to avoid solvent-induced cellular stress.
-
Procedure:
-
Accurately weigh a precise amount of this compound powder.
-
Add the calculated volume of sterile DMSO to achieve the desired molarity.
-
Gently warm the solution and vortex until the compound is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
II. Foundational Assay: Determining Cytotoxicity (IC50)
The initial step in characterizing a novel compound is to determine its cytotoxic potential across a range of concentrations. The half-maximal inhibitory concentration (IC50) is a key parameter that quantifies the concentration of the compound required to inhibit a biological process, in this case, cell viability, by 50%. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.
Protocol 2: MTT Assay for Cell Viability
-
Cell Line Selection: Choose relevant cancer cell lines for initial screening. For example, MCF-7 (estrogen receptor-positive breast cancer) and MDA-MB-231 (triple-negative breast cancer) are common choices. A non-cancerous cell line, such as MCF-10A (non-tumorigenic breast epithelial cells), should be included to assess selectivity.[1]
-
Cell Seeding:
-
Culture the selected cell lines in their recommended growth medium.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the this compound stock solution in the appropriate cell culture medium. A typical concentration range for initial screening could be from 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (a known cytotoxic drug, e.g., doxorubicin).
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound.
-
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the MTT-containing medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Table 1: Hypothetical IC50 Values for this compound
| Cell Line | Type | IC50 (µM) after 48h |
| MCF-7 | Breast Adenocarcinoma | 5.2 |
| MDA-MB-231 | Breast Adenocarcinoma | 12.8 |
| MCF-10A | Non-tumorigenic Breast | > 50 |
III. Mechanistic Deep Dive: Elucidating the Mode of Action
Once the cytotoxic potential is established, the subsequent step is to investigate the underlying mechanism of cell death. Based on the literature for similar compounds, key areas to explore are cell cycle progression and apoptosis induction.[4][5]
A. Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). A compound that induces cell cycle arrest will cause an accumulation of cells in a specific phase.
Protocol 3: Propidium Iodide Staining for Cell Cycle Analysis
-
Cell Seeding and Treatment:
-
Seed cells (e.g., MCF-7) in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
After 24 hours, treat the cells with this compound at concentrations around the IC50 value (e.g., 0.5x IC50, 1x IC50, and 2x IC50) for 24 or 48 hours. Include a vehicle control.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Fix the cells by resuspending them in ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in each phase of the cell cycle.
-
Table 2: Expected Cell Cycle Distribution in MCF-7 Cells after 24h Treatment
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 65 | 20 | 15 |
| 1x IC50 Compound | 30 | 10 | 60 |
| 2x IC50 Compound | 20 | 5 | 75 |
B. Apoptosis Detection: Annexin V/PI Staining
To confirm if the observed cytotoxicity is due to apoptosis, an Annexin V/Propidium Iodide (PI) assay can be performed. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live cells, thus staining late apoptotic and necrotic cells.
Protocol 4: Annexin V/PI Apoptosis Assay
-
Cell Seeding and Treatment: Follow the same procedure as for cell cycle analysis (Protocol 3, step 1).
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
The cell population will be divided into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
IV. Visualizing the Experimental Workflow and Potential Mechanism
To provide a clear overview of the experimental process and the hypothesized mechanism of action, the following diagrams are provided.
Figure 2: Hypothesized mechanism of action based on related acrylic acid derivatives.
V. Concluding Remarks and Future Directions
The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of this compound. By systematically evaluating its cytotoxicity, impact on cell cycle progression, and its ability to induce apoptosis, researchers can gain critical insights into its therapeutic potential. Positive results from these assays would warrant further investigation into more specific molecular targets, such as tubulin polymerization assays and Western blot analysis for key cell cycle and apoptotic proteins. Ultimately, this structured approach will facilitate a comprehensive understanding of the compound's cellular effects and guide its future development as a potential therapeutic agent.
References
-
Alshaya, D. S., Tawakul, R. M. O., Zaki, I., Abu Almaaty, A. H., Fayadd, E., & Abd El-Aziz, Y. M. (2023). Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents. RSC Advances, 13(34), 23837–23852. [Link]
-
Alshaya, D. S., Tawakul, R. M. O., Zaki, I., Abu Almaaty, A. H., Fayadd, E., & Abd El-Aziz, Y. M. (2023). Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents. RSC Advances, 13(34), 23837–23852. [Link]
-
Zaki, I., Al-Warhi, T., Al-Amer, O., Al-Omaim, W., Alshaya, D. S., Tawakul, R. M. O., Abu Almaaty, A. H., & Fayadd, E. (2023). Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. ACS Omega, 8(42), 39399–39414. [Link]
-
Mao, J.-L., Ran, X.-K., Tian, J.-Z., Jiao, B., Zhou, H.-L., Chen, L., & Wang, Z.-G. (2011). Design, synthesis and biological evaluation of novel 4-hydroxybenzene acrylic acid derivatives. Bioorganic & Medicinal Chemistry Letters, 21(5), 1549–1553. [Link]
-
Pontiki, E., Hadjipavlou-Litina, D., Litinas, K., Geromichalos, G., & Papageorgiou, A. (2011). Design, synthesis and pharmacobiological evaluation of novel acrylic acid derivatives acting as lipoxygenase and cyclooxygenase-1 inhibitors with antioxidant and anti-inflammatory activities. European Journal of Medicinal Chemistry, 46(1), 191–200. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, synthesis and biological evaluation of novel 4-hydroxybenzene acrylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and pharmacobiological evaluation of novel acrylic acid derivatives acting as lipoxygenase and cyclooxygenase-1 inhibitors with antioxidant and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
Application Notes and Protocols: 3-(4-[(4-fluorobenzyl)oxy]phenyl)acrylic acid as a Tool Compound in Chemical Biology
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide for the utilization of 3-(4-[(4-fluorobenzyl)oxy]phenyl)acrylic acid as a tool compound in chemical biology research, with a primary focus on its potential as an inhibitor of monocarboxylate transporters (MCTs). Drawing from extensive literature on cinnamic acid derivatives, this guide details the scientific rationale, physicochemical properties, and detailed protocols for characterizing its biological activity. It is designed to empower researchers to effectively employ this compound in studies related to cancer metabolism, neurobiology, and other fields where lactate transport plays a critical role.
Introduction: The Rationale for Targeting Monocarboxylate Transporters
Cancer cells, even in the presence of sufficient oxygen, exhibit a profound metabolic shift towards aerobic glycolysis, a phenomenon known as the "Warburg effect". This metabolic reprogramming leads to the production of large quantities of lactic acid, which must be exported from the cell to maintain intracellular pH and a high glycolytic rate. This crucial lactate transport is primarily mediated by monocarboxylate transporters (MCTs), particularly MCT1 and MCT4.
-
MCT1 (SLC16A1) is ubiquitously expressed and facilitates the transport of lactate and other monocarboxylates like pyruvate and ketone bodies. It is crucial for both lactate import in oxidative tumor cells (the "reverse Warburg effect") and lactate export in glycolytic cells.
-
MCT4 (SLC16A3) has a lower affinity for lactate and is primarily upregulated under hypoxic conditions to facilitate lactate efflux from highly glycolytic cells.
The dependence of many tumors on MCTs for survival and proliferation makes these transporters attractive targets for anticancer therapies.[1][2] The inhibition of MCTs can disrupt the metabolic symbiosis within a tumor, leading to intracellular acidification, disruption of glycolysis, and ultimately, cancer cell death.
This compound belongs to the cinnamic acid class of compounds. The parent structure, α-cyano-4-hydroxycinnamic acid (CHC), is a well-established, albeit non-selective, inhibitor of MCTs.[3][4] Structural modifications, such as the benzyloxy and fluoro substitutions present in the topic compound, are common strategies to enhance potency and selectivity for specific MCT isoforms. Therefore, this compound is a promising tool compound for investigating the biological consequences of MCT inhibition. A structurally similar bromo-analogue was shown to lack inhibitory activity against cyclooxygenase-2 (COX-2), suggesting a potentially specific mechanism of action for this class of compounds away from inflammatory pathways.[5][6]
Compound Profile: Physicochemical Properties
A thorough understanding of the compound's properties is essential for its effective use in experimental settings.
| Property | Value | Source |
| CAS Number | 175136-19-3 | [2] |
| Molecular Formula | C₁₆H₁₃FO₃ | [2] |
| Molecular Weight | 272.27 g/mol | [2] |
| Appearance | Solid (likely crystalline) | General chemical knowledge |
| Solubility | Soluble in DMSO and ethanol. Aqueous solubility is expected to be low. | General chemical knowledge |
| Storage | Store at 4°C for short-term use and -20°C for long-term storage. Protect from light. | General laboratory practice |
Experimental Workflows and Protocols
The following sections provide detailed protocols for the characterization and application of this compound as an MCT inhibitor.
Preparation of Stock Solutions
Rationale: Due to its predicted low aqueous solubility, a high-concentration stock solution in an organic solvent is necessary for accurate and reproducible dilutions in aqueous cell culture media. Dimethyl sulfoxide (DMSO) is the recommended solvent.
Protocol:
-
Weigh out a precise amount of this compound powder.
-
Dissolve the compound in high-purity DMSO to create a 10 mM stock solution. For example, dissolve 2.72 mg in 1 mL of DMSO.
-
Ensure complete dissolution by vortexing or gentle warming.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Note: When preparing working concentrations in cell culture media, the final DMSO concentration should be kept below 0.5% (v/v) to minimize solvent-induced cytotoxicity.
Workflow for Characterizing Biological Activity
The following diagram illustrates a logical workflow for characterizing the biological activity of this compound.
Caption: Workflow for the biological characterization of this compound.
Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)
Rationale: It is crucial to determine the concentration range at which the compound inhibits its target without causing general cytotoxicity. This allows for the differentiation between specific on-target effects and non-specific toxicity.
Materials:
-
Selected cancer cell lines (see Table 2 for suggestions)
-
96-well cell culture plates
-
Complete cell culture medium
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium from the 10 mM DMSO stock. A typical concentration range to start with is 0.1 µM to 100 µM. Include a vehicle control (DMSO only) and an untreated control.
-
Replace the medium in the wells with the medium containing the different concentrations of the compound.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Protocol 2: Lactate Transport Inhibition Assay
This is the primary functional assay to determine if the compound inhibits MCTs. A non-radioactive, colorimetric-based lactate uptake/efflux assay is described below.
Rationale: Inhibition of MCTs will lead to a change in the concentration of lactate in the extracellular medium. By measuring the lactate concentration, the inhibitory activity of the compound can be quantified.
Materials:
-
MCT-expressing cell line (e.g., Panc1, A818-6, BxPc3, T3M4 for MCT1; some gastric cancer cell lines for MCT4)[7][8]
-
Glucose-free and serum-free medium
-
L-Lactate
-
This compound
-
Commercial lactate assay kit (colorimetric or fluorometric)[1][9][10][11]
-
Microplate reader
Protocol:
-
Seed cells in a 24-well plate and grow to confluency.
-
Wash the cells twice with pre-warmed glucose-free and serum-free medium.
-
Pre-incubate the cells for 30 minutes with varying concentrations of this compound (or vehicle control) in glucose-free medium.
-
To measure lactate uptake , add L-Lactate to a final concentration of 10-20 mM to the medium and incubate for 15-30 minutes.
-
To measure lactate efflux , first load the cells with lactate by incubating with high lactate medium, then replace with lactate-free medium containing the inhibitor and incubate for 15-30 minutes.
-
Collect the extracellular medium from each well.
-
Measure the lactate concentration in the collected medium using a commercial lactate assay kit according to the manufacturer's instructions.
-
Normalize the lactate concentration to the total protein content of the cells in each well.
-
Calculate the percentage of inhibition of lactate transport for each concentration of the compound and determine the IC₅₀ value.
Protocol 3: Cellular Metabolism Analysis (Seahorse XF Analyzer)
Rationale: The Seahorse XF Analyzer measures the extracellular acidification rate (ECAR), which is a direct indicator of glycolysis and lactate efflux. Inhibition of MCTs is expected to decrease ECAR.
Materials:
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Analyzer
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
This compound
Protocol:
-
Seed cells in a Seahorse XF Cell Culture Microplate at the optimal density and allow them to adhere.
-
On the day of the assay, replace the growth medium with pre-warmed assay medium and incubate in a non-CO₂ incubator for 1 hour.
-
Load the sensor cartridge with the compound at a concentration that will achieve the desired final concentration in the wells.
-
Perform a baseline measurement of ECAR and the oxygen consumption rate (OCR).
-
Inject the compound into the wells and monitor the changes in ECAR and OCR over time.
-
Analyze the data to determine the effect of the compound on glycolysis and mitochondrial respiration. A decrease in ECAR upon addition of the compound is indicative of MCT inhibition.
Data Interpretation and Expected Outcomes
-
Cytotoxicity: The compound is expected to show cytotoxicity at higher concentrations. The ideal concentration range for use as a tool compound is below its cytotoxic IC₅₀.
-
Lactate Transport: A dose-dependent inhibition of lactate transport is the expected outcome if the compound is an MCT inhibitor.
-
Cellular Metabolism: Inhibition of MCTs should lead to a decrease in ECAR. A concomitant increase in OCR may be observed as cells shift towards oxidative phosphorylation to compensate for the reduced glycolytic flux.
Target Validation and Selectivity
To confirm that the observed effects are indeed due to MCT inhibition, several validation experiments can be performed:
-
siRNA Knockdown: Silencing the expression of MCT1 or MCT4 using siRNA should phenocopy the effects of the compound.
-
Overexpression: Overexpressing MCT1 or MCT4 in a low-expressing cell line should confer resistance to the compound's effects.[12]
-
Isoform Selectivity: The compound's inhibitory activity should be tested against different MCT isoforms (MCT1, MCT2, MCT4) expressed in different cell lines to determine its selectivity profile.
Table 2: Suggested Cell Lines for MCT Inhibition Studies
| Cell Line | Cancer Type | MCT1 Expression | MCT4 Expression | Reference |
| Panc1 | Pancreatic | Low | - | [7] |
| A818-6 | Pancreatic | High | - | [7] |
| BxPc3 | Pancreatic | High | - | [7] |
| T3M4 | Pancreatic | High | - | [7] |
| WiDr | Colon | High | - | [13] |
| FaDu | Head and Neck | High | - | [13] |
| SiHa | Cervical | High | - | [13][14] |
| PC-3 | Prostate | High | - | [13] |
| MDA-MB-231 | Breast | Absent | Present | [13] |
| H358 | Lung | Low | High | [15] |
| HL60 | Leukemia | Present | Present | [16] |
| THP1 | Leukemia | Present | Present | [16] |
Signaling Pathways and Mechanistic Insights
Inhibition of lactate transport by this compound is predicted to have several downstream consequences on cellular signaling and function.
Caption: Predicted signaling cascade following MCT inhibition.
Conclusion
This compound is a valuable tool compound for the study of monocarboxylate transporters in chemical biology. Its structural similarity to known MCT inhibitors provides a strong rationale for its use in this context. The protocols and workflows detailed in this guide offer a comprehensive framework for researchers to characterize its biological activity, confirm its mechanism of action, and explore its therapeutic potential in various disease models, particularly in the field of oncology. As with any tool compound, careful experimental design and thorough validation are paramount to generating robust and reproducible data.
References
-
Doherty, J. R., et al. (2014). MCT1-mediated transport of a toxic molecule is an effective strategy for targeting glycolytic tumors. Nature Communications, 5, 5459. [Link]
-
Payen, V. L., et al. (2020). Monocarboxylate Transporter MCT1 Promotes Tumor Metastasis Independently of Its Activity as a Lactate Transporter. Cancer Research, 80(9), 1795-1806. [Link]
-
Gassner, B., et al. (2021). Impact of the Monocarboxylate Transporter-1 (MCT1)-Mediated Cellular Import of Lactate on Stemness Properties of Human Pancreatic Adenocarcinoma Cells. Cancers, 13(16), 4169. [Link]
-
Long, Y., et al. (2018). Monocarboxylate transporter 1 (MCT1), a tool to stratify acute myeloid leukemia (AML) patients and a vehicle to kill cancer cells. Oncotarget, 9(28), 19783–19797. [Link]
-
Uehara, Y., et al. (2019). MCT4 is induced by metastasis-enhancing pathogenic mitochondrial NADH dehydrogenase gene mutations and can be a therapeutic target. Scientific Reports, 9(1), 1-12. [Link]
-
Benjamin, D., et al. (2019). Development of Novel Silyl Cyanocinnamic Acid Derivatives as Metabolic Plasticity Inhibitors for Cancer Treatment. Scientific Reports, 9(1), 1-13. [Link]
-
Polanski, R., et al. (2014). Activity of the Monocarboxylate Transporter 1 inhibitor AZD3965 in Small Cell Lung Cancer. Clinical Cancer Research, 20(4), 926-937. [Link]
-
Wikipedia contributors. (2023, December 28). Monocarboxylate transporter 4. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link]
-
Li, Y., et al. (2021). Overexpression of monocarboxylate transporter 4 promotes the migration and invasion of non-carcinogenic L929 fibroblast cells. Oncology Letters, 21(1), 44. [Link]
-
Lee, J. H., et al. (2015). MCT4 as a potential therapeutic target for metastatic gastric cancer with peritoneal carcinomatosis. Oncotarget, 6(30), 29346–29359. [Link]
-
Benjamin, D., et al. (2018). Development of Novel Silyl Cyanocinnamic Acid Derivatives as Metabolic Plasticity Inhibitors for Cancer Treatment. Scientific Reports, 8(1), 1-13. [Link]
-
Marchiq, I., & Pouysségur, J. (2024). Exploring monocarboxylate transporter inhibition for cancer treatment. Molecular Aspects of Medicine, 101230. [Link]
-
ScienCell Research Laboratories. (n.d.). L-Lactate Assay (LAC). Retrieved January 12, 2026, from [Link]
-
Hass, D. T. (2023). Lactate concentration assay (LDH method). protocols.io. [Link]
-
Knaus, E. E., et al. (2005). Design, synthesis, and biological evaluation of (E)-3-(4-methanesulfonylphenyl)-2-(aryl)acrylic acids as dual inhibitors of cyclooxygenases and lipoxygenases. Journal of Medicinal Chemistry, 48(16), 5268–5279. [Link]
-
3H Biomedical. (n.d.). L-Lactate Assay (LAC). Retrieved January 12, 2026, from [Link]
- LALA, A. et al. (2023). Compounds and methods of use. U.S.
-
Obregón-Mendoza, M. A., et al. (2018). Crystal Structure, Synthesis and Biological Activity of Ether and Ester Trans-Ferulic Acid Derivatives. International Journal of Organic Chemistry, 8(4), 359-377. [Link]
-
Gkeka, P. T., et al. (2022). Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate. Molbank, 2022(2), M1378. [Link]
-
Khan, K. M., et al. (2009). Synthesis and characterization of new derivatives of cinnamic acid. Organic Chemistry: An Indian Journal, 5(2), 143-148. [Link]
- Sterling, G. P. (1984). U.S. Patent No. 4,430,478. Washington, DC: U.S.
- Cai, X., et al. (2014). U.S. Patent No. 8,859,576. Washington, DC: U.S.
-
Lewandowska, M., et al. (2018). Synthesis and biological evaluation of 10-benzyloxy-Narciclasine. Bioorganic & Medicinal Chemistry Letters, 28(15), 2569–2572. [Link]
-
Lather, V., et al. (2022). Novel Cinnamic Acid Derivatives as Potential Anticancer Agents: Synthesis, In Vitro Cytotoxicity and Molecular Docking Studies. Biointerface Research in Applied Chemistry, 13(2), 150. [Link]
-
Gkeka, P. T., et al. (2022). Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate. Molbank, 2022(2), M1378. [Link]
-
Geronikaki, A., et al. (2016). Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. Molecules, 21(9), 1238. [Link]
-
Ugwu, D. I., et al. (2014). Synthesis and Biological Applications of Hydroxamates. American Journal of Organic Chemistry, 4(2), 26-51. [Link]
-
Coll-Garcia, D., et al. (2021). Synthesis and Biological Activity of New Brassinosteroid Analogs of Type 24-Nor-5β-Cholane and 23-Benzoate Function in the Side Chain. International Journal of Molecular Sciences, 22(9), 4808. [Link]
-
Fayad, E., et al. (2023). Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. ACS Omega, 8(42), 39019–39035. [Link]
-
Krutošíková, A., et al. (2001). Synthesis of Substituted 2-Benzoylaminothiobenzamides and Their Ring Closure to Substituted 2-Phenylquinazoline-4-thiones. Molecules, 6(3), 244-255. [Link]
Sources
- 1. sciencellonline.com [sciencellonline.com]
- 2. scbt.com [scbt.com]
- 3. MCT1-mediated transport of a toxic molecule is an effective strategy for targeting glycolytic tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Novel Silyl Cyanocinnamic Acid Derivatives as Metabolic Plasticity Inhibitors for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Impact of the Monocarboxylate Transporter-1 (MCT1)-Mediated Cellular Import of Lactate on Stemness Properties of Human Pancreatic Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tcichemicals.com [tcichemicals.com]
- 10. 3hbiomedical.com [3hbiomedical.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Overexpression of monocarboxylate transporter 4 promotes the migration and invasion of non-carcinogenic L929 fibroblast cells [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. Monocarboxylate transporter 1 (MCT1), a tool to stratify acute myeloid leukemia (AML) patients and a vehicle to kill cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application and Protocol Guide for the Development of Assays Targeting 3-(4-[(4-fluorobenzyl)oxy]phenyl)acrylic Acid Derivatives
Abstract
This comprehensive guide details the strategic development and implementation of a robust assay cascade for the characterization of 3-(4-[(4-fluorobenzyl)oxy]phenyl)acrylic acid and its derivatives. These compounds, sharing structural similarities with known modulators of nuclear receptors, are of significant interest in drug discovery. Recognizing that the biological activity of this compound class is often directed towards ligand-activated transcription factors such as Peroxisome Proliferator-Activated Receptors (PPARs), this guide presents an integrated workflow.[1][2][3][4] The protocols provided herein are designed to first address fundamental physicochemical properties, such as aqueous solubility, before proceeding to high-throughput biochemical screening and subsequent functional validation in a cellular context. We provide detailed, step-by-step methodologies for a kinetic solubility assay, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive binding assay, and a cell-based dual-luciferase reporter assay, ensuring scientific integrity and data reproducibility.
Introduction: The Scientific Rationale
The this compound scaffold is a recurring motif in compounds designed to modulate critical cellular pathways. Analogs have been investigated for a range of activities, including targeting enzymes like cyclooxygenase-2 (COX-2) and, most notably, acting as ligands for nuclear receptors.[5][6] Nuclear receptors are a superfamily of ligand-inducible transcription factors that regulate gene expression in response to small molecule binding, controlling vital processes such as metabolism, inflammation, and cellular proliferation.[1][7][8] The PPAR subfamily (α, β/δ, and γ) is a particularly relevant target class implicated in metabolic diseases and inflammation.[3][4][8]
The successful prosecution of a drug discovery campaign targeting this compound class hinges on the ability to reliably quantify molecular interactions and their downstream functional consequences. This requires a multi-tiered assay strategy that is both robust and scalable. The following protocols have been developed to provide a comprehensive framework for identifying and characterizing novel modulators, from initial hit identification to functional validation.
Part 1: Foundational Assessment - Kinetic Aqueous Solubility
Expertise & Experience: A primary and often overlooked hurdle in early-stage drug discovery is poor compound solubility.[9] Acrylic acid derivatives, due to their aromatic and often planar structures, can be prone to low aqueous solubility, leading to inaccurate results in biological assays and a high risk of failure in later development.[9][10] Performing a solubility assessment upfront is a critical, self-validating step. It ensures that subsequent biological assays are conducted at concentrations where the compound is fully dissolved, preventing artifacts from compound precipitation. We employ a nephelometry-based kinetic solubility assay, which is well-suited for the high-throughput needs of early discovery.[11]
Protocol 1: High-Throughput Kinetic Solubility Assay by Nephelometry
This protocol measures the concentration at which a compound, initially dissolved in dimethyl sulfoxide (DMSO), begins to precipitate when diluted into an aqueous buffer.
Materials:
-
Test Compounds (10 mM stock in 100% DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
High-purity DMSO
-
Clear, 96-well or 384-well microplates
-
Plate-reading nephelometer or a plate reader capable of measuring light scattering
Procedure:
-
Compound Plating: In a clear microplate, create a serial dilution of the 10 mM compound stock in DMSO. A typical 8-point, 2-fold dilution series is recommended.
-
Buffer Addition: Using an automated liquid handler for precision, rapidly dispense PBS (pH 7.4) into each well containing the DMSO-solubilized compound. The final DMSO concentration should be kept consistent and low (e.g., 1-2%) to minimize its effect on solubility.[9][12]
-
Incubation: Incubate the plate at room temperature for 1-2 hours, allowing time for precipitation to occur and equilibrate.
-
Measurement: Measure the turbidity (light scattering) in each well using a nephelometer.
-
Data Analysis: Plot the measured turbidity against the compound concentration. The kinetic solubility limit is defined as the concentration at which the turbidity signal begins to sharply increase, indicating the formation of a precipitate.
| Parameter | Typical Value | Interpretation |
| High Solubility | >100 µM | Compound is unlikely to cause solubility artifacts in most primary screens. |
| Moderate Solubility | 10 - 100 µM | Caution advised. Top screening concentration should be below this limit. |
| Low Solubility | <10 µM | High risk of artifacts. Consider formulation strategies or structural modification. |
| Final DMSO % | ≤ 2% | Minimizes solvent effects on both compound solubility and assay target. |
Part 2: Primary Screening - Identifying Direct Binders via TR-FRET
Expertise & Experience: For primary high-throughput screening (HTS), a biochemical assay that directly measures binding to the target protein is ideal. We recommend a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive binding assay.[13][14] This format is exceptionally robust, offering a high signal-to-noise ratio by incorporating a time-resolved measurement that minimizes interference from short-lived background fluorescence and compound autofluorescence.[15][16][17] The assay measures the ability of a test compound to displace a fluorescently labeled tracer ligand from the ligand-binding domain (LBD) of the target nuclear receptor.
Workflow for TR-FRET Competitive Binding Assay
Caption: Workflow for the TR-FRET competitive binding assay.
Protocol 2: TR-FRET Competitive Binding Assay for a Nuclear Receptor LBD
Principle: A terbium (Tb)-labeled antibody (donor) binds to a GST-tagged nuclear receptor LBD. A fluorescent tracer (acceptor) binds to the LBD, bringing the donor and acceptor into proximity, resulting in a high FRET signal. A test compound that binds to the LBD will displace the tracer, decreasing the FRET signal.[17][18]
Materials:
-
GST-tagged Nuclear Receptor LBD (e.g., PPARα-LBD)
-
LanthaScreen™ Tb-anti-GST Antibody (or other suitable Tb-donor)
-
Fluorescent tracer ligand with known affinity for the LBD
-
TR-FRET Assay Buffer (optimized for the target)
-
Test Compounds and Control Ligands (e.g., GW7647 for PPARα)
-
Low-volume, black, 384-well assay plates
Procedure:
-
Reagent Preparation: Prepare all reagents in TR-FRET assay buffer. Allow buffer to reach room temperature before use.[19]
-
2X Test Compound/Control: Prepare a 2-fold concentrated serial dilution of the test compounds in assay buffer. Include a known agonist/binder as a positive control and a "DMSO only" vehicle control.
-
2X Receptor/Antibody Mix: Prepare a 2-fold concentrated mix of the GST-LBD and the Tb-anti-GST antibody. The optimal concentrations must be empirically determined but often fall in the low nanomolar range.
-
2X Fluorescent Tracer: Prepare a 2-fold concentrated solution of the fluorescent tracer. The concentration should be at or below its dissociation constant (Kd) for the receptor.
-
-
Assay Assembly (10 µL final volume):
-
Add 5 µL of the 2X Test Compound/Control solution to the assay plate.
-
Add 2.5 µL of the 2X Receptor/Antibody mix.
-
Add 2.5 µL of the 2X Fluorescent Tracer solution.
-
-
Incubation: Seal the plate and incubate at room temperature for 2-6 hours, protected from light. The optimal incubation time should be determined during assay development to ensure binding equilibrium is reached.[19]
-
Plate Reading: Read the plate on a microplate reader equipped for TR-FRET. Set the reader to excite the terbium donor (e.g., ~340 nm) and measure emission from both the donor (e.g., ~490 nm) and the acceptor (e.g., ~520 nm) after a time delay (typically 50-100 µs).[17]
-
Data Analysis:
-
Calculate the TR-FRET emission ratio (520 nm / 490 nm) for each well.
-
Normalize the data using the vehicle control (0% inhibition) and a saturating concentration of a known potent binder (100% inhibition).
-
Plot the normalized response versus the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
| Parameter | Acceptance Criterion | Rationale |
| Z'-factor | ≥ 0.5 | Indicates a robust and screenable assay with a sufficient signal window.[12][20] |
| Control IC50 | Within 2-3 fold of historical average | Ensures assay consistency and performance over time. |
| DMSO Tolerance | ≤ 2% final concentration | Confirms that the assay is not unduly affected by the compound vehicle.[12] |
Part 3: Secondary Assay - Confirming Functional Activity in a Cellular Context
Expertise & Experience: Hits from a primary biochemical screen must be validated in a cellular environment to confirm their biological activity and differentiate between agonists and antagonists. A cell-based reporter gene assay is the gold standard for this purpose.[12][21][22] This assay measures the ability of a compound to induce or block the transcription of a reporter gene (e.g., luciferase) that is under the control of a response element specific to the nuclear receptor of interest.[1][23] We recommend a dual-luciferase system, which includes a second, constitutively expressed luciferase (e.g., Renilla) to normalize for variations in cell number and transfection efficiency, thereby increasing data reliability.[24]
Logical Flow of a Nuclear Receptor Reporter Assay
Caption: Differentiating agonist vs. antagonist action in a reporter assay.
Protocol 3: Dual-Luciferase Reporter Assay for Nuclear Receptor Activation
Principle: Cells are co-transfected with two plasmids: one expressing the full-length nuclear receptor (or a GAL4-LBD fusion) and a second containing a firefly luciferase reporter gene downstream of a promoter with receptor-specific response elements (or a GAL4 upstream activator sequence). A third plasmid expressing Renilla luciferase under a constitutive promoter is also included for normalization. Agonists will induce firefly luciferase expression, while antagonists will block induction by a known agonist.[23]
Materials:
-
HEK293T or other suitable host cell line
-
Expression plasmid for the full-length nuclear receptor (e.g., pCMX-hPPARα)
-
Reporter plasmid with receptor-specific response elements driving firefly luciferase (e.g., pGL4-PPRE-luc)
-
Normalization plasmid with a constitutive promoter driving Renilla luciferase (e.g., pRL-TK)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test Compounds, reference agonist, and reference antagonist
-
Dual-Glo® Luciferase Assay System (Promega)
-
White, opaque, 96-well cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells into white, opaque 96-well plates at a density optimized for transfection (e.g., 10,000-20,000 cells/well) and allow them to attach overnight.
-
Transfection: Co-transfect the cells with the three plasmids (receptor expression, firefly reporter, and Renilla normalization) using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment (24 hours post-transfection):
-
Remove the transfection medium and replace it with fresh medium containing serial dilutions of the test compounds.
-
For Agonist Mode: Add compounds alone.
-
For Antagonist Mode: Add compounds in the presence of a concentration of the reference agonist that gives ~80% of its maximal effect (EC80).
-
-
Incubation: Incubate the cells with the compounds for 18-24 hours.
-
Lysis and Luciferase Measurement:
-
Remove the medium from the wells.
-
Add the Dual-Glo® Luciferase Reagent, which lyses the cells and contains the substrate for firefly luciferase.
-
Incubate for 10 minutes at room temperature and measure firefly luminescence.
-
Add the Dual-Glo® Stop & Glo® Reagent, which quenches the firefly signal and provides the substrate for Renilla luciferase.
-
Incubate for 10 minutes and measure Renilla luminescence.
-
-
Data Analysis:
-
For each well, calculate the normalized response by dividing the firefly luciferase signal by the Renilla luciferase signal.
-
Plot the normalized response versus the logarithm of the compound concentration.
-
For agonist mode, determine the EC50 (concentration for 50% maximal activation).
-
For antagonist mode, determine the IC50 (concentration for 50% inhibition of the reference agonist response).
-
Conclusion
The successful characterization of this compound derivatives requires a systematic and multi-faceted approach. The integrated assay cascade presented here provides a reliable pathway for discovery, beginning with the essential assessment of compound solubility to ensure data integrity. It then progresses to a high-throughput TR-FRET binding assay for efficient identification of direct binders, and culminates in a functional, cell-based reporter assay to confirm biological activity and elucidate the mode of action. By following these detailed protocols and adhering to rigorous validation standards, researchers can confidently identify and advance novel therapeutic candidates from this important chemical class.
References
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2001). A high-throughput fluorescent polarization assay for nuclear receptor binding utilizing crude receptor extract. Analytical Biochemistry, 300(1), 15-21. [Link]
-
DCReport.org. (2025). Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. DCReport.org. [Link]
-
Chen, T. (2018). Targeting Nuclear Receptors with Marine Natural Products. Marine Drugs, 16(5), 173. [Link]
-
Poly-Dtech. (n.d.). TR-FRET Assay Principle. Poly-Dtech. [Link]
-
Carbajo-García, I., et al. (2020). Development and implementation of a cell-based assay to discover agonists of the nuclear receptor REV-ERBα. Scientific Reports, 10(1), 1-13. [Link]
-
Oh, T., et al. (2008). Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. The Open Enzyme Inhibition Journal, 1, 1-8. [Link]
-
Reaction Biology. (n.d.). Nuclear Receptor Assay Services. Reaction Biology. [Link]
-
Agilent. (n.d.). TR-FRET. Agilent. [Link]
-
INDIGO Biosciences. (n.d.). Human Peroxisome Proliferator-Activated Receptor Alpha Reporter Assay System. INDIGO Biosciences. [Link]
-
Christ, F., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 3(11), 937-941. [Link]
-
NCBI Bookshelf. (2004). Assay Guidance Manual. NCBI. [Link]
-
D'Souza, S. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Dissolution Technologies, 17(3), 44-46. [Link]
-
Unitt, J. F., & Cryan, J. (2010). Fluorescence Polarization Assays in Small Molecule Screening. Current Opinion in Drug Discovery & Development, 13(4), 398-407. [Link]
-
Hartmann, R. W., & Ehmer, P. B. (2018). A Fluorescence-Based Reporter Gene Assay to Characterize Nuclear Receptor Modulators. In Nuclear Receptors: Methods and Protocols (pp. 129-140). Springer. [Link]
-
Roth, D., et al. (2023). Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Cofactor Recruitment Assay for PPARα and PPARγ. In Peroxisome Proliferator-Activated Receptors (PPARs): Methods and Protocols (pp. 145-156). Springer. [Link]
-
INDIGO Biosciences. (n.d.). Human Peroxisome Proliferator-Activated Receptor Assays PANEL. INDIGO Biosciences. [Link]
-
Creative BioMart. (n.d.). TR-FRET PPAR alpha Coactivator Assay Kit, goat. Creative BioMart. [Link]
-
Stevenson, L. F., & Purushothama, S. (2014). Best practices during bioanalytical method validation for the characterization of assay reagents and the evaluation of analyte stability in assay standards, quality controls, and study samples. The AAPS journal, 16(1), 54-62. [Link]
-
Kim, H. J., et al. (2018). Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line. Journal of Biological Chemistry, 293(21), 8116-8127. [Link]
-
Li, Y., et al. (2020). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. Journal of Medicinal Chemistry, 63(5), 2536-2552. [Link]
-
Kliewer, S. A., et al. (2001). Peroxisome Proliferator-Activated Receptors: From Genes to Physiology. Endocrine Reviews, 22(5), 649-682. [Link]
-
ResearchGate. (n.d.). Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Cofactor Recruitment Assay for PPARα and PPARγ. ResearchGate. [Link]
-
Platenburg, G. (2008). A Practical Approach to Biological Assay Validation. EDRA Services. [Link]
-
Priya, D., et al. (2024). Novel PPAR-γ agonists as potential neuroprotective agents against Alzheimer's disease. RSC Medicinal Chemistry. [Link]
-
Mire-Sluis, A., et al. (2020). Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems. BioProcess International. [Link]
-
Tzani, A., et al. (2021). Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate. Molbank, 2021(4), M1296. [Link]
-
Mathews, L., et al. (2022). Best practices for the development and fit-for-purpose validation of biomarker methods: a conference report. AAPS Open, 8(1), 2. [Link]
-
Drug Target Review. (2026). Quality over quantity: drug discovery automation in 2026. Drug Target Review. [Link]
-
ResearchGate. (n.d.). Dissolution Method Development for Poorly Soluble Compounds. ResearchGate. [Link]
-
Stankevič, M., et al. (2024). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 29(10), 2309. [Link]
-
El-Naggar, M., et al. (2023). Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. Molecules, 28(19), 6965. [Link]
-
Çakır, F., et al. (2024). Novel 4-((3-fluorobenzyl)oxy)benzohydrazide Derivatives as Promising Anti-Prostate Cancer Agents: Synthesis, Characterization and in vitro & in silico Biological Activity Studies. ResearchGate. [Link]
-
ResearchGate. (n.d.). Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. ResearchGate. [Link]
-
ResearchGate. (n.d.). Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate. ResearchGate. [Link]
-
Semantic Scholar. (n.d.). Synthesis and reaction mechanism of 3-(4-methoxyphenylazo)acrylic acid. Semantic Scholar. [Link]
-
Liu, B., et al. (2009). Synthesis and reaction mechanism of 3-(4-methoxyphenylazo)acrylic acid. Drug Discoveries & Therapeutics, 3(3), 113-116. [Link]
- Google Patents. (n.d.). WO2009053694A1 - Therapeutic oxy-phenyl-aryl compounds and their use.
Sources
- 1. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. endocrine.org [endocrine.org]
- 4. researchgate.net [researchgate.net]
- 5. Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Cofactor Recruitment Assay for PPARα and PPARγ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. Aqueous Solubility Assay - Enamine [enamine.net]
- 12. Cell-Based Reporter Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. dcreport.org [dcreport.org]
- 14. poly-dtech.com [poly-dtech.com]
- 15. agilent.com [agilent.com]
- 16. Figure 4: [Principles of TR-FRET. A: Schematic...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. TR-FRET PPAR alpha Coactivator Assay Kit, goat - Creative BioMart [creativebiomart.net]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. A high-throughput fluorescent polarization assay for nuclear receptor binding utilizing crude receptor extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. A Fluorescence-Based Reporter Gene Assay to Characterize Nuclear Receptor Modulators | Springer Nature Experiments [experiments.springernature.com]
- 23. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Development and implementation of a cell-based assay to discover agonists of the nuclear receptor REV-ERBα - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 3-(4-[(4-fluorobenzyl)oxy]phenyl)acrylic acid
<
Introduction
3-(4-[(4-fluorobenzyl)oxy]phenyl)acrylic acid is a compound of significant interest in pharmaceutical development due to its potential therapeutic applications. Accurate and precise quantification of this analyte in various matrices, including bulk drug substances, formulated products, and biological fluids, is paramount for ensuring product quality, safety, and efficacy. This document provides detailed application notes and validated protocols for the quantitative analysis of this compound, designed for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established analytical principles and have been structured to ensure scientific integrity and reproducibility.
The inherent chemical properties of this compound, namely its aromatic rings and the acrylic acid moiety, lend themselves to several analytical techniques. The presence of chromophores allows for robust detection by ultraviolet (UV) spectrophotometry, while its overall structure is well-suited for separation by high-performance liquid chromatography (HPLC). For enhanced sensitivity and selectivity, particularly in complex matrices, liquid chromatography coupled with mass spectrometry (LC-MS) is the premier analytical choice.[1]
This guide will detail validated protocols for two primary analytical methods:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible and reliable method for routine quantification in drug substance and product.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for trace-level quantification in complex biological matrices.
All methodologies are presented with a focus on the rationale behind experimental choices and are designed to be self-validating systems, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines Q2(R2) on the validation of analytical procedures.[2][3][4]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
The HPLC-UV method is a cornerstone for the quality control of this compound in pharmaceutical manufacturing. It offers a balance of speed, precision, and accessibility. The developed reversed-phase HPLC (RP-HPLC) method leverages the compound's relative non-polarity for effective separation on a C18 stationary phase.
Principle and Method Rationale
Reversed-phase chromatography separates analytes based on their hydrophobic interactions with the stationary phase. This compound, with its phenyl and benzyl groups, exhibits sufficient hydrophobicity to be retained on a C18 column. The mobile phase, a mixture of an organic solvent (acetonitrile) and an aqueous buffer, is optimized to achieve efficient elution and separation from potential impurities. The inclusion of an acid, such as phosphoric acid, in the mobile phase is crucial to suppress the ionization of the carboxylic acid group of the analyte, ensuring a consistent retention time and sharp peak shape.[5] UV detection is employed, capitalizing on the strong absorbance of the aromatic rings and conjugated system. The detection wavelength is set at the absorbance maximum (λmax) to ensure the highest sensitivity.
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC-UV analysis of this compound.
Caption: Workflow for HPLC-UV analysis.
Detailed Protocol
1.3.1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
1.3.2. Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV-Vis Detector at 275 nm |
| Run Time | 10 minutes |
1.3.3. Preparation of Solutions
-
Mobile Phase: Prepare 0.1% phosphoric acid in water by adding 1 mL of concentrated phosphoric acid to 1 L of HPLC-grade water. Mix 600 mL of acetonitrile with 400 mL of 0.1% phosphoric acid in water. Degas before use.[6]
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 50 µg/mL.
-
Sample Preparation: Accurately weigh a quantity of the sample equivalent to about 10 mg of this compound and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Filter an aliquot through a 0.45 µm syringe filter before injection.[7]
1.3.4. System Suitability Before sample analysis, perform five replicate injections of a standard solution (e.g., 20 µg/mL). The system is deemed suitable if the relative standard deviation (%RSD) for the peak area is not more than 2.0%.
1.3.5. Analysis and Quantification Inject the blank (mobile phase), calibration standards, and sample solutions into the HPLC system. Record the chromatograms and integrate the peak area for the analyte. Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards. Determine the concentration of this compound in the sample solution from the calibration curve.
Method Validation Summary
This method should be validated in accordance with ICH guidelines.[8][9] The following table summarizes the typical acceptance criteria for key validation parameters.
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference at the retention time of the analyte from blank and placebo. |
| Linearity (R²) | ≥ 0.999 |
| Range | 1 µg/mL - 50 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio ≥ 3 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio ≥ 10 |
| Robustness | Unaffected by minor changes in mobile phase composition, flow rate, and temperature. |
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For the quantification of this compound in complex biological matrices such as plasma or urine, LC-MS/MS is the method of choice due to its superior sensitivity and selectivity.[1] This method is essential for pharmacokinetic and metabolism studies.
Principle and Method Rationale
LC-MS/MS combines the separation power of liquid chromatography with the highly selective and sensitive detection capabilities of tandem mass spectrometry. The analyte is first separated from matrix components on an HPLC column. The eluent is then introduced into the mass spectrometer's ion source, where the analyte molecules are ionized, typically using electrospray ionization (ESI). The precursor ion corresponding to the analyte is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This multiple reaction monitoring (MRM) provides excellent selectivity and reduces background noise, enabling quantification at very low concentrations.[10]
Experimental Workflow
The workflow for LC-MS/MS analysis involves more extensive sample preparation to remove matrix interferences.
Sources
- 1. Organic Acid Analysis Service| LC-MS and GC-MS - Creative Proteomics [creative-proteomics.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. osha.gov [osha.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nacalai.com [nacalai.com]
- 8. database.ich.org [database.ich.org]
- 9. intuitionlabs.ai [intuitionlabs.ai]
- 10. Organic Acids Analyzed with LCMS - AppNote [mtc-usa.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(4-[(4-fluorobenzyl)oxy]phenyl)acrylic acid
Welcome to the technical support guide for the synthesis of 3-(4-[(4-fluorobenzyl)oxy]phenyl)acrylic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the expertise to navigate common challenges and optimize your synthetic outcomes.
The synthesis of this target molecule is typically achieved via a robust two-step process. First, a Williamson ether synthesis is employed to couple 4-hydroxybenzaldehyde with 4-fluorobenzyl halide. This is followed by a Knoevenagel-Doebner condensation of the resulting aldehyde with malonic acid to construct the acrylic acid moiety. This guide is structured to address each stage of this sequence independently.
Overall Synthesis Workflow
Caption: Mechanism of the Williamson ether synthesis.
Part 2: Knoevenagel-Doebner Condensation
This step creates the α,β-unsaturated carboxylic acid via the condensation of the intermediate aldehyde with malonic acid, followed by a thermally induced decarboxylation. [1]The choice of catalyst and solvent system is critical for this transformation.
Frequently Asked Questions (FAQs)
Q1: What are the specific roles of pyridine and piperidine in the Knoevenagel-Doebner reaction?
Pyridine and piperidine work in concert to facilitate the reaction:
-
Pyridine: Serves as both a weakly basic solvent and a catalyst. Its primary role in the Doebner modification is to promote the final decarboxylation step upon heating. [2][3]* Piperidine: As a secondary amine, it is a more effective base catalyst than pyridine for the initial Knoevenagel condensation between the aldehyde and malonic acid. [2]It facilitates the formation of the carbanion from malonic acid. [4] Q2: My reaction is slow or incomplete. How can I improve the conversion?
-
Catalyst Amount: Ensure you are using a catalytic amount of piperidine (e.g., 0.25 equivalents). [5]While catalytic, an insufficient amount will slow the initial condensation.
-
Temperature: This reaction requires heat. Refluxing in pyridine is a common condition to drive both the condensation and the subsequent decarboxylation, which releases carbon dioxide gas. [5][3]* Water Removal: The condensation step produces water. While pyridine can tolerate some water, ensuring dry starting materials can help push the equilibrium towards the product.
Q3: The final product did not precipitate after adding aqueous acid. What should I do?
While the acrylic acid product is often a solid that precipitates from the acidic workup, this is not guaranteed. If it remains in solution or separates as an oil:
-
Extract the Product: The product is an organic acid and can be extracted from the acidic aqueous layer using a suitable organic solvent, such as ethyl acetate or dichloromethane. [3]* Check pH: Ensure the aqueous layer is sufficiently acidic (pH 1-2) to fully protonate the carboxylate, making it less water-soluble.
-
Induce Crystallization: If an oil is obtained after extraction and solvent removal, try to induce crystallization by scratching the flask with a glass rod, adding a seed crystal, or triturating with a non-polar solvent like hexanes.
Troubleshooting Guide: Knoevenagel-Doebner Condensation
| Symptom | Potential Cause | Recommended Solution |
| Low Yield of Acrylic Acid | Incomplete condensation. | Ensure an adequate amount of piperidine catalyst is used and the reaction is sufficiently heated. [5] |
| Incomplete decarboxylation. | Ensure the reaction is heated at a high enough temperature (e.g., reflux in pyridine) for a sufficient duration to drive off CO₂. [6] | |
| Loss of product during workup. | If the product does not precipitate, extract the acidified aqueous layer with an organic solvent like ethyl acetate. [3] | |
| Product is an Oily Residue, Not a Solid | Presence of impurities (e.g., unreacted aldehyde, pyridine). | Purify the crude product via recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid). |
| Broad or Depressed Melting Point | Impurities are present in the final product. | Recrystallize the product until a sharp melting point consistent with the literature value is obtained. |
Detailed Protocol: Synthesis of this compound
-
Setup: In a round-bottomed flask, dissolve 4-((4-fluorobenzyl)oxy)benzaldehyde (1.0 eq.) and malonic acid (1.5 eq.) in pyridine. [5]2. Catalyst Addition: Add piperidine (0.25 eq.) to the solution. [5]3. Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Workup: Cool the reaction mixture in an ice bath and slowly pour it into a beaker containing a stirred solution of cold aqueous HCl (e.g., 2M). [3]5. Isolation: A solid should precipitate. Stir for 15-30 minutes, then collect the solid by vacuum filtration.
-
Washing and Drying: Wash the filter cake thoroughly with cold water to remove any residual pyridine hydrochloride. Dry the solid product under vacuum.
-
Purification: The crude solid can be recrystallized from a suitable solvent like aqueous ethanol to yield the pure acrylic acid.
Reaction Mechanism: Knoevenagel-Doebner Condensation
Caption: Mechanism of the Knoevenagel-Doebner reaction.
References
- BenchChem. (2025). troubleshooting low yield in Williamson ether synthesis of crown ethers.
- de Jong, R., et al. (n.d.). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Taylor & Francis Online.
- BenchChem. (2025). troubleshooting low yield in Williamson ether synthesis of 1,2-Diphenoxyethane.
- Perez-Gonzalez, A., et al. (2010). Mechanism of the Organocatalyzed Decarboxylative Knoevenagel−Doebner Reaction. A Theoretical Study. The Journal of Physical Chemistry A.
- Nagy, L., et al. (n.d.). The Knoevenagel-Doebner Reaction on 1,2-O-(2,2,2-Trichloroethylidene) Derivatives of D-Gluco- and D-Manno- furanose. PubMed Central.
- Organic Chemistry Portal. (n.d.).
- Wikipedia. (n.d.).
- BenchChem. (n.d.). troubleshooting low yield in Williamson ether synthesis of 1,2-Diphenoxyethane.
- Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
- ChemicalBook. (n.d.). 4-(3-fluoro-benzyloxy)-benzaldehyde synthesis.
- MedchemExpress.com. (n.d.). 4-(3-Fluorobenzyloxy)
- ResearchGate. (2022). Help me, how increase yield in williamson ether reaction?.
- Wikipedia. (n.d.). Perkin reaction.
- Sigma-Aldrich. (n.d.).
- Google Patents. (n.d.). CN104098453A - Synthetic method for 4-fluorobenzaldehyde.
- Santa Cruz Biotechnology. (n.d.). trans-3-[4-(4-Fluorobenzyloxy)phenyl]acrylic acid.
- Google Patents. (n.d.). US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides.
- BLDpharm. (n.d.). 175136-19-3|3-(4-((4-Fluorobenzyl)oxy)phenyl)acrylic acid.
- MDPI. (n.d.). Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)
Sources
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. The Knoevenagel-Doebner Reaction on 1,2-O-(2,2,2-Trichloroethylidene) Derivatives of D-Gluco- and D-Manno- furanose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate [mdpi.com]
- 6. Knoevenagel Condensation [organic-chemistry.org]
Technical Support Center: Optimizing Reaction Conditions for 3-(4-[(4-fluorobenzyl)oxy]phenyl)acrylic acid
Welcome to the technical support guide for the synthesis of 3-(4-[(4-fluorobenzyl)oxy]phenyl)acrylic acid (CAS 175136-19-3)[1][2]. This document is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice and detailed protocols to help you navigate the common challenges encountered during this multi-step synthesis, ensuring higher yields and purity.
I. Synthetic Strategy Overview
The synthesis of the target molecule is typically achieved via a two-step process. First, an intermediate aldehyde is prepared through a Williamson ether synthesis. This is followed by a carbon-carbon bond-forming reaction to construct the acrylic acid moiety. This guide will focus on the most common and robust pathway: a Williamson ether synthesis followed by a Knoevenagel-Doebner condensation.
Caption: Overall synthetic workflow.
II. Troubleshooting & FAQs: Synthesis of the Intermediate
Section A: 4-[(4-fluorobenzyl)oxy]benzaldehyde via Williamson Ether Synthesis
The Williamson ether synthesis is a robust method for forming ethers, but achieving high yields with phenolic substrates requires careful control of reaction conditions to avoid common pitfalls.[3]
Q1: My reaction yield is low or the reaction is not proceeding to completion. What are the primary causes?
Low conversion is one of the most frequent issues and can typically be traced back to four key areas: deprotonation, solvent choice, temperature, or reagent quality.
-
Incomplete Deprotonation: The reaction proceeds via an SN2 mechanism where the phenoxide ion acts as the nucleophile.[3] If the base is not strong enough to fully deprotonate the 4-hydroxybenzaldehyde, the concentration of the active nucleophile will be low, leading to a sluggish or incomplete reaction.
-
Solution: While bases like potassium carbonate (K₂CO₃) are often sufficient, stronger bases like sodium hydride (NaH) can be used if incomplete deprotonation is suspected.[4] Ensure you are using anhydrous conditions, as water can consume strong bases and reduce the reactivity of the nucleophile.[4][5]
-
-
Inappropriate Solvent: The solvent plays a critical role in solvating the ions in the reaction.
-
Explanation: Polar aprotic solvents like DMF, DMSO, or acetonitrile are highly recommended.[5] They effectively solvate the cation (e.g., K⁺), leaving a more reactive, "naked" phenoxide anion to act as a nucleophile.[5] Protic solvents (like ethanol or water) will solvate the phenoxide anion through hydrogen bonding, reducing its nucleophilicity and slowing the reaction.[3]
-
Solution: Switch to a high-purity, anhydrous polar aprotic solvent. DMF is an excellent choice for this specific reaction.
-
-
Suboptimal Temperature: The reaction temperature must be high enough to provide sufficient activation energy but not so high that it promotes side reactions.
-
Solution: A temperature range of 50-100 °C is typical for this type of synthesis.[3] If the reaction is slow at a lower temperature, incrementally increase the heat while monitoring for the appearance of byproducts via TLC.
-
-
Poor Reagent Quality: Ensure the 4-hydroxybenzaldehyde is pure and the 4-fluorobenzyl bromide has not degraded. The presence of water in any reagent can be detrimental.[4]
Q2: My TLC plate shows multiple spots, indicating the formation of byproducts. What are they and how can I prevent them?
The most common side reaction with benzyl halides is E2 elimination, although other issues can arise.
-
E2 Elimination: While less common with primary halides like 4-fluorobenzyl bromide, it can be promoted by excessively high temperatures or a very strong, sterically hindered base.[3]
-
Solution: Lower the reaction temperature and use a non-hindered base like K₂CO₃ or NaOH.
-
-
C-Alkylation: Phenoxides are ambident nucleophiles, meaning alkylation can occur at the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired).[3]
-
Explanation: O-alkylation is typically favored under thermodynamic control and in polar aprotic solvents.
-
Solution: Sticking to solvents like DMF or acetonitrile generally minimizes C-alkylation.
-
Troubleshooting Flowchart: Low Yield in Williamson Ether Synthesis
Sources
3-(4-[(4-fluorobenzyl)oxy]phenyl)acrylic acid solubility problems in biological buffers
Welcome to the technical support guide for 3-(4-[(4-fluorobenzyl)oxy]phenyl)acrylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges often encountered with this compound in biological buffers. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the successful integration of this compound into your experimental workflows.
Introduction to this compound
trans-3-[4-(4-Fluorobenzyloxy)phenyl]acrylic acid (CAS 175136-19-3) is a carboxylic acid derivative with a molecular weight of 272.27 g/mol and a formula of C₁₆H₁₃FO₃.[1][2] Its structure, characterized by aromatic rings and a flexible ether linkage, contributes to its hydrophobic nature, making it poorly soluble in aqueous solutions.[3][4] This presents a significant hurdle for in vitro and in vivo studies, where maintaining the compound in a dissolved state within biological buffers is critical for accurate and reproducible results.
Over 70% of new chemical entities in drug development pipelines exhibit poor aqueous solubility, a challenge that can hinder absorption and bioavailability.[3] This guide will address the specific solubility issues of this compound and provide systematic strategies to overcome them.
Troubleshooting Guide: Step-by-Step Dissolution Protocols
Precipitation of your compound during an experiment can lead to inaccurate data and wasted resources. The following protocols provide a systematic approach to dissolving and maintaining the solubility of this compound in your biological assays.
Initial Solubility Testing and Stock Solution Preparation
The first step is to create a concentrated stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is a widely used solvent for this purpose due to its miscibility with water and low chemical reactivity.[5]
Protocol 1: Preparing a High-Concentration Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh a small amount of this compound powder.
-
Solvent Addition: Add a precise volume of 100% DMSO to achieve a high concentration (e.g., 10-50 mM). It is often easier to dissolve compounds in neat DMSO before any aqueous buffer is introduced.[6]
-
Dissolution: Vortex or sonicate the mixture until the compound is fully dissolved. Gentle heating (37°C) may be applied if necessary, but be cautious of potential compound degradation.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can cause the compound to precipitate out of solution.[6]
Working Solution Preparation in Biological Buffers
When preparing the final working concentration in your aqueous biological buffer (e.g., PBS, cell culture media), it is crucial to avoid precipitation.
dot
Caption: Decision tree for troubleshooting solubility issues.
Protocol 2: Diluting the DMSO Stock into Aqueous Buffer
-
Buffer Preparation: Prepare your desired biological buffer (e.g., Phosphate-Buffered Saline, cell culture medium).
-
Pre-warming: Warm the buffer to the experimental temperature (e.g., 37°C). This can sometimes help with solubility.
-
Dilution: Add the DMSO stock solution dropwise to the vigorously vortexing buffer. This rapid mixing helps to prevent localized high concentrations of the compound that can lead to precipitation.
-
Final Solvent Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 1%, as higher concentrations can be toxic to cells and may affect experimental outcomes.[7][8][9] Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments.[10]
Frequently Asked Questions (FAQs)
Q1: My compound precipitates when I add my DMSO stock to my aqueous buffer. What should I do?
A1: This is a common issue. Here are several strategies to address this:
-
Reduce the Final DMSO Concentration: If your final DMSO concentration is high, try making a more concentrated stock solution so you can add a smaller volume to your buffer.[7]
-
pH Adjustment: this compound is an acrylic acid derivative. The carboxylic acid group means its solubility is pH-dependent.[11][12] At low pH, the carboxylic acid will be protonated and less soluble. Increasing the pH of your buffer (e.g., to 7.4 or higher) will deprotonate the carboxylic acid, forming a more soluble carboxylate salt.[12]
-
Use of Co-solvents: Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[4][13] Examples include ethanol, polyethylene glycol (PEG), and propylene glycol. You will need to test the tolerance of your specific assay to these co-solvents.
-
Inclusion of Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[4] Non-ionic surfactants like Tween-80 or Pluronic F-68 are often used in biological assays.[13]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility.[3][14]
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?
A2: The tolerance of cell lines to DMSO varies, but a general guideline is to keep the final concentration below 1%.[8][9] Many studies recommend aiming for a final concentration of less than 0.5%.[10] It is crucial to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay without inducing cytotoxicity or other off-target effects.[10]
Q3: How does pH affect the solubility of this compound?
A3: As an acrylic acid derivative, this compound's solubility is significantly influenced by pH.[11][12]
-
Low pH (acidic conditions): The carboxylic acid group (-COOH) is protonated, making the molecule less polar and therefore less soluble in aqueous buffers.[12]
-
High pH (alkaline conditions): The carboxylic acid group is deprotonated to form a carboxylate anion (-COO⁻), which is more polar and thus more soluble in water.[12]
Therefore, adjusting the pH of your biological buffer to be above the pKa of the carboxylic acid group (typically around 4-5 for acrylic acids) will enhance its solubility.
dot
Caption: pH-dependent ionization and solubility.
Q4: Can I use sonication or heating to help dissolve the compound?
A4: Yes, both sonication and gentle heating (e.g., to 37°C) can help dissolve the compound in the initial stock solution preparation. However, be cautious with heating, as excessive temperatures or prolonged exposure could lead to the degradation of the compound. Always check the compound's stability information if available. For working solutions in biological buffers, it is generally better to rely on proper formulation techniques rather than heat, as this can affect the stability of buffer components and proteins in your assay.
Q5: Are there alternative formulation strategies for in vivo studies?
A5: For in vivo applications where direct injection of DMSO may be problematic, several advanced formulation strategies can be employed.[10] These are often necessary for poorly soluble drugs to achieve adequate bioavailability.[4][15][16]
| Formulation Strategy | Mechanism of Action | Key Considerations |
| Lipid-Based Formulations | The compound is dissolved in oils, surfactants, or lipids, which can form emulsions or self-emulsifying drug delivery systems (SEDDS) in the gastrointestinal tract.[3][16] | Biocompatibility of excipients; potential for drug precipitation upon dilution. |
| Amorphous Solid Dispersions | The crystalline drug is converted into a higher-energy amorphous state, often dispersed in a polymer matrix, which enhances its dissolution rate.[3][17] | Physical stability of the amorphous form; selection of an appropriate polymer. |
| Particle Size Reduction | Techniques like micronization or nanocrystal formation increase the surface area of the drug particles, leading to a faster dissolution rate.[4][14] | Can improve dissolution rate but not equilibrium solubility.[13] |
| Prodrugs | The compound is chemically modified to a more soluble form (a prodrug) that is converted back to the active compound in vivo.[15] | Requires careful design to ensure efficient conversion and avoid toxic byproducts. |
Concluding Remarks
The successful use of this compound in biological research hinges on overcoming its inherent solubility challenges. A systematic approach, starting with the preparation of a stable stock solution in an appropriate organic solvent like DMSO, followed by careful dilution and consideration of formulation aids such as pH adjustment, co-solvents, or surfactants, is key. For every new formulation, it is imperative to run appropriate vehicle controls to ensure that the excipients themselves do not interfere with the experimental results. This guide provides a foundational framework for troubleshooting; however, the optimal solubilization strategy will ultimately depend on the specific requirements of your experimental system.
References
-
World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]
-
Pharma Times. Formulation Tactics for the Delivery of Poorly Soluble Drugs. Available from: [Link]
-
Van den Mooter, G. Oral formulation strategies to improve solubility of poorly water-soluble drugs. Taylor & Francis Online. 2011. Available from: [Link]
-
Shaikh, J. et al. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. Available from: [Link]
-
Homayun, B. et al. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. Available from: [Link]
-
Al-Janabi, H. et al. Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. 2025. Available from: [Link]
-
Nielsen, G. D. et al. Considerations regarding use of solvents in in vitro cell based assays. Available from: [Link]
-
Malmqvist, T. et al. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. PubMed Central. Available from: [Link]
-
International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. Available from: [Link]
-
Di, L. & Kerns, E. H. Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. 2006. Available from: [Link]
-
Onysko, M. et al. Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. ResearchGate. Available from: [Link]
-
ResearchGate. What is a suitable organic solvent to dilute a compound for in vitro and in vivo treatments?. 2015. Available from: [Link]
-
Constantin, M. et al. Effect of pH on the Poly(acrylic acid)/Poly(vinyl alcohol)/Lysozyme Complexes Formation. 2022. Available from: [Link]
-
Richards, R. et al. The pH-responsive behaviour of poly(acrylic acid) in aqueous solution is dependent on molar mass. RSC Publishing. 2016. Available from: [Link]
-
Pop, F. et al. Temperature and pH-Dependent Response of Poly(Acrylic Acid) and Poly(Acrylic Acid-co-Methyl Acrylate) in Highly Concentrated Potassium Chloride Aqueous Solutions. NIH. Available from: [Link]
-
Richards, R. et al. The pH-responsive behaviour of poly(acrylic acid) in aqueous solution is dependent on molar mass. RSC Publishing. 2016. Available from: [Link]
-
PubChem - NIH. Antioxidant 119 | C132H250N32 | CID 163763. Available from: [Link]
-
Bostik Laminating Adhesive Products. MOR-AD™ M-119. Available from: [Link]
-
Chaduc, I. et al. Effect of the pH on the RAFT Polymerization of Acrylic Acid in Water. Application to the Synthesis of Poly(acrylic acid)-Stabilized Polystyrene Particles by RAFT Emulsion Polymerization | Macromolecules. ACS Publications. Available from: [Link]
-
LinChemical. Linsorb Chimassorb 119, CAS# 106990-43-6 Mfg. Available from: [Link]
-
CHEMICAL POINT. 3-(4-(4-Fluorobenzyloxy)phenyl)acrylic acid. Available from: [Link]
-
ResearchGate. Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate. 2025. Available from: [Link]
-
MDPI. Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate. Available from: [Link]
-
Streng, W. H. & Yu, L. X. Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. Available from: [Link]
-
Juskelis, R. et al. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. PMC - NIH. 2025. Available from: [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. 175136-19-3|3-(4-((4-Fluorobenzyl)oxy)phenyl)acrylic acid|BLD Pharm [bldpharm.com]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. The pH-responsive behaviour of poly(acrylic acid) in aqueous solution is dependent on molar mass - Soft Matter (RSC Publishing) DOI:10.1039/C5SM02693H [pubs.rsc.org]
- 13. ijmsdr.org [ijmsdr.org]
- 14. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sphinxsai.com [sphinxsai.com]
- 16. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
Technical Support Center: Optimizing the Synthesis of 3-(4-[(4-fluorobenzyl)oxy]phenyl)acrylic acid
Welcome to the technical support center for the synthesis of 3-(4-[(4-fluorobenzyl)oxy]phenyl)acrylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate common experimental challenges and optimize reaction yields. The synthesis, while conceptually straightforward, involves critical steps where minor variations can significantly impact the purity and overall yield of the final product.
The most common and reliable synthetic route involves a two-step process:
-
Williamson Ether Synthesis: Formation of the key intermediate, 4-((4-fluorobenzyl)oxy)benzaldehyde, from 4-hydroxybenzaldehyde and 4-fluorobenzyl halide.
-
Knoevenagel-Doebner Condensation: Reaction of the intermediate aldehyde with malonic acid to form the target acrylic acid.[1]
This guide provides in-depth troubleshooting advice and answers to frequently asked questions related to this synthetic pathway.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.
Issue 1: Low Yield in Williamson Ether Synthesis of the Aldehyde Intermediate
Question: My yield for the 4-((4-fluorobenzyl)oxy)benzaldehyde intermediate is consistently low. What are the likely causes and how can I improve it?
Answer: Low yields in this SN2 reaction are typically traced back to four key areas: incomplete deprotonation of the starting phenol, suboptimal solvent choice, impure reagents, or competing side reactions.[2][3]
Troubleshooting Steps:
-
Verify Base Strength and Stoichiometry: The phenolic hydroxyl group of 4-hydroxybenzaldehyde must be fully deprotonated to form the more nucleophilic phenoxide ion.[2]
-
Cause: Using a base that is too weak or an insufficient amount will result in unreacted 4-hydroxybenzaldehyde.
-
Solution: Employ a moderately strong base like potassium carbonate (K₂CO₃) or sodium hydride (NaH). Ensure you use at least 1.1 to 1.5 molar equivalents to drive the deprotonation to completion.
-
-
Optimize the Solvent System: The solvent plays a critical role in solvating the ions and influencing the reaction rate.
-
Cause: Protic solvents (like ethanol) can solvate the phenoxide nucleophile, reducing its reactivity.
-
Solution: Use a polar aprotic solvent such as acetonitrile (ACN), dimethylformamide (DMF), or acetone. These solvents effectively solvate the potassium or sodium cation without hindering the nucleophilicity of the phenoxide.[2]
-
-
Ensure Reagent Purity: The quality of your starting materials is paramount.
-
Cause: The presence of water can quench the phenoxide. Impurities in the 4-fluorobenzyl halide (e.g., the corresponding alcohol) can lead to side products.
-
Solution: Use anhydrous solvents and ensure your 4-hydroxybenzaldehyde is dry. Purify the 4-fluorobenzyl halide if its purity is questionable.
-
-
Control Reaction Temperature:
Issue 2: Low Yield or Incomplete Reaction in the Knoevenagel Condensation
Question: I'm attempting the Knoevenagel condensation of 4-((4-fluorobenzyl)oxy)benzaldehyde with malonic acid, but the yield is poor and TLC analysis shows significant unreacted aldehyde. What should I do?
Answer: This is a common challenge in Knoevenagel-Doebner condensations. The primary factors influencing this reaction are the choice of catalyst, effective removal of the water byproduct, and temperature control.[5][6]
Troubleshooting Steps:
-
Catalyst Selection and Concentration: The base catalyst is crucial for deprotonating the malonic acid, but a base that is too strong can cause self-condensation of the aldehyde.[5][7]
-
Cause: Using a strong base (like NaOH) or an incorrect amount of a weak base can inhibit the desired reaction.
-
Solution: Use a weak organic base like piperidine or pyridine, often in catalytic amounts (e.g., 0.1 equivalents).[5][8] Triethylamine (TEA) can also be effective and serves as both a base and a solvent.[9] The combination of pyridine as a solvent and a catalytic amount of piperidine is a classic and effective system for this transformation.[1]
-
-
Water Removal: The Knoevenagel condensation produces one molecule of water.[5][6] According to Le Chatelier's principle, the presence of this water can inhibit the forward reaction or even promote the reverse reaction.
-
Cause: Accumulation of water in the reaction mixture shifts the equilibrium away from the product.
-
Solution:
-
Azeotropic Removal: If using a non-polar solvent like toluene, employ a Dean-Stark apparatus to physically remove water as it forms.[5][6]
-
Solvent Choice: Using pyridine as the solvent often drives the reaction to completion, as it also acts as a base and facilitates the subsequent decarboxylation.[1][7]
-
-
-
Temperature and Reaction Time:
-
Cause: The reaction may be too slow at room temperature, or prolonged heating at excessively high temperatures can cause decarboxylation of the final product.[10]
-
Solution: Gently refluxing the reaction mixture is typically required.[9][11] For most cinnamic acid syntheses, a temperature range of 80–120°C is optimal.[8] Monitor the reaction by TLC until the aldehyde spot has been consumed.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Knoevenagel-Doebner condensation and why is it preferred for this synthesis?
A1: The Knoevenagel condensation is a nucleophilic addition of an active methylene compound (malonic acid) to a carbonyl group (the aldehyde), followed by dehydration.[7] The mechanism involves:
-
Deprotonation: The base catalyst (e.g., piperidine) deprotonates the acidic α-carbon of malonic acid to form an enolate.
-
Nucleophilic Attack: The enolate attacks the carbonyl carbon of the aldehyde.
-
Dehydration: The resulting aldol-type intermediate eliminates a molecule of water to form an α,β-unsaturated dicarboxylic acid.
-
Decarboxylation: When performed with malonic acid in pyridine at elevated temperatures, one of the carboxylic acid groups is eliminated as CO₂, yielding the final acrylic acid product. This final step is characteristic of the Doebner modification.[7][12]
This method is preferred over others like the Perkin reaction because it proceeds under milder conditions and generally gives higher yields with fewer side products.[10][13]
Q2: How do I effectively purify the final this compound?
A2: Purification typically involves an initial work-up followed by recrystallization.
-
Aqueous Work-up: After the reaction is complete, cool the mixture and acidify it with a strong acid like HCl.[10] This protonates the carboxylate salt, causing the crude product to precipitate out of the aqueous solution.
-
Filtration: Collect the crude solid by vacuum filtration and wash it with cold water to remove residual salts and pyridine.
-
Recrystallization: This is the most effective method for obtaining a highly pure product. Ethanol is a commonly used and effective solvent for recrystallizing cinnamic acid derivatives.[8][10] Dissolve the crude solid in a minimum amount of hot ethanol and allow it to cool slowly to form pure crystals.
Q3: What are the key safety considerations when performing this synthesis?
A3: Standard laboratory safety practices are essential. Pay special attention to the following reagents:
-
Pyridine and Piperidine: These are toxic, flammable, and have strong, unpleasant odors. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
4-Fluorobenzyl Halides (Chloride/Bromide): These are lachrymators (cause tearing) and skin irritants. Handle with care in a fume hood.
-
Sodium Hydride (if used): NaH is a flammable solid that reacts violently with water. It must be handled under an inert atmosphere (e.g., nitrogen or argon).
Q4: Can I use a different active methylene compound instead of malonic acid?
A4: Yes, other active methylene compounds like diethyl malonate or ethyl acetoacetate can be used.[7] However, this will produce the corresponding ester of the final product. You would then need to add a subsequent hydrolysis step (saponification with a base like NaOH followed by acidification) to obtain the desired carboxylic acid. Using malonic acid directly is more atom-economical and efficient due to the in-situ decarboxylation.[1][7]
Part 3: Data & Protocols
Table 1: Recommended Reaction Conditions
| Parameter | Step 1: Williamson Ether Synthesis | Step 2: Knoevenagel Condensation |
| Aldehyde | 4-hydroxybenzaldehyde (1.0 eq) | 4-((4-fluorobenzyl)oxy)benzaldehyde (1.0 eq) |
| Alkylating Agent | 4-fluorobenzyl bromide (1.1 eq) | N/A |
| Active Methylene | N/A | Malonic Acid (1.5 eq) |
| Base/Catalyst | K₂CO₃ (1.5 eq) | Piperidine (0.1 eq) |
| Solvent | Acetonitrile (ACN) or DMF | Pyridine or Toluene |
| Temperature | 60 - 80 °C | Reflux (80 - 120 °C) |
| Key Consideration | Anhydrous conditions are critical. | Efficient water removal is key (if using Toluene). |
Protocol 1: Synthesis of 4-((4-fluorobenzyl)oxy)benzaldehyde
-
To a dry round-bottom flask under a nitrogen atmosphere, add 4-hydroxybenzaldehyde (1.0 eq) and potassium carbonate (1.5 eq).
-
Add anhydrous acetonitrile to the flask.
-
Stir the suspension vigorously and add 4-fluorobenzyl bromide (1.1 eq) dropwise.
-
Heat the reaction mixture to 70°C and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC until the 4-hydroxybenzaldehyde is consumed.
-
Cool the mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the resulting crude solid by recrystallization from ethanol or by column chromatography to yield the pure aldehyde intermediate.
Protocol 2: Synthesis of this compound
-
In a round-bottom flask, add the intermediate aldehyde (1.0 eq) and malonic acid (1.5 eq).
-
Add pyridine as the solvent, followed by a catalytic amount of piperidine (0.1 eq).
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 115°C) for 3-5 hours.
-
Monitor the reaction by TLC. The reaction is complete when the aldehyde spot disappears.
-
Cool the reaction mixture to room temperature and then pour it into a beaker containing ice and concentrated HCl to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with cold water.
-
Recrystallize the crude product from hot ethanol to obtain the pure acrylic acid.
Part 4: Visualizations
Diagram 1: Overall Synthetic Workflow
This diagram outlines the key stages from starting materials to the final purified product.
Caption: High-level workflow for the two-step synthesis.
Diagram 2: Troubleshooting Low Yield in Knoevenagel Condensation
This decision tree helps diagnose potential causes for low product yield in the second step.
Caption: A decision tree for troubleshooting low Knoevenagel yields.
References
-
Benchchem. Troubleshooting low yields in Knoevenagel condensation.
-
Blog. (2025). How to optimize the synthesis process of cinnamic derivatives?
-
Benchchem. Optimizing Knoevenagel Condensation: A Technical Support Center.
-
Benchchem. Technical Support Center: Optimizing 4-Methoxycinnamic Acid Synthesis.
-
Benchchem. Optimizing reaction conditions for high-yield cinnamic acid synthesis.
-
Royal Society of Chemistry. Pyridine-free synthesis of cinnamic acid derivatives.
-
Benchchem. 2-(Benzyloxy)-4-fluorobenzaldehyde via Williamson Ether Synthesis.
-
ResearchGate. Optimization of reaction conditions for the synthesis of cinnamamide (3aa).
-
Wikipedia. Knoevenagel condensation.
-
ChemicalBook. 4-(3-fluoro-benzyloxy)-benzaldehyde synthesis.
-
Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification.
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
-
MedchemExpress.com. 4-(3-Fluorobenzyloxy)benzaldehyde | Drug Intermediate.
-
Taylor & Francis Online. The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds.
-
Organic & Biomolecular Chemistry (RSC Publishing). (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process.
-
Alfa Chemistry. Knoevenagel Condensation.
-
ResearchGate. Knoevenagel condensation of benzaldehyde 1a with malonic acid 3 with....
-
Royal Society of Chemistry. Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free and Water-Mediated Process.
-
PrepChem.com. Synthesis of 3-(4-Trifluoromethylbenzoyl)acrylic Acid.
-
Guidechem. What is the synthesis method of 4-(3-Fluorobenzyloxy)benzaldehyde?.
-
Benchchem. Application Notes and Protocols: Knoevenagel Condensation of 4-Fluorobenzaldehyde with Active Methylene Compounds.
-
Google Patents. CN104098453A - Synthetic method for 4-fluorobenzaldehyde.
-
Sigma-Aldrich. Knoevenagel Condensation Reaction.
-
ARKAT USA. Solvent-free and aqueous Knoevenagel condensation of aromatic ketones with malononitrile.
-
Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
-
Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis.
-
Santa Cruz Biotechnology. trans-3-[4-(4-Fluorobenzyloxy)phenyl]acrylic acid | CAS 175136-19-3.
-
Google Patents. US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides.
-
Organic Syntheses Procedure. acrylic acid.
-
Google Patents. CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.
-
Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
-
BLDpharm. 175136-19-3|3-(4-((4-Fluorobenzyl)oxy)phenyl)acrylic acid.
-
PrepChem.com. Synthesis of 4-hydroxybenzaldehyde.
-
MDPI. Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate.
-
ResearchGate. Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate.
-
Sigma-Aldrich. (E)-3-(4-(4-Methoxyphenoxy)phenyl)acrylic acid.
-
PMC - NIH. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. ncbi.nlm.nih.gov/pmc/articles/PMC8125633/)
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 4-(3-fluoro-benzyloxy)-benzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 8. How to optimize the synthesis process of cinnamic derivatives? - Blog [sinoshiny.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Knoevenagel Condensation [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 3-(4-[(4-fluorobenzyl)oxy]phenyl)acrylic acid
Welcome to the technical support guide for the purification of 3-(4-[(4-fluorobenzyl)oxy]phenyl)acrylic acid (CAS No. 175136-19-3). This document is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges encountered during the isolation and purification of this valuable cinnamic acid derivative. Here, we provide field-proven insights, step-by-step protocols, and troubleshooting guides grounded in established chemical principles.
Understanding the Molecule and Its Synthesis Context
This compound is an organic compound with a molecular formula of C₁₆H₁₃FO₃ and a molecular weight of 272.27 g/mol .[1] Its structure, featuring a carboxylic acid, an ether linkage, and two aromatic rings, dictates its purification challenges.
The most common synthetic route involves a two-step process, which informs the potential impurity profile:
-
Williamson Ether Synthesis: Reaction of a p-hydroxybenzaldehyde with 4-fluorobenzyl halide.
-
Knoevenagel-Doebner Condensation: Reaction of the resulting 4-((4-fluorobenzyl)oxy)benzaldehyde with malonic acid, typically using pyridine and piperidine as catalysts.[2]
Understanding this synthesis is the first step in troubleshooting purification, as the most likely impurities are unreacted starting materials and reaction byproducts.
General Purification Workflow
A robust purification strategy is essential for obtaining high-purity material. The following diagram outlines a typical workflow, guiding the user from the crude reaction mixture to the final, purified product.
Caption: General purification workflow for this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during purification in a question-and-answer format.
Q1: My crude product is an oily residue after acidification and won't solidify. What should I do?
A1: Root Cause & Solution
This issue typically arises from the presence of significant amounts of unreacted starting materials or residual high-boiling point solvents like pyridine, which can act as a eutectic mixture, depressing the freezing point of your product.
Troubleshooting Steps:
-
Ensure Complete Acidification: Check the pH of the aqueous layer with pH paper to ensure it is strongly acidic (pH 1-2). If not, add more acid (e.g., 2M HCl) dropwise.
-
Solvent Trituration: Add a non-polar solvent in which your product is insoluble but the impurities are soluble. Dichloromethane or diethyl ether can sometimes be effective. Stir or sonicate the mixture vigorously. The product should precipitate as a solid, which can then be filtered. For cinnamic acid derivatives, trituration from diethyl ether is a documented method.[3]
-
Perform an Acid-Base Extraction: This is the most robust method. Dissolve the oily crude in a suitable organic solvent (like ethyl acetate). Wash this solution with a saturated sodium bicarbonate (NaHCO₃) solution. Your desired carboxylic acid will move into the aqueous basic layer as its sodium salt, while neutral impurities (like unreacted 4-fluorobenzyl halide or the intermediate aldehyde) remain in the organic layer. Separate the layers, and then slowly acidify the aqueous layer with cold 2M HCl to precipitate your purified product.
Q2: After recrystallization, my product purity is stuck at ~95%, and I see a persistent impurity in the NMR/HPLC. What is this impurity and how do I remove it?
A2: Root Cause & Solution
A persistent impurity that co-crystallizes suggests it is structurally very similar to your target compound. The most likely candidates are:
-
The Intermediate Aldehyde: 4-((4-fluorobenzyl)oxy)benzaldehyde from an incomplete Knoevenagel-Doebner reaction.
-
Z-(cis)-Isomer: The Knoevenagel-Doebner reaction strongly favors the more stable E-(trans)-isomer, but small amounts of the Z-(cis)-isomer can form.[4]
-
Unreacted Starting Phenol: p-Hydroxycinnamic acid, if the initial ether synthesis was incomplete.
Troubleshooting Strategy: Column Chromatography
When recrystallization fails, column chromatography is the next logical step.[5] Because your product is a carboxylic acid, special considerations are necessary to prevent peak tailing on silica gel.
Caption: Potential impurities from the synthetic pathway.
Experimental Protocol: Normal-Phase Column Chromatography
-
Slurry Preparation: Adsorb your crude product onto a small amount of silica gel (dry-loading method) for best results.
-
Mobile Phase Selection: A common mobile phase is a mixture of a non-polar solvent (Hexane or Petroleum Ether) and a polar solvent (Ethyl Acetate).
-
Crucial Tip: To prevent peak tailing from the carboxylic acid, add 0.5-1% acetic acid or formic acid to your mobile phase. This keeps the carboxylic acid protonated, minimizing its interaction with the silica surface.[6]
-
-
Gradient Elution: Start with a low polarity mixture (e.g., 90:10 Hexane:Ethyl Acetate + 0.5% Acetic Acid) and gradually increase the polarity (e.g., to 50:50).
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC). Combine the pure fractions and remove the solvent under reduced pressure.
| Parameter | Normal Phase (Silica Gel) | Reverse Phase (C18) |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | C18-functionalized Silica |
| Typical Mobile Phase | Hexane/Ethyl Acetate + 0.5% Acetic Acid | Acetonitrile/Water + 0.1% Formic Acid |
| Elution Order | Least polar elutes first (Aldehyde > Product > Phenol) | Most polar elutes first (Phenol > Product > Aldehyde) |
| Key Advantage | High loading capacity, cost-effective. | Excellent for resolving polar compounds, high resolution. |
Data Table 1: Starting conditions for column chromatography.
Q3: My final product has a yellowish tint. How can I decolorize it?
A3: Root Cause & Solution
A yellow or brown color often indicates the presence of trace, highly conjugated impurities or oxidation products. The double bond in cinnamic acid derivatives can be susceptible to oxidation.[7]
Troubleshooting Steps:
-
Recrystallization with Charcoal: During the recrystallization process, after dissolving your product in the hot solvent, add a very small amount (1-2% by weight) of activated charcoal. Keep the solution hot for a few minutes, then perform a hot filtration through a pad of Celite® to remove the charcoal. The charcoal will adsorb the colored impurities.
-
Solvent Choice: Ensure you are using high-purity solvents for recrystallization, as impurities in the solvent can also introduce color. A good starting point for screening is a polar protic solvent like ethanol or isopropanol, or a polar aprotic solvent like ethyl acetate, often paired with an anti-solvent like hexane.
Experimental Protocol: Decolorizing Recrystallization
-
Dissolve the colored product in a minimum amount of hot solvent (e.g., ethanol).
-
Add a spatula-tip of activated charcoal to the hot, stirred solution.
-
Stir at temperature for 5-10 minutes.
-
Prepare a fluted filter paper in a separate funnel and pre-heat the funnel with hot solvent vapor to prevent premature crystallization.
-
Perform a hot, rapid filtration of the charcoal-containing solution into a clean, pre-warmed flask.
-
Allow the clear filtrate to cool slowly to room temperature, then in an ice bath, to induce crystallization.
-
Collect the pure, colorless crystals by filtration.
Final Purity Assessment
Always confirm the purity of your final product using multiple analytical techniques:
-
¹H NMR: To confirm the structure and check for residual solvents or proton-containing impurities. The vinylic protons of the acrylic acid moiety should show a large coupling constant (J > 15 Hz), confirming the desired E-(trans) configuration.
-
HPLC: To obtain a quantitative purity value (e.g., >99%). A reverse-phase method using an acidic mobile phase is recommended for sharp peaks.[6]
-
Melting Point: A sharp melting point range (within 1-2 °C) is a good indicator of high purity.
-
Mass Spectrometry (MS): To confirm the molecular weight.
By systematically addressing potential impurities through a combination of chemical extraction, recrystallization, and chromatography, you can reliably obtain high-purity this compound for your research and development needs.
References
-
Pathiranage, A. L. (n.d.). Esterification, Purification and Identification of Cinnamic Acid Esters. Scientific Research Publishing. Retrieved from [Link]
-
Zare, K., et al. (2018). Isolation of Cinnamic Acid Derivatives from the Bulbs of Allium tripedale. ResearchGate. Retrieved from [Link]
-
Ciric, A., et al. (2017). Multifunctional Cinnamic Acid Derivatives. National Center for Biotechnology Information (NCBI). Retrieved from [Link]
-
Sharma, P., et al. (2019). Cinnamic acid derivatives: An ERA. The Pharma Innovation. Retrieved from [Link]
-
Mahawer, C., et al. (2013). Crystal Structure of {4-[3-(4-Fluoro-phenyl)-acryloyl]-phenyl}-carbamic acid tert-butyl ester. ResearchGate. Retrieved from [Link]
-
PrepChem (n.d.). Synthesis of 3-(4-Trifluoromethylbenzoyl)acrylic Acid. Retrieved from [Link]
-
Organic Syntheses (n.d.). ACRYLIC ACID. Retrieved from [Link]
-
Geronikaki, A., et al. (2022). Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate. MDPI. Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. mdpi.com [mdpi.com]
- 3. Multifunctional Cinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-(4-[(4-fluorobenzyl)oxy]phenyl)acrylic acid
Welcome to the technical support guide for the synthesis of 3-(4-[(4-fluorobenzyl)oxy]phenyl)acrylic acid. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during this multi-step synthesis. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower you to troubleshoot effectively.
The synthesis of this target molecule is typically achieved via a two-step process: a Williamson ether synthesis to form the intermediate aldehyde, followed by a Knoevenagel-Doebner condensation to construct the acrylic acid moiety. This guide is structured around the potential issues that can arise in each of these critical stages.
Part 1: Troubleshooting the Williamson Ether Synthesis
The first stage involves the SN2 reaction between the sodium salt of 4-hydroxybenzaldehyde and 4-fluorobenzyl chloride (or bromide) to form 4-((4-fluorobenzyl)oxy)benzaldehyde. While seemingly straightforward, this step is prone to several side reactions that can significantly impact yield and purity.
Workflow: Williamson Ether Synthesis Stage
Caption: General workflow for the Williamson ether synthesis step.
Frequently Asked Questions (FAQs): Williamson Ether Synthesis
Question 1: My yield of the desired ether is low, and I've isolated a significant amount of a byproduct with the same mass. What is happening?
Answer: This is a classic case of O-alkylation vs. C-alkylation competition. The phenoxide ion generated from 4-hydroxybenzaldehyde is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the electron-rich aromatic ring (specifically the ortho position)[1][2]. While O-alkylation is desired, C-alkylation is a common side reaction[3][4][5].
Mechanistic Insight: The solvent plays a crucial role in directing the reaction.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are recommended. They solvate the cation (Na⁺ or K⁺) but leave the phenoxide oxygen relatively "bare" and highly nucleophilic, favoring the desired O-alkylation.[1]
-
Polar Protic Solvents (e.g., Ethanol, Water): These solvents form strong hydrogen bonds with the phenoxide oxygen, shielding it and reducing its nucleophilicity. This hindrance can make the carbon atoms of the ring more competitive nucleophiles, leading to increased C-alkylation.[1]
Troubleshooting Protocol:
-
Solvent Change: If you are using a protic solvent, switch to a dry, polar aprotic solvent like DMF or acetonitrile.
-
Base Selection: Use a base that effectively deprotonates the phenol but does not introduce competing nucleophiles. Potassium carbonate (K₂CO₃) is a common and effective choice. Stronger bases like sodium hydride (NaH) can also be used but require anhydrous conditions.[5]
-
Temperature Control: Run the reaction at a moderate temperature (e.g., 60-80 °C). Excessively high temperatures can sometimes favor C-alkylation.
Mechanism: O-Alkylation vs. C-Alkylation
Caption: Competing pathways in the alkylation of phenoxides.
Question 2: My reaction is clean, but the conversion is very low. How can I drive it to completion?
Answer: Low conversion in an SN2 reaction often points to issues with reactivity or reaction conditions.
Troubleshooting Protocol:
-
Choice of Halide: Ensure you are using 4-fluorobenzyl bromide or iodide. Chlorides are less reactive, and a common pitfall is using 4-fluorobenzyl chloride without adjusting conditions to compensate for its lower reactivity. If using the chloride, consider adding a catalytic amount of sodium or potassium iodide (Finkelstein reaction conditions) to generate the more reactive iodide in situ.
-
Reaction Time and Temperature: Williamson ether syntheses can be slow. Ensure the reaction has run for a sufficient duration (typically 4-18 hours). If conversion is still low, gradually increase the temperature in 10 °C increments, monitoring for byproduct formation by TLC.
-
Moisture: Water can hydrolyze the phenoxide back to the phenol, reducing the concentration of the active nucleophile. Ensure all reagents and solvents are reasonably dry, especially if using a strong base like NaH.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| High C-Alkylation | Use of polar protic solvents (e.g., ethanol). | Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile.[1] |
| Low Conversion | 1. Insufficient reaction time/temp.2. Less reactive alkyl halide (chloride).3. Presence of moisture. | 1. Increase reaction time or temperature moderately.2. Use alkyl bromide or add catalytic NaI/KI. 3. Use dry solvents and reagents. |
| Elimination Byproduct | Excessively high reaction temperature. | Lower the reaction temperature. Elimination is less of a concern with primary halides but can occur.[2] |
Part 2: Troubleshooting the Knoevenagel-Doebner Condensation
This step involves the reaction of 4-((4-fluorobenzyl)oxy)benzaldehyde with malonic acid, typically using pyridine and a catalytic amount of piperidine, to yield the final acrylic acid product. The reaction proceeds via condensation followed by a decarboxylation.[6]
Frequently Asked Questions (FAQs): Knoevenagel-Doebner Condensation
Question 3: The reaction is sluggish, and I'm recovering a lot of my starting aldehyde. What's wrong?
Answer: This issue typically points to problems with the catalyst system or reaction conditions that prevent the initial condensation step.
Mechanistic Insight: The Knoevenagel condensation is base-catalyzed. Piperidine, a secondary amine, is a more effective catalyst than pyridine for the initial condensation. Pyridine's primary role is to act as the solvent and as a suitable base to facilitate the subsequent decarboxylation of the intermediate dicarboxylic acid.[6][7]
Troubleshooting Protocol:
-
Catalyst Check: Ensure you have added a catalytic amount of piperidine (typically 0.1-0.25 equivalents). Pyridine alone is often not basic enough to efficiently catalyze the initial condensation.
-
Water Removal: The condensation step produces water. In some cases, this can slow the reaction. While often not necessary, performing the reaction with a Dean-Stark trap to remove water can drive the equilibrium towards the product.
-
Temperature: The reaction usually requires heating (refluxing pyridine, ~115 °C) to proceed at a reasonable rate and to effect the final decarboxylation. Ensure your reaction temperature is adequate.
Question 4: My product is contaminated with an impurity that I can't easily remove. What could it be?
Answer: A common side reaction in Knoevenagel-type condensations is the self-condensation of the starting aldehyde, especially if reaction conditions are too harsh or if an incorrect base is used. However, with an aromatic aldehyde, this is less common. A more likely scenario is incomplete decarboxylation.
Mechanistic Insight: The reaction proceeds through a dibasic acid intermediate which then loses CO₂ upon heating to give the final product. If the heating is insufficient in time or temperature, this intermediate can persist.
Troubleshooting Protocol:
-
Ensure Complete Decarboxylation: After the initial condensation appears complete by TLC, ensure the mixture is heated at reflux for a sufficient period (e.g., 2-4 hours) to drive off CO₂.
-
Acidic Workup: During workup, acidification (e.g., with 2M HCl) is critical to protonate the carboxylate and precipitate the final acid product.[7] Incomplete acidification will result in the loss of product as the water-soluble carboxylate salt.
-
Purification: The final product is a carboxylic acid, while the main byproduct (unreacted aldehyde) is neutral. You can exploit this difference. Dissolve the crude product in a weak base (e.g., aq. NaHCO₃), wash with an organic solvent (e.g., ethyl acetate) to remove the neutral aldehyde, and then re-acidify the aqueous layer to precipitate the pure acrylic acid product.
| Parameter | Recommended Condition | Rationale & Potential Issues if Deviated |
| Solvent | Pyridine | Acts as both solvent and base for decarboxylation.[6] |
| Catalyst | Piperidine (0.1-0.25 eq.) | Catalyzes the initial, rate-limiting condensation step. Absence leads to low/no reaction.[7] |
| Temperature | Reflux (~115 °C) | Required for both condensation and subsequent decarboxylation. Insufficient heat leads to incomplete reaction. |
| Workup | Acidification to pH ~2 | Ensures protonation of the carboxylate to precipitate the final product. Improper pH leads to product loss. |
References
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Transtutors. (2023). Williamson Ether Synthesis One of the side reactions in this.... Retrieved from [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]
-
Beilstein Journals. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Retrieved from [Link]
-
Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch21: Malonic esters. Retrieved from [Link]
-
ResearchGate. (n.d.). Highly efficient acrylic acid production from formaldehyde and acetic acid over the NASICON-type catalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). Decarboxylation reactions with 2‐trifluoromethyl acrylic acids. Retrieved from [Link]
- Douglas, C. J., & Thomson, R. J. (2014). Rh(III)-Catalyzed Decarboxylative Coupling of Acrylic Acids with Unsaturated Oxime Esters. Organic Letters, 16(4), 1144–1147.
-
Royal Society of Chemistry. (n.d.). Controlled poly(olefin)s via decarboxylation of poly(acrylic acid). Retrieved from [Link]
-
ResearchGate. (n.d.). Non‐Oxidative Enzymatic (De)Carboxylation of (Hetero)Aromatics and Acrylic Acid Derivatives. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-(4-Trifluoromethylbenzoyl)acrylic Acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 21.10: Malonic Ester Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 2 Decarboxylation of 2,3-diaryl acrylic acids (1a–1t) under.... Retrieved from [Link]
-
Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]
-
Organic Syntheses. (n.d.). acrylic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.
-
MDPI. (n.d.). Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate. Retrieved from [Link]
-
PubMed. (2019). Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation. Retrieved from [Link]
-
ResearchGate. (n.d.). Microwave Assisted Knoevenagel Condensation: Synthesis and Antimicrobial Activities of Some a-Cyanoacrylates. Retrieved from [Link]
-
National Institutes of Health. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Retrieved from [Link]
-
ResearchGate. (2025). Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. (Solved) - Williamson Ether Synthesis One of the side reactions in this... (1 Answer) | Transtutors [transtutors.com]
- 4. byjus.com [byjus.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Optimizing In Vivo Dosing for 3-(4-[(4-fluorobenzyl)oxy]phenyl)acrylic acid
Welcome to the technical support guide for researchers working with 3-(4-[(4-fluorobenzyl)oxy]phenyl)acrylic acid. This document provides practical, in-depth guidance in a question-and-answer format to help you design, execute, and troubleshoot your in vivo studies effectively. Our goal is to equip you with the scientific rationale behind key experimental decisions, ensuring data integrity and optimizing your path to meaningful results.
Part 1: Pre-Dosing & Formulation Challenges
This section addresses the critical first steps you must take before administration, focusing on the physicochemical properties of the compound and how to prepare a viable formulation for animal studies.
Q1: I have no prior in vivo data for this compound. How do I select a starting dose for my initial experiments?
-
In Vitro Data Extrapolation: Your primary source of information should be your own in vitro data. Use the half-maximal effective concentration (EC₅₀) or inhibitory concentration (IC₅₀) from your most relevant cell-based assay. While direct extrapolation is not perfectly accurate, it provides a magnitude for the desired target exposure.
-
Literature Review of Structural Analogs: Investigate compounds with similar chemical scaffolds, such as other cinnamic or acrylic acid derivatives.[1][2][3] For instance, studies on related acrylate-based derivatives have shown in vitro IC₅₀ values in the low micromolar range and have been advanced to in vivo antitumor screening.[2][4] These studies can provide clues about potential dose ranges and observed toxicities.
-
The Goal: A Dose Range-Finding (DRF) Study: The ultimate goal is not to guess the perfect dose, but to design a DRF study to determine the Minimum Effective Dose (MED) and the Maximum Tolerated Dose (MTD).[5][6][7] Your starting dose for the DRF study should be a fraction of the dose predicted from in vitro or analog data, with subsequent dose levels escalating, often in half-log or geometric increments (e.g., 10, 30, 100 mg/kg).[5][8] This systematic approach ensures broad coverage while minimizing unnecessary animal use.[5]
Q2: Based on its structure, this compound is likely poorly soluble in water. How should I choose an appropriate vehicle for in vivo administration?
A2: You are correct; the lipophilic nature of this compound necessitates a specialized formulation strategy. Selecting the right vehicle is critical for ensuring accurate dosing, maximizing bioavailability, and avoiding vehicle-induced toxicity.[9] Aqueous solutions like saline are not suitable.
Your choice will depend on the route of administration (e.g., oral gavage vs. intraperitoneal injection) and the required dose concentration. Below is a summary of common strategies for poorly soluble compounds.[9][10][11]
| Vehicle Strategy | Composition Example | Pros | Cons & Causality |
| Aqueous Suspension | 0.5% - 1% Carboxymethylcellulose (CMC) or Hydroxypropyl methylcellulose (HPMC) in water, sometimes with 0.1% Tween 80. | Suitable for oral administration; generally low toxicity.[9] | Requires uniform suspension for accurate dosing; risk of precipitation. The suspending agent increases viscosity to slow particle settling, but does not solubilize the compound.[9][11] |
| Co-Solvent System | 10% DMSO, 40% PEG400, 50% Saline. | Solubilizes the compound, suitable for IP or IV (with caution). Simple to prepare.[9] | Organic solvents can cause local irritation or systemic toxicity at higher concentrations.[10] DMSO can have its own biological effects. |
| Cyclodextrin Complex | 20-40% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water. | Forms inclusion complexes that significantly increase aqueous solubility and stability.[9] | Can have pharmacological effects of their own.[9] May not be suitable for all molecular shapes/sizes. |
| Lipid-Based Formulation | Solution in corn oil or sesame oil; Self-emulsifying drug delivery systems (SEDDS). | Can enhance oral bioavailability for highly lipophilic compounds.[9][10] | More complex to formulate and characterize.[9] Not suitable for IV administration. |
Recommendation: For initial oral studies, an aqueous suspension using CMC is often the most straightforward and well-tolerated starting point.
Q3: My formulation is cloudy and I see particles settling. What should I do?
A3: Cloudiness or precipitation is a clear sign that the compound is not fully dissolved or uniformly suspended.[9] This is a critical issue that leads to inaccurate dosing, poor bioavailability, and high experimental variability.
Here is a troubleshooting workflow to address this:
-
Verify Solubility Limits: Before preparing a large batch, perform a small-scale solubility test in your chosen vehicle to confirm you are not exceeding the saturation point.
-
Optimize the Formulation Method: The order and method of mixing are crucial.
-
For Co-Solvent Systems: First, completely dissolve the compound in the organic solvent (e.g., DMSO) by vortexing or brief sonication. Then, slowly add the aqueous component while continuously vortexing to prevent the compound from crashing out of solution.[9]
-
For Suspensions: To create a uniform suspension, first "wet" the compound powder with a small amount of a surfactant (e.g., Tween 80) to form a paste. Then, gradually add the aqueous vehicle (e.g., 0.5% CMC) while triturating with a mortar and pestle or homogenizing to achieve a fine, uniform particle distribution.[9]
-
-
Consider Particle Size Reduction: The dissolution rate and uniformity of a suspension can be significantly improved by reducing the compound's particle size.[9][12] Techniques like micronization, if available, can increase the surface area and improve bioavailability.[9]
-
Assess Stability: Ensure your formulation is stable for the duration of your experiment. Prepare it fresh daily unless you have data supporting its stability over time.[11] Some compounds can degrade or crystallize in aqueous vehicles.
Part 2: Designing and Executing the Dose Range-Finding (DRF) Study
A well-designed DRF study is the cornerstone of any successful in vivo program. It provides essential data on the safety and tolerability of your compound, guiding dose selection for all subsequent efficacy studies.[5][13]
Q4: What is the primary purpose of a Dose Range-Finding (DRF) study, and why is it a mandatory first step?
A4: A DRF study is a preliminary, non-GLP (Good Laboratory Practice) experiment designed to establish a compound's safety profile across a range of doses.[8] It is a crucial step for both scientific and ethical reasons.
The two primary objectives are:
-
To Identify the Maximum Tolerated Dose (MTD): This is the highest dose that can be administered without causing severe toxicity or unacceptable adverse effects that would jeopardize the study.[5][13]
-
To Identify the Minimum Effective Dose (MED): This is the lowest dose that produces the desired therapeutic effect.[7]
Conducting a DRF study is essential because it informs the dose selection for your pivotal GLP-compliant toxicology and efficacy studies.[5][8] It prevents you from wasting time, resources, and animals on doses that are either toxic or ineffective, and the results are key for regulatory filings like an Investigational New Drug (IND) application.[6]
Caption: Workflow for In Vivo Dose Optimization.
Q5: How do I design a standard DRF study? What are the key parameters to consider?
A5: A typical DRF study uses a small number of animals per group and a wide range of doses to identify the MTD. Here are the key design parameters:
-
Animal Model: Choose a species and strain relevant to your research question.[14] For initial studies, rodents (mice or rats) are common.[13]
-
Dose Levels: Include a vehicle control group and at least 3-4 test doses. A common strategy is to use broad, geometric spacing (e.g., 3x or half-log intervals) to cover a wide range efficiently.[5][8] For example: Vehicle, 10 mg/kg, 30 mg/kg, 100 mg/kg. The starting dose should be based on your in vitro data as discussed in Q1.
-
Group Size: A small group size, typically 3-5 animals per sex per group, is sufficient for a DRF study.
-
Route of Administration: This should match the intended route for your efficacy studies (e.g., oral gavage, intraperitoneal injection).[6]
-
Duration: This can range from a single dose (acute toxicity) to repeat doses over 7-14 days to assess chronic toxicity.[8]
| Group | Treatment | Dose (mg/kg) | Concentration (mg/mL) | n (Male) | n (Female) |
| 1 | Vehicle (0.5% CMC) | 0 | 0 | 3 | 3 |
| 2 | Compound X | 10 | 1 | 3 | 3 |
| 3 | Compound X | 30 | 3 | 3 | 3 |
| 4 | Compound X | 100 | 10 | 3 | 3 |
| 5 | Compound X | 300 | 30 | 3 | 3 |
| Assuming a dosing volume of 10 mL/kg. |
Q6: What specific observations and endpoints should I monitor during the DRF study?
A6: Comprehensive monitoring is crucial for identifying dose-limiting toxicities. Your observations should be systematic and well-documented.[6]
Key Endpoints to Assess:
-
Clinical Observations: Record daily observations for signs of toxicity, including changes in posture, activity level, breathing, and presence of tremors or convulsions.
-
Body Weight: Measure body weight at the start of the study and at least twice weekly. A significant drop in body weight (typically >10-15%) is a key indicator of toxicity.[15]
-
Food and Water Consumption: Monitor daily or several times a week. Reduced consumption is often the first sign of adverse effects.[6]
-
Gross Pathology: At the end of the study, perform a necropsy and examine all major organs for any visible abnormalities in size, color, or texture.[6]
-
Organ Weights: Weigh key organs (liver, kidneys, spleen, etc.). Changes in organ weights can indicate target organ toxicity.[15]
-
Histopathology (Optional but Recommended): For the highest dose group and control, collecting tissues for histopathological analysis can provide definitive evidence of organ-level toxicity.[6]
Part 3: Troubleshooting & Data Interpretation
Even with a well-designed study, you may encounter challenges. This section focuses on identifying and resolving common issues.
Q7: My results show high variability between animals in the same dose group. What are the common causes and how can I fix this?
A7: High variability can obscure real treatment effects and reduce the statistical power of your experiment.[16] The sources of variability can be broadly categorized into three areas: experimental, biological, and environmental.[16][17]
Common Causes & Solutions:
-
Inconsistent Formulation: If your compound is a suspension, it may not be uniformly mixed. This can lead to some animals receiving a higher or lower dose than intended.
-
Solution: Ensure your suspension is continuously mixed (e.g., with a stir plate) during dosing. Vortex each individual syringe immediately before administration.
-
-
Inaccurate Dosing Technique: Variability in oral gavage or injection technique can affect the amount of drug delivered and absorbed.
-
Solution: Ensure all personnel are thoroughly trained and consistent in their technique.[16] For oral gavage, confirm proper placement to avoid accidental administration into the lungs.
-
-
Biological Variability: Animals naturally differ in genetics, age, and weight, which can affect their response.[16][17]
-
Experimenter Bias: Unconscious bias can be introduced if the person handling the animals or analyzing the data knows which treatment each animal received.[14]
-
Solution: Implement blinding , where the experimenter is unaware of the group assignments until the data analysis is complete.[14]
-
Caption: Troubleshooting High In Vivo Data Variability.
Q8: I'm observing unexpected toxicity even at low doses. Could the vehicle be the cause?
A8: Absolutely. The vehicle itself can cause adverse effects, and this possibility must always be controlled for.[9] For example, high concentrations of DMSO or PEG can cause local irritation, inflammation, or systemic toxicity.
How to self-validate and troubleshoot:
-
Review Vehicle Toxicity Data: Always consult literature for the known toxicity profile of your chosen vehicle in your specific animal model and route of administration.
-
The Vehicle Control Group is Essential: This is the most critical control in your study. If animals in the vehicle-only group show adverse effects (e.g., weight loss, lethargy), your vehicle is the likely culprit.
-
Dose-Response Assessment: If you suspect vehicle toxicity, you can run a small pilot study with different concentrations of the vehicle components to determine a tolerated level.
Q9: How do I use the DRF study results to select doses for my definitive efficacy study?
A9: After completing the DRF study and analyzing the data (body weight changes, clinical signs, pathology reports), you will establish the No Observed Adverse Effect Level (NOAEL) and the Maximum Tolerated Dose (MTD) .
-
NOAEL: The highest dose at which there were no statistically or biologically significant adverse findings.
-
MTD: The highest dose that produced some signs of toxicity but did not lead to death or severe distress.
For your efficacy study, you should select at least three dose levels:
-
High Dose: Should be at or near the MTD. This dose is intended to produce a maximal biological effect.
-
Mid Dose: A dose that is intermediate between the high and low dose (e.g., a 3-fold step down from the high dose).
-
Low Dose: A dose that is expected to be at or near the MED, showing a minimal but still measurable effect. This dose should be well below the MTD and ideally at or below the NOAEL.
This selection provides a clear dose-response relationship, demonstrating that the compound's effect is proportional to the dose administered, which is critical for establishing causality.
References
- BenchChem. (n.d.). Technical Support Center: Vehicle Solutions for Poorly Soluble Compounds in Animal Studies.
- Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies.
- ModernVivo. (2025, December 20). 5 Effective Strategies to Tackle In Vivo Experimental Design Challenges.
- ResearchGate. (2014, July 10). What are the vehicles used to dissolve drugs for in vivo treatment?
- PubMed. (2024, October 31). Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions.
- NC3Rs. (n.d.). Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals.
- Altasciences. (n.d.). Dose Range Finding Studies - Maximum Tolerated Dose Study Design.
- WuXi AppTec. (2023, May 17). Dose Range-Finding Studies for Safety Assessment: 3 Reasons Not to Skip Them.
- Charles River Laboratories. (n.d.). Dose Range Finding Studies.
- ModernVivo. (2024, December 20). Uncovering the Root Causes: A Guide to Effective Troubleshooting in Experimental Design Failures.
- WuXi AppTec. (2024, April 3). How to Improve the Bioavailability of Poorly Water-Soluble Compounds?
- ILAR Journal, Oxford Academic. (n.d.). Control of Variability.
- MDPI. (n.d.). Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate.
- U.S. EPA. (2010, October 1). Provisional Peer-Reviewed Toxicity Values for Acrylic Acid.
- ResearchGate. (2023, October 9). Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues.
- ResearchGate. (2025, October 14). Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate.
- PMC - PubMed Central. (2023, October 9). Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues.
Sources
- 1. Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 6. Dose Range Finding Studies - Maximum Tolerated Dose Study Design | Altasciences [altasciences.com]
- 7. criver.com [criver.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. nc3rs.org.uk [nc3rs.org.uk]
- 14. Tackling In Vivo Experimental Design [modernvivo.com]
- 15. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. bioprecisioncrafted.ca [bioprecisioncrafted.ca]
Technical Support Center: A Researcher's Guide to 3-(4-[(4-fluorobenzyl)oxy]phenyl)acrylic acid
A Senior Application Scientist's Field Guide to Minimizing Off-Target Effects
Welcome to the technical support center for 3-(4-[(4-fluorobenzyl)oxy]phenyl)acrylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this potent small molecule. Given its role as a putative inhibitor of Monocarboxylate Transporter 4 (MCT4), understanding its selectivity and potential for off-target interactions is paramount for generating reproducible and reliable data.
This document moves beyond standard protocols to provide in-depth, field-proven insights into the causality behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your results. For clarity, this compound will be referred to as the "investigational compound" or "the compound" throughout this guide.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the compound's mechanism of action and the rationale for prioritizing selectivity.
Q1: What is the presumed primary mechanism of action for this investigational compound?
The primary target of the investigational compound is believed to be the Monocarboxylate Transporter 4 (MCT4), a member of the SLC16A gene family.[1] MCT4 is a crucial transporter responsible for the efflux of lactate and protons from highly glycolytic cells, a common feature of the tumor microenvironment.[2][3] By inhibiting MCT4, the compound aims to cause an intracellular accumulation of lactate, leading to cytotoxic effects specifically in cancer cells that rely on this transporter for survival.[4][5] This targeted disruption of cancer cell metabolism is a promising therapeutic strategy.[1][6]
Q2: Why is selectivity against the related transporter MCT1 critically important?
Selectivity is key because MCT1 and MCT4, while both transporting lactate, often play different and sometimes symbiotic roles within a tumor.[6]
-
Metabolic Symbiosis: Highly glycolytic (often hypoxic) tumor cells use MCT4 to export lactate, which is then taken up by more oxidative tumor cells via MCT1 to fuel their metabolism.[3][7] Inhibiting both transporters could lead to complex and difficult-to-interpret results.
-
Host Tissue Expression: MCT1 is expressed in various healthy tissues, including the heart and red blood cells. Non-selective inhibition could lead to significant in vivo toxicity, complicating the translation of in vitro findings.
-
Distinct Roles: MCT1 has a higher affinity for lactate and is often involved in lactate uptake, whereas MCT4 has a lower affinity and is primarily associated with lactate efflux from cells producing high levels of it.[2][7]
Therefore, a highly selective MCT4 inhibitor is essential for dissecting the specific role of this transporter and for developing a therapeutic agent with a favorable safety profile.
Q3: What are the common phenotypic consequences of potential off-target effects?
Observing the following may indicate that the investigational compound is interacting with unintended targets:
-
Unexpected Cytotoxicity: The compound shows high toxicity in cell lines with low or no MCT4 expression.
-
Altered Signaling Pathways: You observe modulation of pathways not directly linked to lactate metabolism or intracellular pH changes.
-
Inconsistent Data: Results vary significantly across different cell lines, even after normalizing for MCT4 expression.
-
Poor In Vitro to In Vivo Correlation: High efficacy in vitro does not translate to animal models, or unexpected toxicity arises in vivo.
Part 2: Troubleshooting Guide: Unexpected Experimental Outcomes
This section provides a structured approach to diagnosing and resolving common issues encountered during experimentation.
Scenario 1: You observe higher-than-expected cytotoxicity in your cell line.
This is a common issue where the observed cell death exceeds what can be explained by the on-target inhibition of MCT4 alone.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
-
Potential Cause A: Off-target inhibition of MCT1.
-
Troubleshooting Step: First, confirm the expression levels of both MCT1 and MCT4 in your cell line using qPCR and Western Blot. If the cell line expresses high levels of MCT1, the observed cytotoxicity could be due to a lack of selectivity.
-
Validation Protocol: Run a parallel experiment using a well-characterized, selective MCT1 inhibitor. If the MCT1 inhibitor phenocopies the results of the investigational compound in your system, it strongly suggests a lack of selectivity.
-
-
Potential Cause B: Inhibition of an unrelated protein (e.g., a kinase).
-
Troubleshooting Step: If MCT1 expression is low or absent, the effect is likely independent of monocarboxylate transporters. The compound may be interacting with other critical cellular proteins.
-
Validation Protocol: Utilize a commercial off-target screening service. These services profile your compound against a broad panel of kinases, GPCRs, and other common off-targets to identify unintended interactions.[8] This approach provides a comprehensive view of the compound's polypharmacology.[9][10]
-
Scenario 2: You see inconsistent anti-proliferative effects across different cancer cell lines.
-
Potential Cause: Differential expression of MCT1 and MCT4.
-
Troubleshooting Step: Do not assume all cancer cell lines will respond equally. Create a panel of your cell lines and perform a thorough characterization of MCT1 and MCT4 protein and mRNA expression levels.
-
Data Analysis: Plot the IC50 value of the investigational compound against the MCT4/MCT1 expression ratio for each cell line. A strong positive correlation between sensitivity and a high MCT4/MCT4 ratio provides evidence for on-target activity.
-
Part 3: Key Experimental Protocols & Data Interpretation
To rigorously validate your compound, certain key experiments are essential.
Data Presentation: Comparing Inhibitor Selectivity
When evaluating your investigational compound, or comparing it to alternatives, organizing the data in a clear table is crucial. High selectivity is indicated by a large ratio between the IC50 for off-targets and the on-target.
| Inhibitor | Target (MCT4) IC50 (nM) | Off-Target (MCT1) IC50 (nM) | Selectivity Ratio (MCT1 IC50 / MCT4 IC50) | Cellular Potency EC50 (µM) |
| Investigational Cmpd | 15 | 450 | 30 | 0.5 |
| Inhibitor B (Ideal) | 20 | >20,000 | >1000 | 0.8 |
| Inhibitor C (Non-selective) | 5 | 15 | 3 | 0.1 |
Interpretation: In this hypothetical table, Inhibitor B is the most desirable tool compound. While slightly less potent than Inhibitor C, its >1000-fold selectivity for MCT4 over MCT1 ensures that cellular effects at concentrations around its EC50 are highly likely to be on-target. The investigational compound shows moderate selectivity, suggesting that at higher concentrations, off-target MCT1 inhibition could become a confounding factor.
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful biophysical method to verify that your compound directly binds to its intended target (MCT4) in an intact cell environment.[11] It operates on the principle that a protein's thermal stability increases when a ligand is bound to it.
Methodology:
-
Cell Treatment: Treat intact cells with the investigational compound at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM). Include a vehicle control (e.g., DMSO).
-
Heating: Heat the cell suspensions across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by a 3-minute cooling step at room temperature.
-
Cell Lysis: Lyse the cells to release proteins. This can be done through freeze-thaw cycles or addition of a mild lysis buffer.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant containing the soluble, non-denatured proteins. Analyze the amount of soluble MCT4 remaining at each temperature point using Western Blot or ELISA.
-
Data Interpretation: In vehicle-treated cells, the amount of soluble MCT4 will decrease as the temperature increases. In cells treated with an effective binding compound, MCT4 will be more resistant to thermal denaturation, resulting in a "shift" of the melting curve to higher temperatures. This shift is direct evidence of target engagement.
Caption: On-target mechanism of the MCT4 inhibitor.
References
-
Cui, J., & Li, Y. (2020). Role of Proton-Coupled Monocarboxylate Transporters in Cancer: From Metabolic Crosstalk to Therapeutic Potential. Frontiers in Cell and Developmental Biology. [2][7]
- Halestrap, A. P. (2017). The SLC16 gene family - structure, role and regulation in health and disease. Molecular Aspects of Medicine.
- Payen, V. L., et al. (2020). The role of cancer-associated fibroblasts in the context of tumor metabolism. Molecular & Cellular Oncology.
-
Zhang, J., & Wang, X. (2023). Role of Human Monocarboxylate Transporter 1 (hMCT1) and 4 (hMCT4) in Tumor Cells and the Tumor Microenvironment. International Journal of Molecular Sciences. [3]
-
Nakajima, E. C., & Van Houten, B. (2021). Harmonious interaction between MCT1 and MCT4 is responsible for the heterogeneity of cancer metabolism. Cancer & Metabolism. [6]
-
Patsnap. (2024). How can off-target effects of drugs be minimised? Patsnap Synapse.
-
Valdivia, O., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. [9]
-
Abbvie. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI. [10]
-
Creative Diagnostics. (n.d.). Off-Target Effects Analysis Services. Creative Diagnostics. [8]
- Mitchison, T. J., & Kapoor, T. M. (2007).
-
BenchChem. (2025). Technical Support Center: Overcoming Off-Target Effects of Small Molecule Inhibitors. BenchChem. [11]
- Wang, Y., et al. (2023). In silico off-target profiling for enhanced drug safety assessment.
-
BLDpharm. (n.d.). 3-(4-((4-Fluorobenzyl)oxy)phenyl)acrylic acid. BLDpharm.
- Liu, B., et al. (2009). Synthesis and reaction mechanism of 3-(4-methoxyphenylazo)acrylic acid. Drug Discoveries & Therapeutics.
- Zablotskaya, A., et al. (2024). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules.
- Wilson, C. G., et al. (2021). Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders. Journal of Medicinal Chemistry.
-
Tzani, A., et al. (2022). Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate. Molbank. [12]
-
Tzani, A., et al. (2022). Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate. MDPI.
-
Santa Cruz Biotechnology. (n.d.). trans-3-[4-(4-Fluorobenzyloxy)phenyl]acrylic acid. Santa Cruz Biotechnology. [13]
-
Selleck Chemicals. (n.d.). AZD0095 MCT4 Inhibitor. Selleck Chemicals.
-
Scott, J. S., et al. (2023). Discovery of Clinical Candidate AZD0095, a Selective Inhibitor of Monocarboxylate Transporter 4 (MCT4) for Oncology. Journal of Medicinal Chemistry. [4]
-
Liu, B., et al. (2009). Synthesis and reaction mechanism of 3-(4-methoxyphenylazo)acrylic acid. Drug Discoveries & Therapeutics.
-
Hohn, M., et al. (2023). MCT4 blockade increases the efficacy of immune checkpoint blockade. Journal for ImmunoTherapy of Cancer.
-
Pertega-Gomes, N., et al. (2018). Selective Inhibition of the Lactate Transporter MCT4 Reduces Growth of Invasive Bladder Cancer. Molecular Cancer Therapeutics. [5]
- Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry.
- Zablotskaya, A., et al. (2024). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)
Sources
- 1. Frontiers | Proton-coupled monocarboxylate transporters in cancer: From metabolic crosstalk, immunosuppression and anti-apoptosis to clinical applications [frontiersin.org]
- 2. Frontiers | Role of Proton-Coupled Monocarboxylate Transporters in Cancer: From Metabolic Crosstalk to Therapeutic Potential [frontiersin.org]
- 3. Role of Human Monocarboxylate Transporter 1 (hMCT1) and 4 (hMCT4) in Tumor Cells and the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Clinical Candidate AZD0095, a Selective Inhibitor of Monocarboxylate Transporter 4 (MCT4) for Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective Inhibition of the Lactate Transporter MCT4 Reduces Growth of Invasive Bladder Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Role of Proton-Coupled Monocarboxylate Transporters in Cancer: From Metabolic Crosstalk to Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 9. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. scbt.com [scbt.com]
Validation & Comparative
Validating the Biological Activity of 3-(4-[(4-fluorobenzyl)oxy]phenyl)acrylic acid: A Comparative Guide
This guide provides a comprehensive framework for validating the biological activity of the novel compound, 3-(4-[(4-fluorobenzyl)oxy]phenyl)acrylic acid. We will explore its potential as an anti-inflammatory and anti-cancer agent, drawing comparisons with established therapeutic compounds. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance and field-proven insights into the experimental design and data interpretation necessary for robust validation.
Introduction to this compound
This compound is a synthetic compound with a chemical structure suggestive of potential interactions with key biological pathways implicated in inflammation and cancer. Its acrylic acid moiety is a feature found in various biologically active molecules. The presence of the fluorobenzyl ether group may enhance its binding affinity and selectivity for specific molecular targets. Based on its structural similarity to known inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, as well as activators of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), we hypothesize that this compound may exert anti-inflammatory and anti-proliferative effects. This guide outlines a rigorous, multi-faceted approach to test this hypothesis through a series of in vitro assays.
Experimental Design: A Multi-pronged Approach to Validation
To comprehensively assess the biological activity of this compound, a tiered experimental approach is recommended. This will begin with broad cytotoxicity screening, followed by specific assays targeting inflammatory and metabolic pathways.
Part 1: Assessment of Anti-proliferative Activity
The initial step is to determine the compound's effect on cancer cell viability. This will establish a therapeutic window and identify potential anti-cancer applications.
Selected Cell Line:
-
MCF-7 (Human Breast Adenocarcinoma): This cell line is a well-characterized model for estrogen receptor-positive (ER+) breast cancer and is widely used in anti-cancer drug screening.[1][2][3]
Core Assay:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of mitochondria.[4][5]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.[6]
-
Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).
-
MTT Incubation: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50).
Data Presentation: Hypothetical IC50 Values for Anti-proliferative Activity
| Compound | MCF-7 IC50 (µM) |
| This compound | 25.8 |
| Doxorubicin (Positive Control) | 0.9 |
| Vehicle Control (DMSO) | >100 |
Part 2: Evaluation of Anti-inflammatory Potential
Given the structural alerts for anti-inflammatory activity, we will investigate the compound's ability to modulate key inflammatory pathways.
Selected Cell Line:
-
RAW 264.7 (Murine Macrophage): These cells are a standard model for studying inflammation as they produce pro-inflammatory mediators upon stimulation with lipopolysaccharide (LPS).[7][8][9][10]
Core Assays:
-
Nitric Oxide (NO) Production Assay (Griess Test): To measure the inhibition of NO, a key inflammatory mediator.
-
Enzymatic Assays for COX-2 and 5-LOX Inhibition: To directly assess the compound's effect on these critical enzymes in the inflammatory cascade.
Experimental Protocol: LPS-induced NO Production in RAW 264.7 Cells
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (100 ng/mL) for 24 hours to induce an inflammatory response.[7][8]
-
Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.
-
Data Analysis: Determine the percentage inhibition of NO production compared to the LPS-stimulated control.
Experimental Protocol: In Vitro COX-2 and 5-LOX Inhibition Assays
These assays are typically performed using commercially available kits containing purified enzymes.
-
Enzyme Preparation: Prepare the recombinant human COX-2 or 5-LOX enzyme according to the kit's instructions.[11][12][13]
-
Inhibitor Incubation: Incubate the enzyme with various concentrations of this compound. Include a known COX-2 inhibitor (e.g., Celecoxib) and a 5-LOX inhibitor (e.g., Zileuton) as positive controls.[11][12]
-
Substrate Addition: Initiate the enzymatic reaction by adding the substrate (arachidonic acid).
-
Product Detection: Measure the formation of the enzymatic product using a fluorometric or colorimetric method as described in the kit protocol.[11][14][15]
-
Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 values.
Data Presentation: Hypothetical Anti-inflammatory Activity
| Assay | This compound IC50 (µM) | Celecoxib (Positive Control) IC50 (µM) | Zileuton (Positive Control) IC50 (µM) |
| NO Production (RAW 264.7) | 15.2 | N/A | N/A |
| COX-2 Inhibition | 8.9 | 0.05 | N/A |
| 5-LOX Inhibition | 12.5 | N/A | 0.5 |
Part 3: Investigating the Mechanism of Action - PPARγ Activation
To delve deeper into the compound's mechanism, we will assess its ability to activate PPARγ, a nuclear receptor with known anti-inflammatory and metabolic regulatory roles.
Core Assay:
-
PPARγ Reporter Gene Assay: This cell-based assay measures the activation of PPARγ by quantifying the expression of a reporter gene (e.g., luciferase) under the control of a PPARγ-responsive promoter.[16][17][18]
Experimental Protocol: PPARγ Reporter Gene Assay
-
Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with a PPARγ expression vector and a reporter plasmid containing a PPAR-responsive element upstream of a luciferase gene.
-
Compound Treatment: Treat the transfected cells with varying concentrations of this compound for 24 hours. Include a known PPARγ agonist (e.g., Rosiglitazone) as a positive control.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) and determine the fold activation relative to the vehicle control. Calculate the EC50 value.
Data Presentation: Hypothetical PPARγ Activation
| Compound | PPARγ Activation EC50 (µM) | Max Fold Activation |
| This compound | 5.7 | 8.2 |
| Rosiglitazone (Positive Control) | 0.03 | 15.5 |
| Vehicle Control (DMSO) | - | 1.0 |
Visualizing the Pathways and Workflows
Signaling Pathway of Inflammation
Caption: Simplified inflammatory cascade showing the roles of COX-2 and 5-LOX.
Experimental Workflow for Biological Activity Validation
Caption: Overall workflow for validating the compound's biological activities.
Discussion and Future Directions
The proposed experimental framework provides a robust initial assessment of the biological activities of this compound. The hypothetical data suggests that the compound exhibits moderate anti-proliferative activity against MCF-7 breast cancer cells and demonstrates promising anti-inflammatory effects by inhibiting NO production and the activities of COX-2 and 5-LOX. Furthermore, the compound shows potential as a PPARγ agonist, which could contribute to its anti-inflammatory properties.
These findings warrant further investigation. Future studies should include:
-
Selectivity Profiling: Assessing the compound's inhibitory activity against COX-1 to determine its COX-2 selectivity and potential for gastrointestinal side effects.
-
Broader Cancer Cell Line Screening: Evaluating its anti-proliferative effects on a wider panel of cancer cell lines.
-
In Vivo Studies: Validating the anti-inflammatory and anti-cancer efficacy in relevant animal models.
-
Pharmacokinetic and Toxicological Profiling: Determining the compound's absorption, distribution, metabolism, excretion (ADME), and toxicity profiles.
By following this comprehensive validation guide, researchers can systematically and rigorously evaluate the therapeutic potential of this compound and lay the groundwork for its further development as a novel therapeutic agent.
References
-
MCF-7 Culture Protocol. (n.d.). Altogen Biosystems. Retrieved from [Link]
-
5-Lipoxygenase Inhibitor Screening Kit (Fluorometric). (n.d.). BioVision. Retrieved from [Link]
-
PPARgamma Human NHR Functional Agonist & Antagonist Coactivator LeadHunter Assay - TW. (n.d.). Eurofins Discovery. Retrieved from [Link]
-
MCF-7 Cell Culture - ENCODE. (n.d.). ENCODE Project. Retrieved from [Link]
-
MCF7 [MCF-7] Cell Line. (n.d.). Elabscience. Retrieved from [Link]
-
MCF7 - ECACC cell line profiles. (n.d.). Culture Collections. Retrieved from [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]
-
PPARgamma (human) Reporter Assay Kit. (n.d.). Indigo Biosciences. Retrieved from [Link]
-
Tips for Quickly Master MCF7 Cell Culture and Gene Editing ! (2025, June 3). Ubigene. Retrieved from [Link]
-
Human PPARγ Reporter Assay Kit. (n.d.). Indigo Biosciences. Retrieved from [Link]
-
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013, November 10). Journal of Visualized Experiments. Retrieved from [Link]
-
COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). (n.d.). Assay Genie. Retrieved from [Link]
-
PPARγ Ligand Screening/Characterization Assay Kit. (n.d.). Creative BioMart. Retrieved from [Link]
-
Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (n.d.). PMC. Retrieved from [Link]
-
COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]
-
What would be my positive control for an MTT assay? (2014, March 10). ResearchGate. Retrieved from [Link]
-
Cell Viability Assays. (2013, May 1). Assay Guidance Manual. Retrieved from [Link]
-
Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. (n.d.). MDPI. Retrieved from [Link]
-
What should be the controls in MTT assay for nanocomposite hydrogels? (2023, July 5). ResearchGate. Retrieved from [Link]
-
IN VITRO 5-LOX INHIBITORY POTENTIAL AND ANTIOXIDANT ACTIVITY OF NEW ISOXAZOLE DERIVATIVES. (2024, January 8). bioRxiv. Retrieved from [Link]
-
A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha? (2018, September 14). ResearchGate. Retrieved from [Link]
-
Inhibition of 5-LOX activity tested by a cell-based fluorescence assay... (n.d.). ResearchGate. Retrieved from [Link]
-
How you stimulate RAW 264.7 macrophage? (2016, August 31). ResearchGate. Retrieved from [Link]
-
Assessment of total, ligand-induced peroxisome proliferator activated receptor γ ligand activity in serum. (2019, May 9). PMC. Retrieved from [Link]
-
Can someone advise on MTT assay blank and controls? (2013, December 11). ResearchGate. Retrieved from [Link]
-
Effects of ligand activation of peroxisome proliferator-activated receptor γ in human prostate cancer. (n.d.). PNAS. Retrieved from [Link]
-
Dual anti-inflammatory activities of COX-2/5-LOX driven by kratom alkaloid extracts in lipopolysaccharide-induced RAW 264.7 cells. (2024, November 22). PMC. Retrieved from [Link]
-
Lipoxygenase Inhibitory Activities of Some Plant Extracts and Chemical Compounds. (n.d.). DergiPark. Retrieved from [Link]
-
Protocol for polarization in M1 and M2 of RAW 264.7 (ATCC) by LPS and IL-4? (2021, November 12). ResearchGate. Retrieved from [Link]
-
Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. (n.d.). PMC. Retrieved from [Link]
-
Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway. (n.d.). PubMed Central. Retrieved from [Link]
-
Human PPAR-gamma Transcription Factor Activity Assay Kit. (n.d.). RayBiotech. Retrieved from [Link]
-
Synthesis, molecular docking evaluation for LOX and COX-2 inhibition and determination of in-vivo analgesic potentials of aurone derivatives. (n.d.). PMC. Retrieved from [Link]
-
How can I assess the activity of the nuclear receptor PPAR gamma? (2014, August 13). ResearchGate. Retrieved from [Link]
-
In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays. (n.d.). PMC. Retrieved from [Link]
-
A structural basis for the activation of peroxisome proliferator-activated receptor gamma (PPARγ) by perfluorooctanoic acid (PFOA). (n.d.). PubMed. Retrieved from [Link]
Sources
- 1. encodeproject.org [encodeproject.org]
- 2. elabscience.com [elabscience.com]
- 3. MCF7 | Culture Collections [culturecollections.org.uk]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. mdpi.com [mdpi.com]
- 13. biorxiv.org [biorxiv.org]
- 14. store.genprice.com [store.genprice.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. PPARgamma (human) Reporter Assay Kit | Indigo Biosciences | Biomol.com [biomol.com]
- 17. indigobiosciences.com [indigobiosciences.com]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to Kinase Pathway Modulation: 3-(4-[(4-fluorobenzyl)oxy]phenyl)acrylic acid and Direct Kinase Inhibitors
Introduction
In the landscape of modern drug discovery, the intricate signaling networks governed by protein kinases represent a fertile ground for therapeutic intervention. The pursuit of small molecules that can modulate these pathways has led to the development of a diverse arsenal of inhibitors. This guide provides a comparative analysis of the biological activity of 3-(4-[(4-fluorobenzyl)oxy]phenyl)acrylic acid and its better-studied structural analog, GW4064, against a backdrop of conventional kinase inhibitors.
While direct kinase inhibitory data for this compound is not extensively documented in publicly available literature, the well-characterized activities of GW4064 offer a valuable proxy for understanding how this class of compounds influences kinase-regulated cellular processes. GW4064 is a potent and selective agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a pivotal role in regulating metabolism and inflammation.[1][2][3] Intriguingly, the activation of FXR by GW4064 leads to the downstream modulation of several key kinase signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and PI3K/AKT/mTOR pathways.[1][4]
This guide will, therefore, explore the indirect mechanism of kinase pathway modulation exhibited by GW4064 and contrast it with the action of direct, active-site kinase inhibitors targeting core nodes of these same pathways. We will delve into the experimental methodologies required to elucidate these distinct mechanisms, providing researchers with the foundational knowledge to critically evaluate and compare these different classes of molecules.
Indirect Kinase Pathway Modulation by GW4064: An FXR-Centric Mechanism
GW4064's influence on kinase signaling is primarily a consequence of its high-affinity binding to and activation of FXR.[2][3] As a nuclear receptor, FXR functions as a ligand-activated transcription factor. Upon binding GW4064, FXR translocates to the nucleus, forms a heterodimer with the Retinoid X Receptor (RXR), and binds to specific DNA response elements to regulate the expression of target genes. This transcriptional reprogramming is the primary mechanism through which GW4064 exerts its effects on downstream signaling pathways.
Modulation of the MAPK Pathway
The MAPK pathways, including the c-Jun N-terminal kinase (JNK) and p38 MAPK cascades, are critical regulators of cellular stress responses, inflammation, and apoptosis. Studies have demonstrated that FXR activation by GW4064 can suppress JNK and p38 MAPK-mediated inflammation.[1][4] For instance, GW4064 has been shown to alleviate lipopolysaccharide-induced hepatic inflammation by inhibiting the Toll-like receptor 4-mediated p38 MAPK signaling pathway.[5] This effect is not due to direct inhibition of the kinases themselves, but rather through FXR-dependent transcriptional changes that impact the upstream activators or downstream effectors of these pathways.
Caption: Indirect suppression of MAPK signaling by GW4064 via FXR activation.
Modulation of the PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Evidence suggests that FXR agonists can also modulate this pathway. By activating FXR, GW4064 can influence the expression of genes that intersect with PI3K/AKT/mTOR signaling, thereby enhancing insulin sensitivity and reducing hepatic fibrosis.[1][4] This demonstrates another layer of indirect kinase regulation orchestrated by an upstream nuclear receptor.
It is also important to note that some studies have suggested FXR-independent effects of GW4064, where it may interact with other cellular targets, such as G protein-coupled receptors, which could also lead to changes in intracellular signaling involving kinases.[6][7][8] This highlights the complexity of its pharmacological profile.
Direct Kinase Inhibitors: A Head-to-Head Comparison
In contrast to the indirect modulatory effects of GW4064, traditional kinase inhibitors are designed to directly bind to the kinase enzyme, typically at the ATP-binding site, and prevent the phosphorylation of its downstream substrates. This direct inhibition offers a more immediate and targeted approach to blocking a specific signaling pathway.
| Feature | GW4064 (as an FXR Agonist) | Direct Kinase Inhibitors |
| Primary Target | Farnesoid X Receptor (FXR) | Specific Protein Kinase (e.g., JNK, p38, PI3K) |
| Mechanism of Action | Transcriptional regulation of genes influencing kinase pathways | Competitive or allosteric inhibition of kinase activity |
| Onset of Action | Slower, dependent on transcription and translation | Rapid, direct enzymatic inhibition |
| Specificity | Broad effects on multiple downstream pathways | Can be highly selective for a single kinase or kinase family |
| Therapeutic Approach | Modulation of a central metabolic and inflammatory regulator | Targeted blockade of a specific signaling node |
Notable Direct Kinase Inhibitors for Comparison
To provide a concrete comparison, let's consider some well-established or clinical-stage inhibitors of the kinases modulated by GW4064's downstream effects.
-
p38 MAPK Inhibitors: Numerous small molecules have been developed to target p38 MAPK for inflammatory diseases.[9] For example, Ralimetinib (LY2228820) is a selective inhibitor of p38α and p38β isoforms with IC50 values of 5.3 and 3.2 nmol/L, respectively.[10] It competitively binds to the ATP-binding site of p38 MAPK.[10] Although many p38 inhibitors have faced challenges in clinical trials due to toxicity or lack of efficacy, they exemplify the direct inhibition approach.[11]
-
JNK Inhibitors: The development of specific JNK inhibitors has been an active area of research.[1][5] SP600125 is a widely used research tool that acts as a potent, ATP-competitive inhibitor of JNK1, JNK2, and JNK3.[1] More recent efforts have focused on developing isoform-selective inhibitors.[12][13] For instance, CC-401 was the first JNK inhibitor to enter clinical trials.[1][14]
-
PI3K/mTOR Inhibitors: The PI3K/mTOR pathway is a major target in oncology.[15][16] A variety of inhibitors have been developed, including pan-PI3K inhibitors, isoform-specific PI3K inhibitors, and dual PI3K/mTOR inhibitors.[15][17] Everolimus , an allosteric inhibitor of mTORC1, is an approved drug for several cancers.[18][19] Buparlisib (BKM120) is an example of a pan-class I PI3K inhibitor that has been extensively studied in clinical trials.[18]
| Compound | Target(s) | Mechanism | Potency (IC50/EC50) |
| GW4064 | FXR | Agonist | EC50 = 15 nM (in vitro), 65-90 nM (in cells)[2][3] |
| Ralimetinib | p38α/β MAPK | ATP-competitive inhibitor | IC50 = 5.3 nM (p38α), 3.2 nM (p38β)[10] |
| SP600125 | JNK1/2/3 | ATP-competitive inhibitor | IC50 = 40 nM (JNK1), 90 nM (JNK2) |
| Everolimus | mTORC1 | Allosteric inhibitor | IC50 ~2 nM |
| Buparlisib | Pan-Class I PI3K | ATP-competitive inhibitor | IC50 = 52 nM (p110α), 166 nM (p110β), 116 nM (p110δ), 262 nM (p110γ) |
Experimental Protocols for Comparative Analysis
To empirically dissect the differences between an indirect modulator like GW4064 and direct kinase inhibitors, a multi-faceted experimental approach is required.
Protocol 1: Assessing Kinase Pathway Activation via Western Blotting
This protocol allows for the visualization of the phosphorylation status of key kinases and their downstream substrates, providing a readout of pathway activation.
Objective: To compare the effects of GW4064 and a direct kinase inhibitor (e.g., Ralimetinib for the p38 pathway) on the phosphorylation of a target kinase.
Methodology:
-
Cell Culture and Treatment:
-
Plate a relevant cell line (e.g., HepG2 hepatocytes or macrophages) and grow to 70-80% confluency.
-
Starve the cells in serum-free media for 12-24 hours to reduce basal kinase activity.
-
Pre-treat cells with varying concentrations of GW4064, Ralimetinib, or vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with an appropriate agonist (e.g., LPS to activate the p38 MAPK pathway) for 15-30 minutes.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against the phosphorylated form of the kinase (e.g., phospho-p38) and the total form of the kinase (e.g., total p38).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Analysis:
-
Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal. Compare the level of inhibition between GW4064 and Ralimetinib treated samples.
-
Caption: Workflow for Western blot analysis of kinase phosphorylation.
Protocol 2: In Vitro Kinase Assay
This biochemical assay directly measures the enzymatic activity of a purified kinase and is the gold standard for identifying direct inhibitors.
Objective: To determine if this compound or GW4064 directly inhibits the activity of a specific kinase.
Methodology:
-
Assay Setup:
-
Use a commercial kinase assay kit (e.g., ADP-Glo™ or LanthaScreen™) for the kinase of interest (e.g., p38α).
-
In a 384-well plate, add the purified kinase enzyme, the kinase-specific substrate, and ATP.
-
-
Compound Incubation:
-
Add a serial dilution of the test compounds (this compound, GW4064) and a known direct inhibitor (e.g., Ralimetinib as a positive control) to the wells.
-
Incubate the plate at room temperature for the time specified in the kit protocol (e.g., 60 minutes).
-
-
Signal Detection:
-
Add the detection reagent provided in the kit, which measures the amount of ADP produced (in the case of ADP-Glo™) or the degree of substrate phosphorylation.
-
Read the luminescence or fluorescence signal on a plate reader.
-
-
Data Analysis:
-
Plot the signal as a function of compound concentration and fit the data to a dose-response curve to determine the IC50 value. A lack of a dose-response curve for this compound and GW4064 would indicate they are not direct inhibitors under these conditions.
-
Conclusion
The comparison between this compound, represented by its analog GW4064, and traditional kinase inhibitors reveals two distinct philosophies in drug discovery. While direct kinase inhibitors offer a targeted and potent means of silencing a specific signaling node, compounds like GW4064 represent a more systems-level approach, modulating a central regulatory hub (FXR) to orchestrate a broader, more nuanced impact on multiple downstream pathways.
The choice between these strategies depends on the therapeutic context. For diseases driven by a single, well-defined kinase aberration, a direct inhibitor may be optimal. However, for complex multifactorial diseases like metabolic syndrome or chronic inflammation, where multiple signaling pathways are dysregulated, an indirect modulator acting on a master regulator like FXR could offer a more comprehensive therapeutic benefit. The experimental frameworks provided herein offer a robust starting point for researchers to dissect these different mechanisms and guide the development of the next generation of pathway-modulating therapeutics.
References
- Vertex AI Search. Farnesoid X Receptor (FXR) Agonists and Protein Kinase Regulation in NAFLD and NASH: Mechanisms and Therapeutic Potential - MDPI.
- Vertex AI Search.
- Vertex AI Search. A First-in-Human Phase I Study of the Oral p38 MAPK Inhibitor, Ralimetinib (LY2228820 Dimesylate), in Patients with Advanced Cancer - AACR Journals.
- Vertex AI Search.
- Vertex AI Search.
- Vertex AI Search.
- Vertex AI Search.
- Vertex AI Search. Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors.
- Vertex AI Search. Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK)
- Vertex AI Search. Summary of p38 inhibitors in clinical trials.
- Vertex AI Search.
- Vertex AI Search. Relative EC 50 , IC50 and Ki values of GW4064 for FXR and histamine receptors.
- Vertex AI Search.
- Vertex AI Search. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC - PubMed Central.
- Vertex AI Search. PI3K/Akt/mTOR inhibitors in breast cancer.
- Vertex AI Search.
- Vertex AI Search. Natural mTOR/PI3K Inhibitors in Cancer Therapy - Townsend Letter.
- Vertex AI Search. GW4064 induces NFAT translocation and calcineurin activation by a...
- Vertex AI Search. Synthetic FXR agonist GW4064 is a modulator of multiple G protein-coupled receptors.
- Vertex AI Search. GW4064 - Potent Selective FXR Agonist - APExBIO.
- Vertex AI Search. (PDF)
- Vertex AI Search. Activation of FXR with GW4064 increased expression of M2-associated...
- Vertex AI Search.
- Vertex AI Search. GW4064 | FXR agonist | CAS 278779-30-9 - Selleck Chemicals.
Sources
- 1. c-Jun N-Terminal Kinase Signaling Inhibitors Under Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic FXR agonist GW4064 is a modulator of multiple G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pagepressjournals.org [pagepressjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. “Go upstream, young man”: lessons learned from the p38 saga - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 17. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PI3K/Akt/mTOR inhibitors in breast cancer | Cancer Biology & Medicine [cancerbiomed.org]
- 19. townsendletter.com [townsendletter.com]
A Researcher's Guide to the Structure-Activity Relationship of 3-(4-[(4-fluorobenzyl)oxy]phenyl)acrylic Acid Derivatives
Welcome to an in-depth exploration of the structure-activity relationships (SAR) governing the biological effects of 3-(4-[(4-fluorobenzyl)oxy]phenyl)acrylic acid derivatives. This guide is tailored for researchers, scientists, and drug development professionals seeking to understand the nuanced interplay between the chemical architecture of these compounds and their therapeutic potential. We will dissect the key structural motifs, compare the performance of various analogs with supporting experimental data, and provide detailed protocols to empower your own investigations.
Introduction: The Promise of a Privileged Scaffold
The this compound scaffold has emerged as a compelling starting point for the design of novel therapeutic agents. Its constituent parts—a phenylacrylic acid "head," a central phenyl ring, an ether linkage, and a fluorobenzyl "tail"—each play a crucial role in molecular recognition and biological activity. While direct SAR studies on this exact parent compound are not extensively published, by drawing parallels with structurally related molecules, particularly Peroxisome Proliferator-Activated Receptor (PPAR) agonists, we can infer a likely mechanism of action and build a predictive SAR model. PPARs are nuclear hormone receptors that are key regulators of lipid and glucose metabolism, making them attractive targets for treating metabolic diseases like type 2 diabetes.[1][2][3] The general structure of a PPAR agonist comprises a polar head, a hydrophobic tail, and a linker, a description that fits our scaffold of interest perfectly.[4]
Deciphering the Structure-Activity Landscape
The biological activity of this class of compounds is highly sensitive to modifications of its core structure. Let's delve into the specific contributions of each component.
The Indispensable Acidic Head: The Phenylacrylic Acid Moiety
The carboxylic acid group of the acrylic acid moiety is paramount for activity, likely serving as the primary anchoring point to the target protein through hydrogen bonding.[4] This is a common feature among many PPAR agonists, where the acidic head group interacts with key polar residues in the ligand-binding domain.[4]
Key Observations:
-
Esterification or Amidation: Conversion of the carboxylic acid to an ester or an amide generally leads to a significant decrease or complete loss of activity. For instance, the esterification of similar propanoic acid derivatives resulted in diminished antiproliferative activity.[5]
-
Bioisosteric Replacement: Replacing the carboxylic acid with other acidic bioisosteres, such as a tetrazole or a hydroxamic acid, could potentially retain or even enhance activity. However, this has not been extensively explored for this specific scaffold.
The Central Phenyl Ring: A Hub for Substitution
The central phenyl ring acts as a rigid spacer, orienting the head and tail groups in a conformation conducive to receptor binding. Substitutions on this ring can modulate the electronic properties and steric profile of the molecule.
Comparative Analysis of Phenyl Ring Substitutions:
| Substitution Position | Substituent Type | Effect on Activity (Predicted) | Rationale |
| Ortho to Acrylic Acid | Small, electron-donating | Potential for increased activity | May enhance binding through favorable steric interactions. |
| Meta to Acrylic Acid | Electron-withdrawing | Likely decrease in activity | Could alter the electronic distribution and disrupt binding. |
| Ortho to Ether Linkage | Bulky group | Significant decrease in activity | Steric hindrance could prevent proper orientation in the binding pocket. |
The Ether Linkage: A Flexible Connection
The ether linkage provides rotational flexibility, allowing the fluorobenzyl tail to adopt an optimal position within the hydrophobic pocket of the target receptor. Replacing the oxygen atom with sulfur (thioether) or nitrogen (amine) could alter the bond angle and flexibility, thereby impacting activity.
The Fluorobenzyl Tail: Probing the Hydrophobic Pocket
The 4-fluorobenzyl group is predicted to occupy a hydrophobic pocket in the target's binding site. The fluorine atom can engage in specific interactions, such as hydrogen bonding or halogen bonding, which can significantly influence binding affinity.
Impact of Modifications to the Benzyl Group:
| Modification | Predicted Effect on Activity | Rationale |
| Removal of Fluorine | Decrease | Loss of specific halogen bonding interactions. |
| Shifting Fluorine Position (ortho, meta) | Variable | The precise positioning of the fluorine is likely critical for optimal interaction. |
| Replacement with other halogens (Cl, Br) | Variable | Changes in size and electronegativity will affect binding. For example, bromo- and chloro-substituted analogs of other scaffolds have shown potent activity.[6][7] |
| Introduction of bulkier substituents | Decrease | Steric clash within the hydrophobic pocket. |
Experimental Protocols: A Guide to Synthesis and Evaluation
To facilitate further research, we provide detailed, step-by-step methodologies for the synthesis of a representative compound and a key biological assay.
Synthesis of this compound
This protocol is adapted from general methods for the synthesis of similar cinnamic acid derivatives.[6][8]
Workflow for Synthesis:
Caption: Synthetic scheme for this compound.
Step-by-Step Protocol:
-
Step 1: Synthesis of 4-((4-fluorobenzyl)oxy)benzaldehyde.
-
To a solution of 4-hydroxybenzaldehyde (1.0 eq) in acetone, add potassium carbonate (2.0 eq) and 4-fluorobenzyl bromide (1.1 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After completion, filter the reaction mixture and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain 4-((4-fluorobenzyl)oxy)benzaldehyde.
-
-
Step 2: Synthesis of this compound.
-
To a solution of 4-((4-fluorobenzyl)oxy)benzaldehyde (1.0 eq) in pyridine, add malonic acid (1.5 eq) and a catalytic amount of piperidine.
-
Heat the reaction mixture at 100°C for 8-12 hours.
-
Cool the mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid.
-
Filter the resulting precipitate, wash with cold water, and dry to afford the desired product.
-
Recrystallize from a suitable solvent (e.g., ethanol/water) for further purification.
-
Biological Evaluation: PPARγ Transactivation Assay
This assay is crucial for determining the agonistic activity of the synthesized compounds on the PPARγ receptor.[9][10]
Workflow for PPARγ Transactivation Assay:
Caption: Workflow for a cell-based PPARγ transactivation assay.
Step-by-Step Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T) in appropriate media.
-
Seed the cells in 96-well plates.
-
Co-transfect the cells with a PPARγ expression vector, a peroxisome proliferator response element (PPRE)-driven luciferase reporter vector, and a Renilla luciferase vector (for normalization) using a suitable transfection reagent.
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test compounds. Include a known PPARγ agonist (e.g., rosiglitazone) as a positive control and a vehicle control (e.g., DMSO).
-
-
Incubation and Lysis:
-
Incubate the plates for an additional 24 hours.
-
Lyse the cells using a passive lysis buffer.
-
-
Luciferase Assay:
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Conclusion and Future Directions
The this compound scaffold represents a promising platform for the development of novel therapeutics, particularly as potential PPAR agonists. The structure-activity relationships discussed herein provide a foundational understanding for the rational design of more potent and selective analogs. Future research should focus on systematic modifications of each part of the molecule and comprehensive biological evaluation to build a more detailed SAR model. The experimental protocols provided in this guide offer a starting point for researchers to synthesize and test new derivatives, ultimately contributing to the advancement of drug discovery in this exciting area.
References
- Experimental approaches to study PPAR gamma agonists as antidiabetic drugs. PubMed.
- (PDF) Experimental approaches to study PPARγ agonists as antidiabetic drugs.
- Structure-activity relationships of novel anti-malarial agents. Part 4: N-(3-benzoyl-4-tolylacetylaminophenyl)-3-(5-aryl-2-furyl)acrylic acid amides. PubMed.
- Novel PPAR-γ agonists as potential neuroprotective agents against Alzheimer's disease. Royal Society of Chemistry.
- PPARs in Clinical Experimental Medicine after 35 Years of Worldwide Scientific Investig
- Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Valid
- Synthesis of 3-(4-Trifluoromethylbenzoyl)acrylic Acid. PrepChem.com.
- Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR.
- Novel 4-((3-fluorobenzyl)oxy)benzohydrazide Derivatives as Promising Anti-Prostate Cancer Agents: Synthesis, Characterization and in vitro & in silico Biological Activity Studies.
- Polyhydroxylated phenylacrylic acid derivatives as new anti-tumor agents.
- Identification of a Novel PPAR-γ Agonist through a Scaffold Tuning Approach.
- Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers.
- 3-(4-((4-Fluorobenzyl)oxy)phenyl)acrylic acid. BLDpharm.
- Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)
- (PDF) Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues.
- Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate.
Sources
- 1. Experimental approaches to study PPAR gamma agonists as antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Identification of a Novel PPAR-γ Agonist through a Scaffold Tuning Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Novel PPAR-γ agonists as potential neuroprotective agents against Alzheimer's disease: rational design, synthesis , in silico evaluation, PPAR-γ bindi ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06330A [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
Confirming Target Engagement of 3-(4-[(4-fluorobenzyl)oxy]phenyl)acrylic acid in Cells: A Comparative Guide
For researchers in drug discovery and chemical biology, identifying a compound with promising activity is only the beginning. The critical next step is to confirm that the molecule engages its intended target within the complex environment of a living cell. This guide provides a comprehensive comparison of modern techniques to validate the cellular target engagement of novel small molecules, using the hypothetical case of 3-(4-[(4-fluorobenzyl)oxy]phenyl)acrylic acid. While the specific molecular target of this compound is not publicly established, we will proceed with a plausible scenario where preliminary screens suggest it inhibits a key cellular kinase, which we'll refer to as "Kinase X."
This guide will delve into the principles, protocols, and data interpretation of three widely used target engagement methodologies: the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and a downstream reporter assay. By understanding the strengths and limitations of each approach, researchers can design robust experiments to confidently validate the mechanism of action of their compounds.
The Principle of Target Engagement: Beyond Biochemical Assays
While in vitro assays using purified proteins are invaluable for initial screening, they do not fully recapitulate the cellular milieu. Factors such as cell permeability, off-target effects, and compound metabolism can all influence a drug's efficacy in a living system. Therefore, confirming direct binding to the intended target in a cellular context is a cornerstone of preclinical drug development.[1][2][3] The methods discussed herein provide direct or indirect evidence of this crucial interaction.
Comparative Analysis of Target Engagement Methodologies
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[4][5][6] | Label-free, applicable to native proteins, can be performed in intact cells and tissues.[7][8] | Not all proteins show a significant thermal shift, can be low-throughput in its traditional format.[4][8] | Validating direct binding of a compound to a soluble or membrane-bound protein. |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding protects the target protein from proteolytic degradation.[9][10][11] | Label-free, does not require modification of the compound, relatively simple to implement.[11][12] | May not work for all protein-ligand interactions, requires optimization of protease concentration and digestion time.[9] | Identifying unknown targets or validating known interactions, particularly for cytoplasmic proteins. |
| Reporter Gene Assay | Measures the transcriptional activity of a promoter that is regulated by the target's signaling pathway.[13][14] | High-throughput, highly sensitive, provides a functional readout of target modulation.[13] | Indirect measure of target engagement, susceptible to artifacts from off-target effects impacting the signaling pathway. | Assessing the functional consequences of target engagement and for high-throughput screening. |
In-Depth Methodologies and Experimental Workflows
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method that directly assesses the binding of a ligand to its target protein in a cellular environment. The underlying principle is that ligand binding confers thermal stability to the target protein.[6]
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T overexpressing Kinase X) and grow to 80-90% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 1-2 hours.
-
-
Thermal Challenge:
-
Harvest and resuspend cells in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots in a thermal cycler across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by a 3-minute incubation at room temperature.
-
-
Protein Extraction:
-
Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Detection and Analysis:
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble Kinase X in each sample by Western blotting using a specific antibody.
-
Quantify the band intensities and plot the normalized soluble protein fraction as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[6]
-
| Treatment | Tagg (°C) of Kinase X |
| Vehicle (DMSO) | 52.3 |
| 1 µM Compound | 56.8 |
| 10 µM Compound | 61.2 |
A dose-dependent increase in the apparent aggregation temperature (Tagg) of Kinase X provides strong evidence of direct binding.[4]
Drug Affinity Responsive Target Stability (DARTS)
DARTS operates on the principle that the binding of a small molecule can stabilize a protein's conformation, thereby making it less susceptible to proteolytic degradation.[9][11]
-
Cell Lysis and Preparation:
-
Lyse cultured cells in a non-denaturing lysis buffer (e.g., M-PER with protease inhibitors).[15]
-
Determine the protein concentration of the lysate.
-
Aliquot the lysate into equal volumes.
-
-
Compound Incubation:
-
To each aliquot, add this compound to final concentrations (e.g., 1, 10, 100 µM) or vehicle (DMSO).
-
Incubate at room temperature for 1 hour.
-
-
Protease Digestion:
-
Add a protease, such as pronase, to each sample. The optimal protease concentration and digestion time need to be empirically determined.[9]
-
Incubate for a specific time (e.g., 15 minutes) at room temperature.
-
Stop the digestion by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
-
Analysis:
-
Separate the protein fragments by SDS-PAGE.
-
Perform a Western blot to detect the full-length Kinase X.
-
A higher intensity of the full-length Kinase X band in the compound-treated samples compared to the vehicle control indicates protection from proteolysis and thus, target engagement.[11]
-
| Compound Conc. (µM) | Relative Band Intensity of Full-Length Kinase X |
| 0 (Vehicle) | 1.0 |
| 1 | 1.8 |
| 10 | 4.2 |
| 100 | 4.5 |
Reporter Gene Assay
This method provides a functional readout of target engagement by measuring the activity of a downstream signaling pathway. Assuming Kinase X phosphorylates and activates a transcription factor (TF-X) that drives the expression of a specific gene, a reporter assay can be designed.
-
Cell Line Engineering:
-
Construct a reporter plasmid containing multiple copies of the TF-X response element upstream of a minimal promoter driving the expression of a reporter gene, such as firefly luciferase.
-
Transfect this plasmid into a suitable cell line that expresses Kinase X.
-
-
Assay Performance:
-
Plate the reporter cell line in a multi-well format.
-
Treat the cells with a dose-response of this compound.
-
If the pathway is not constitutively active, stimulate the cells with an appropriate agonist to activate Kinase X.
-
Incubate for a period sufficient for transcription and translation of the reporter gene (e.g., 6-24 hours).
-
-
Data Acquisition and Analysis:
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
A decrease in luciferase signal in the presence of the compound would indicate that it is inhibiting Kinase X, thereby preventing the activation of TF-X and the subsequent expression of the reporter gene.
-
Plot the luminescence signal against the compound concentration to determine an IC50 value.
-
| Compound Conc. (µM) | Relative Luminescence Units (RLU) |
| 0 | 100,000 |
| 0.1 | 85,000 |
| 1 | 52,000 |
| 10 | 15,000 |
| 100 | 12,000 |
Conclusion and Recommendations
Confirming target engagement in a cellular context is a non-negotiable step in modern drug discovery. The choice of methodology depends on the specific research question, the nature of the target protein, and available resources.
-
For definitive proof of direct binding , CETSA is a gold-standard, label-free method.[4][8] Its ability to work in intact cells makes it highly physiologically relevant.
-
As a complementary or alternative method for direct binding , DARTS offers a simpler workflow and is particularly useful when thermal shifts are not readily observable.[11][12]
-
To understand the functional consequences of target engagement and for higher throughput applications , reporter gene assays are invaluable.[13] However, due to their indirect nature, positive results should ideally be confirmed with a direct binding assay like CETSA or DARTS.
For the hypothetical case of this compound and its putative target Kinase X, a tiered approach is recommended. A positive result in a Kinase X reporter gene assay would provide the initial functional evidence. This should then be followed by CETSA or DARTS to unequivocally demonstrate that this functional effect is a direct consequence of the compound binding to Kinase X within the cell. This multi-pronged approach provides the robust, self-validating data required for confident decision-making in a drug discovery pipeline.
References
-
Brear, P., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]
-
Lomenick, B., et al. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Current Protocols in Chemical Biology. [Link]
-
Pai, M.-Y., et al. (2015). Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. Methods in Molecular Biology. [Link]
-
Lomenick, B., et al. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Current Protocols in Chemical Biology. [Link]
-
Lu, Q., & Russinova, E. (2023). Cellular Thermal Shift Assay for the Detection of Small Molecule-Target Interactions in Arabidopsis Cells. Methods in Molecular Biology. [Link]
-
Lu, Q., & Russinova, E. (2023). Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. Springer Link. [Link]
-
Wells, C. I., et al. (2023). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]
-
Cravatt, B. F., & Vinogradova, E. V. (2016). Determining target engagement in living systems. Nature Chemical Biology. [Link]
-
Wu, J., et al. (2024). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. MDPI. [Link]
-
Brear, P., et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. [Link]
-
Yang, C., et al. (2019). A Semi-Quantitative Drug Affinity Responsive Target Stability (DARTS) assay for studying Rapamycin/mTOR interaction. Journal of Visualized Experiments. [Link]
-
Schürmann, M., et al. (2016). Small-Molecule Target Engagement in Cells. Cell Chemical Biology. [Link]
-
Schürmann, M., et al. (2016). Small-Molecule Target Engagement in Cells. ResearchGate. [Link]
-
Indigo Biosciences. The Importance of Reporter Gene Assays in Drug Discovery. [Link]
-
Gechijian, L. N., & Slaymaker, I. M. (2020). Importance of Quantifying Drug–Target Engagement in Cells. ACS Chemical Biology. [Link]
-
An, W. F., & Tolliday, N. (2010). Reporter gene assays. Methods in Molecular Biology. [Link]
Sources
- 1. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule Target Engagement in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 6. mdpi.com [mdpi.com]
- 7. Cellular Thermal Shift Assay for the Detection of Small Molecule-Target Interactions in Arabidopsis Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 10. researchgate.net [researchgate.net]
- 11. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 13. indigobiosciences.com [indigobiosciences.com]
- 14. Reporter gene assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Semi-Quantitative Drug Affinity Responsive Target Stability (DARTS) assay for studying Rapamycin/mTOR interaction [jove.com]
A Comparative Guide to Assessing the Specificity and Potential Bioactivity of 3-(4-[(4-fluorobenzyl)oxy]phenyl)acrylic Acid
For: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive framework for assessing the specificity and potential biological activities of the acrylic acid derivative, 3-(4-[(4-fluorobenzyl)oxy]phenyl)acrylic acid. In the absence of direct experimental data for this specific molecule in the public domain, this guide establishes a robust, scientifically-grounded approach for its evaluation. This is achieved by leveraging structure-activity relationship (SAR) data from the broader class of cinnamic and acrylic acid derivatives and by making objective comparisons with structurally related compounds with known bioactivities.[1][2]
The core principle of this guide is to provide a predictive and evaluative toolkit for researchers. We will explore the likely anti-inflammatory and cytotoxic potential of this compound, detail the experimental methodologies required to validate these hypotheses, and provide the necessary context for interpreting the resulting data.
The Therapeutic Potential of the Acrylic and Cinnamic Acid Scaffold
Cinnamic acid and its derivatives are a well-established class of organic compounds, naturally occurring in various plants, that exhibit a wide array of pharmacological effects.[2][3] These activities include anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.[2][3] The versatility of this scaffold lies in the amenability of its phenyl ring, acrylic acid moiety, and the potential for substitutions, which allows for the fine-tuning of its biological effects.[1]
The anti-inflammatory properties of many cinnamic acid derivatives are attributed to their ability to modulate key inflammatory pathways. This includes the inhibition of enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which are central to the arachidonic acid cascade and the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.[3] Furthermore, some derivatives have been shown to interfere with the activation of transcription factors like NF-κB, a master regulator of the inflammatory response.[3]
In the context of oncology, various acrylic and cinnamic acid derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines.[4][5][6] The mechanisms underlying their anticancer activity are diverse and include the induction of apoptosis, cell cycle arrest, and the inhibition of tubulin polymerization.[4][5][6]
Profiling this compound: A Predictive Assessment
Molecular Structure:
-
Core Scaffold: 3-phenylacrylic acid (Cinnamic acid derivative)
-
Key Substitutions:
-
A 4-benzyloxy group on the phenyl ring.
-
A fluorine atom at the 4-position of the benzyl ring.
-
Predicted Bioactivity Based on Structure-Activity Relationships:
Given the structural features of this compound, we can infer its potential biological activities based on published SAR studies of related compounds.
-
Anti-inflammatory Potential: The presence of the acrylic acid moiety is a common feature in many known LOX and COX inhibitors.[3] While direct enzymatic inhibition data for this specific compound is unavailable, a structurally very similar compound, (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acrylic acid, has been reported to inhibit soybean lipoxygenase. This strongly suggests that this compound is a prime candidate for evaluation as a lipoxygenase inhibitor. The fluorine substitution on the benzyl ring may influence its potency and selectivity, a hypothesis that warrants experimental validation.
-
Cytotoxic Potential: The acrylate scaffold is present in a number of compounds with demonstrated antiproliferative activity.[5][6][7] The cytotoxic efficacy of these derivatives is often influenced by the nature of the substituents on the phenyl ring. The benzyloxy moiety in the topic compound adds a significant lipophilic character, which could facilitate cell membrane permeability, a key factor in reaching intracellular targets. The fluorine substitution can further enhance this property and may also influence metabolic stability and binding interactions with target proteins.
Comparative Analysis with Other Acrylic Acid Derivatives
To provide a context for the potential efficacy of this compound, we compare it with other acrylic acid derivatives with established anti-inflammatory or cytotoxic properties.
| Compound/Derivative Class | Primary Reported Activity | Key Structural Features | Potency (Example) | Reference |
| (E)-3-(4-methanesulfonylphenyl)-2-(aryl)acrylic acids | Dual COX-2/5-LOX Inhibition | Methanesulfonylphenyl and aryl groups on the acrylic acid backbone | 5-LOX IC50 = 0.11 µM (for 4-acetamidophenyl derivative) | [8] |
| 3-(thienyl/furfuryl/hydroxyphenyl)acrylic acids | Lipoxygenase Inhibition | Heterocyclic or substituted phenyl group at the 3-position | Soybean LOX IC50 = 100 µM (for a specific derivative) | [9] |
| 3-(4-chlorophenyl) acrylic acid derivatives | Cytotoxicity (Tubulin Polymerization Inhibition) | Chlorophenyl group and various ester/acid modifications | IC50 = 3.24 µM against MDA-MB-231 cells | [5][6] |
| Acrylate derivatives with quinolinone moiety | Cytotoxicity (CDK2 Inhibition) | Quinolinone moiety attached to the acrylic acid structure | Potent activity against HCT-116 cells, inducing G1 arrest | [7] |
This table illustrates that modifications to the core acrylic acid structure can lead to potent and varied biological activities. The benzyloxy-phenyl substitution in our compound of interest represents a distinct chemical space within this class, suggesting the potential for a unique activity and specificity profile.
Experimental Workflows for Bioactivity Assessment
To empirically determine the biological activity and specificity of this compound, a tiered experimental approach is recommended.
General Workflow for Bioactivity Screening
Caption: Tiered experimental workflow for characterizing novel compounds.
Detailed Experimental Protocols
Protocol 1: In Vitro Anti-inflammatory Activity Assessment [8]
This protocol uses lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages to screen for anti-inflammatory activity.
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed cells in 96-well plates at a density of 2 x 10⁵ cells/well and allow to adhere for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Collect 100 µL of supernatant from each well.
-
Add 100 µL of Griess reagent to each sample.
-
Incubate for 15 minutes at room temperature in the dark.
-
Measure absorbance at 540 nm. A decrease in absorbance indicates inhibition of NO production.
-
-
Pro-inflammatory Cytokine Measurement (ELISA):
-
Use commercially available ELISA kits to measure the concentration of TNF-α and IL-6 in the cell culture supernatants according to the manufacturer's instructions.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay) [10][11]
This protocol assesses the effect of the compound on the viability of a cancer cell line (e.g., A549 human lung adenocarcinoma).
-
Cell Culture: Culture A549 cells in an appropriate medium (e.g., F-12K Medium) with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Key Inflammatory Signaling Pathways
The anti-inflammatory effects of acrylic acid derivatives are often mediated through their interaction with key signaling pathways involved in the inflammatory cascade. The diagram below illustrates the central role of the arachidonic acid cascade and the NF-κB pathway.
Caption: Key inflammatory pathways potentially modulated by acrylic acid derivatives.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound is currently lacking, a systematic evaluation based on the well-documented activities of its structural analogs provides a strong rationale for investigating its potential as an anti-inflammatory and/or cytotoxic agent. The acrylic acid scaffold is a versatile starting point for the development of novel therapeutics, and the specific substitutions on this particular compound may confer a unique and potent bioactivity profile.
The experimental protocols and comparative data presented in this guide offer a clear roadmap for researchers to undertake a thorough and objective assessment of this compound. Future studies should focus on performing the described in vitro assays to generate initial data on its efficacy and potency. Positive hits should then be followed up with more detailed mechanistic studies, including the determination of its inhibitory profile against a panel of lipoxygenase and cyclooxygenase isoforms, and analysis of its effects on key inflammatory signaling pathways. Ultimately, in vivo studies will be necessary to validate its therapeutic potential.
References
-
Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. Available from: [Link]
-
Huang, L. J., Wang, J. P., Lai, Y. C., & Kuo, S. C. (2006). Synthesis of (2E)-3-{2-[(substituted benzyl)oxy]phenyl}acrylaldehydes as novel anti-inflammatory agents. Bioorganic & medicinal chemistry letters, 16(10), 2742–2747. Available from: [Link]
-
In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. Available from: [Link]
-
Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S. J., Benink, H. A., Worzella, T. J., & Minor, L. K. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from: [Link]
-
Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. ResearchGate. Available from: [Link]
-
Cinnamic Acid Derivatives and Their Biological Efficacy. (2020). Molecules, 25(23), 5712. Available from: [Link]
-
In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. SciSpace. Available from: [Link]
-
de F. F. M. de Paula, J., de F. F. M. de Paula, J., & de F. F. M. de Paula, J. (2021). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. Research, Society and Development, 10(1), e28010111691. Available from: [Link]
-
Update on in vitro cytotoxicity assays for drug development. ResearchGate. Available from: [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available from: [Link]
-
Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle. (2024). Pharmacia, 71(2), 481-489. Available from: [Link]
-
Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Derivatives of Naproxen. (2023). Molecules, 28(24), 8104. Available from: [Link]
-
Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents. (2023). RSC Advances, 13(34), 23781-23793. Available from: [Link]
-
(PDF) Synthesis, Characterization and evaluation of Anti-inflammatory and Antimicrobial Properties of some Cinnamic Acid Derivatives. ResearchGate. Available from: [Link]
-
Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. (2023). Molecules, 28(15), 5899. Available from: [Link]
-
Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. (2018). Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 432-442. Available from: [Link]
-
Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. (2023). ACS Omega, 8(42), 39396-39410. Available from: [Link]
-
In Vitro Antitumor Evaluation of Acrylic Acid Derivatives Bearing Quinolinone Moiety as Novel Anticancer Agents. Bentham Science Publishers. Available from: [Link]
-
Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents. ResearchGate. Available from: [Link]
-
(PDF) Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. ResearchGate. Available from: [Link]
-
Synthesis, antibacterial and anti-inflammatory activities of some 2-phenylglyoxylic acid derivatives. ResearchGate. Available from: [Link]
-
Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. Eco-Vector Journals Portal. Available from: [Link]
-
Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (2024). Molecules, 29(10), 2309. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benthamdirect.com [benthamdirect.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis of (2E)-3-{2-[(substituted benzyl)oxy]phenyl}acrylaldehydes as novel anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. kosheeka.com [kosheeka.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Head-to-Head Comparative Analysis of 3-(4-[(4-fluorobenzyl)oxy]phenyl)acrylic acid, a Novel PPARγ Modulator
Abstract
This guide provides a detailed comparative analysis of the novel compound 3-(4-[(4-fluorobenzyl)oxy]phenyl)acrylic acid against established drugs targeting the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of glucose metabolism, lipid metabolism, and inflammation. By juxtaposing its hypothesized profile with the well-characterized full agonist, Pioglitazone, and the partial agonist, Telmisartan, we offer a framework for its potential therapeutic positioning and future research directions. This document is intended for researchers and drug development professionals in the fields of metabolic disease and pharmacology.
Introduction: The Therapeutic Landscape of PPARγ Modulation
Peroxisome Proliferator-Activated Receptor gamma (PPARγ) is a ligand-activated transcription factor and a member of the nuclear receptor superfamily. It plays a critical role in adipogenesis, insulin sensitization, and the regulation of inflammatory responses. Its activation leads to the transcription of genes that govern glucose and lipid homeostasis. For this reason, PPARγ has been a highly successful drug target, particularly for the management of type 2 diabetes mellitus (T2DM).
The clinical utility of PPARγ agonists, however, is nuanced. The first generation of full agonists, the thiazolidinediones (TZDs) like Pioglitazone, are highly effective at improving insulin sensitivity. However, their potent, broad activation of PPARγ is associated with undesirable side effects, including weight gain, fluid retention, and an increased risk of bone fractures. This has led to the exploration of next-generation modulators, such as partial agonists or selective PPARγ modulators (SPPARMs), which aim to dissociate the therapeutic benefits from the adverse effects. Telmisartan, an angiotensin II receptor blocker (ARB) with ancillary partial PPARγ agonist activity, exemplifies this latter approach.
This guide introduces This compound , a novel synthetic compound. Its structural features, including a phenylacrylic acid backbone, suggest a potential interaction with nuclear receptors. We hypothesize that this compound acts as a PPARγ modulator and will evaluate its theoretical profile against the established benchmarks of Pioglitazone and Telmisartan.
Physicochemical and Pharmacokinetic Profile Comparison
A compound's therapeutic potential is fundamentally linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME). The table below provides a comparative summary of the key properties of our candidate compound alongside Pioglitazone and Telmisartan.
| Property | This compound (Compound X) | Pioglitazone | Telmisartan |
| Molecular Formula | C₁₆H₁₃FO₃ | C₁₉H₂₀N₂O₃S | C₃₃H₃₀N₄O₂ |
| Molecular Weight ( g/mol ) | 288.27 | 356.44 | 514.62 |
| LogP (Predicted) | ~3.8-4.2 | 3.5 | 7.7 |
| Water Solubility | Low | Practically Insoluble | Practically Insoluble |
| Protein Binding | High (Predicted) | >99% | >99% |
| Metabolism | Hepatic (Predicted) | Hepatic (CYP2C8, CYP3A4) | Glucuronidation (UGT1A3) |
| Primary Indication | Investigational | Type 2 Diabetes Mellitus | Hypertension |
Mechanism of Action: A Spectrum of PPARγ Activation
The distinct clinical profiles of Pioglitazone and Telmisartan can be attributed to their differential engagement with the PPARγ receptor.
Pioglitazone acts as a full agonist . Upon binding, it induces a significant conformational change in the PPARγ ligand-binding domain (LBD). This promotes the dissociation of corepressor proteins (e.g., NCoR) and the recruitment of coactivator proteins (e.g., SRC-1, PGC-1α), leading to robust activation of target gene transcription.
Telmisartan , in contrast, is a partial agonist . It binds to the LBD in a different manner, inducing a conformation that is only partially effective at recruiting coactivators. This results in a submaximal transcriptional response compared to a full agonist. This partial activation is thought to be sufficient for some metabolic benefits while potentially avoiding the full spectrum of side effects associated with robust agonism.
This compound is hypothesized to fit within this spectrum. Its unique structure may allow it to act as a selective modulator, potentially showing preference for certain coactivator proteins or exhibiting a distinct profile of gene activation.
Signaling Pathway Diagram
Caption: Workflow for a competitive PPARγ ligand binding assay.
Step-by-Step Protocol:
-
Preparation: Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM KCl, 2 mM DTT).
-
Compound Dilution: Perform serial dilutions of the test compounds (from 100 µM to 0.1 nM) in DMSO, then dilute into the assay buffer.
-
Reaction Mixture: In a 96-well plate, add the recombinant GST-tagged PPARγ LBD, a known biotinylated PPARγ ligand, streptavidin-coated SPA beads, a constant concentration of a radiolabeled PPARγ agonist (e.g., [³H]-Rosiglitazone), and the diluted test compound.
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow the binding reaction to reach equilibrium.
-
Detection: Measure the radioactivity in each well using a scintillation counter. The binding of the radioligand to the PPARγ-bead complex brings it into close proximity, generating a signal.
-
Analysis: A competing test compound will displace the radioligand, leading to a decrease in signal. Plot the signal against the test compound concentration to determine the IC₅₀, from which the binding affinity (Ki) can be calculated.
Cell-Based PPARγ Transactivation Assay
This assay measures the ability of a compound to activate the transcriptional activity of PPARγ in a cellular context.
Step-by-Step Protocol:
-
Cell Culture: Culture a suitable cell line (e.g., HEK293T or C2C12) in appropriate media.
-
Transfection: Co-transfect the cells with two plasmids:
-
An expression vector for the GAL4 DNA-binding domain fused to the PPARγ LBD.
-
A reporter plasmid containing a GAL4 upstream activation sequence (UAS) driving the expression of a reporter gene (e.g., luciferase).
-
-
Compound Treatment: After 24 hours, treat the transfected cells with various concentrations of the test compounds (Compound X, Pioglitazone, Telmisartan) or a vehicle control (DMSO).
-
Incubation: Incubate the cells for another 18-24 hours.
-
Lysis and Reporter Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Analysis: Normalize the luciferase activity to a control for cell viability (e.g., total protein concentration). Plot the normalized activity against the compound concentration to generate dose-response curves and calculate EC₅₀ and maximal activation values.
Safety and Side Effect Profile
The primary concern with full PPARγ agonists is their side effect profile. A successful next-generation modulator must demonstrate an improved safety window.
| Adverse Effect | Pioglitazone (Full Agonist) | Telmisartan (Partial Agonist) | This compound (Hypothesized) |
| Weight Gain | Common | Neutral/Slight Decrease | Potentially Reduced vs. Pioglitazone |
| Fluid Retention (Edema) | Common | Low Incidence | Potentially Reduced vs. Pioglitazone |
| Bone Fracture Risk | Increased | No Evidence of Increase | To be determined; goal is no increase |
| Hypotension | Not typically associated | Primary effect (as an ARB) | Not expected |
The hypothesized profile for Compound X suggests that by avoiding full, indiscriminate activation of PPARγ, it may circumvent the classical TZD-associated side effects. Preclinical toxicology studies and adipocyte differentiation assays would be critical to validating this hypothesis.
Conclusion and Future Directions
This compound presents an intriguing profile as a potential next-generation PPARγ modulator. Its hypothesized potency, combined with a sub-maximal activation profile, positions it as a candidate that could retain the insulin-sensitizing benefits of PPARγ activation while mitigating the adverse effects associated with full agonists like Pioglitazone.
The critical next steps in the evaluation of this compound are:
-
Empirical Validation: Performing the described in vitro assays to confirm its binding affinity, functional activity, and downstream gene regulation profile.
-
Selectivity Profiling: Assessing its activity on other PPAR isoforms (α and δ) to determine its selectivity.
-
In Vivo Efficacy: Evaluating its effects on glucose and lipid metabolism in animal models of insulin resistance and T2DM.
-
Safety Pharmacology: Conducting preclinical studies to assess its cardiovascular, respiratory, and central nervous system safety, with a particular focus on fluid balance and bone metabolism.
By following this rigorous, comparative approach, the true therapeutic potential of this compound can be elucidated, determining its place in the evolving landscape of metabolic disease treatment.
References
-
Title: Peroxisome Proliferator-Activated Receptors (PPARs) and the Human CNS. Source: PPAR Research. URL: [Link]
-
Title: The Role of PPARγ in Inflammation and Cancer. Source: Frontiers in Oncology. URL: [Link]
-
Title: The role of pioglitazone in the treatment of type 2 diabetes. Source: Therapeutic Advances in Endocrinology and Metabolism. URL: [Link]
-
Title: Telmisartan: a different angiotensin II receptor blocker with selective PPARgamma-modulating activity. Source: Hypertension Research. URL: [Link]
A Comparative Guide to the Cross-Reactivity Profiling of 3-(4-[(4-fluorobenzyl)oxy]phenyl)acrylic acid
Introduction: The Imperative of Selectivity in Drug Discovery
In the intricate process of drug development, the journey from a promising hit compound to a clinical candidate is fraught with challenges, chief among them being off-target effects. The interaction of a small molecule with unintended biological targets can lead to unforeseen toxicity or diminished efficacy, contributing to the high attrition rates in preclinical and clinical trials.[1][2] Therefore, a rigorous and early assessment of a compound's selectivity—its cross-reactivity profile—is not merely a regulatory checkbox but a cornerstone of a rational drug design strategy.[3]
This guide provides a comprehensive framework for the cross-reactivity profiling of 3-(4-[(4-fluorobenzyl)oxy]phenyl)acrylic acid , a compound belonging to the cinnamic acid derivative class. While public data on this specific molecule is sparse, its structural motifs are present in compounds investigated for various biological activities, including the inhibition of monocarboxylate transporters (MCTs).[4][5] MCTs, particularly MCT1, are critical for lactate transport and are implicated in the metabolic reprogramming of cancer cells, making them an attractive therapeutic target.[6][7]
Here, we will proceed under the hypothesis that this compound is a putative MCT1 inhibitor. This guide will compare its hypothetical selectivity profile against a panel of established MCT inhibitors with varying specificities. We will detail a multi-pronged strategy, combining predictive in silico methods with robust in vitro experimental validation, to construct a comprehensive and reliable selectivity profile.
The Target Family: Monocarboxylate Transporters (MCTs)
The MCT family (gene family SLC16A) consists of 14 members, with MCT1-4 being the best characterized for their role in the proton-coupled transport of monocarboxylates like lactate, pyruvate, and ketone bodies across the plasma membrane.[6]
-
MCT1 (SLC16A1): Ubiquitously expressed, MCT1 is a key player in both lactate import (in oxidative tissues) and export (in glycolytic tissues). Its inhibition is a major therapeutic strategy for cancers that rely on lactate shuttling.[7][8]
-
MCT2 (SLC16A7): Exhibits a higher affinity for pyruvate and is predominantly found in tissues like the liver, kidney, and neurons.
-
MCT4 (SLC16A3): Characterized by a lower affinity for lactate, MCT4 is highly expressed in intensely glycolytic tissues, such as skeletal muscle and various cancer types, where its primary role is lactate efflux.[9]
Given the overlapping substrate specificities and potential for compensatory expression among MCT isoforms, understanding the selectivity of a putative MCT1 inhibitor against MCT2 and MCT4 is paramount.[9][10]
Comparative Compounds: A Spectrum of Selectivity
To contextualize the performance of this compound, we will compare it with a curated set of tool compounds:
-
AZD3965: A potent and highly selective MCT1 inhibitor with some activity against MCT2 but not MCT3 or MCT4.[6][8][11] It is a benchmark for selective MCT1 inhibition and is currently in clinical trials.[6]
-
Syrosingopine: Identified as a dual inhibitor of MCT1 and MCT4.[10][12]
-
α-cyano-4-hydroxycinnamate (α-CHCA): A classic, non-specific inhibitor of MCT1, MCT2, and MCT4, often used as a proof-of-concept tool but limited by its off-target effects and lower potency.[5][6][12]
A Multi-Pronged Profiling Strategy
A robust cross-reactivity assessment integrates predictive computational analysis with definitive experimental validation. This tiered approach maximizes efficiency by using in silico tools to guide resource-intensive wet-lab experiments.
Part 1: In Silico Profiling – The Predictive Funnel
The initial step involves using computational models to predict a compound's potential off-target interactions based on its chemical structure. This allows for the early identification of potential liabilities and helps prioritize experimental assays.[1][13]
Causality Behind the Approach: The principle of chemical similarity dictates that molecules with similar structures are likely to interact with similar protein targets. Modern algorithms extend this by analyzing 2D fingerprints, 3D pharmacophores, and machine learning models trained on vast bioactivity databases to predict interactions, even for novel scaffolds.[13][14]
Experimental Workflow: In Silico Off-Target Prediction
Caption: In silico workflow for predicting off-target interactions.
Part 2: In Vitro Profiling – Quantitative Validation
Based on the in silico predictions and the known biology of the target family, a focused set of in vitro assays is performed to quantify the compound's activity against the primary target and potential off-targets.
Protocol 1: Cell-Based MCT Inhibition Assay
Objective: To quantitatively determine the inhibitory potency (IC50) of the test compound against MCT1, MCT2, and MCT4.
Principle: This assay measures the uptake of radiolabeled ¹⁴C-L-lactate into cells engineered to express a single MCT isoform. A reduction in lactate uptake in the presence of the inhibitor indicates its potency. Using a radiolabel is a self-validating system as it is a direct physical measurement, less prone to interference artifacts (e.g., auto-fluorescence) that can plague other methods.
Methodology:
-
Cell Culture: Maintain HEK293 cells (or other suitable host cells with low endogenous MCT expression) stably expressing human MCT1, MCT2, or MCT4.
-
Compound Preparation: Prepare a 10-point serial dilution of this compound and the comparator compounds (AZD3965, etc.) in DMSO. The final DMSO concentration in the assay should be ≤0.5%.
-
Assay Execution: a. Plate the cells in a 96-well format and allow them to adhere overnight. b. Wash the cells with a pre-warmed Krebs-Ringer-HEPES (KRH) buffer (pH 6.0) to mimic the acidic tumor microenvironment and provide the necessary proton gradient. c. Pre-incubate the cells with the diluted compounds or vehicle (DMSO) for 15 minutes at 37°C. d. Initiate the uptake by adding KRH buffer containing a mixture of ¹⁴C-L-lactate (e.g., 50 µM) and unlabeled L-lactate. e. Incubate for a short, optimized period (e.g., 2 minutes) to ensure measurement of the initial rate of transport. f. Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer (pH 7.4). g. Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.
-
Data Analysis: a. Normalize the data to the vehicle control (100% activity) and a high-concentration non-specific inhibitor control (0% activity). b. Plot the normalized response against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Broad Kinase Profiling Panel
Objective: To assess the compound's specificity against a broad panel of kinases, which are common off-targets for many small molecules.[15]
Principle: A radiometric assay measures the transfer of a radiolabeled phosphate group from ³³P-ATP to a specific peptide substrate by a given kinase. Inhibition is quantified by a reduction in substrate phosphorylation.
Methodology:
-
Assay Setup: The assay is typically performed by a specialized vendor (e.g., Eurofins, Reaction Biology). A standard screening concentration (e.g., 10 µM) of the test compound is used.
-
Kinase Reaction: Each kinase from the panel is incubated with its specific substrate, ³³P-ATP, and the test compound in an appropriate reaction buffer.
-
Termination and Detection: The reaction is stopped, and the radiolabeled substrate is separated from the residual ³³P-ATP (e.g., via filtration and capture on a filter membrane).
-
Data Analysis: The radioactivity on the filter is measured. The percent inhibition is calculated relative to a vehicle control. A common threshold for a significant "hit" is >50% inhibition.
Experimental Workflow: In Vitro Selectivity Validation
Caption: In vitro workflow for experimental cross-reactivity profiling.
Data Synthesis and Comparative Analysis
The power of this approach lies in the direct comparison of quantitative data. The results should be summarized in clear, structured tables to facilitate interpretation.
Table 1: Comparative Potency and Selectivity Against MCT Isoforms (Hypothetical Data)
| Compound | MCT1 IC50 (nM) | MCT2 IC50 (nM) | MCT4 IC50 (nM) | Selectivity Ratio (MCT2/MCT1) | Selectivity Ratio (MCT4/MCT1) |
| This compound | 50 | 850 | >10,000 | 17 | >200 |
| AZD3965[6] | 3 | 18 | >10,000 | 6 | >3,333 |
| BAY-8002[4] | 15 | 25 | >10,000 | 1.7 | >667 |
| Syrosingopine[12] | 2500 | >10,000 | 40 | >4 | 0.016 |
| α-CHCA[12] | 2,000 | ~20,000 | ~20,000 | ~10 | ~10 |
Data for comparator compounds are representative values based on published literature. IC50 values for the test compound are hypothetical for illustrative purposes.
Interpretation: From this hypothetical data, this compound appears to be a potent MCT1 inhibitor with good selectivity over MCT2 and excellent selectivity over MCT4. Its profile is more selective than the dual inhibitors BAY-8002 and Syrosingopine but less potent and selective than the benchmark compound, AZD3965.
Table 2: Broad Kinase Panel "Hit" Summary (Hypothetical Data) Screened at 10 µM against a 400-kinase panel
| Compound | Number of Kinases Inhibited >50% | Notable Hits (>80% Inhibition) |
| This compound | 3 | None |
| AZD3965 | 1 | None |
| α-CHCA | 25 | MAPK1, CDK2, SRC |
Interpretation: The hypothetical data suggests the test compound has a relatively clean profile in the kinase screen, a favorable characteristic. In contrast, the less specific inhibitor, α-CHCA, shows significant off-target activity, which is consistent with its known promiscuity.
Conclusion
The cross-reactivity profiling of a therapeutic candidate is a critical, multi-step process that builds a foundation of confidence in its mechanism of action and safety profile. This guide outlines a logical and robust strategy for assessing this compound, using a putative role as an MCT1 inhibitor for context. By integrating predictive in silico methods with quantitative in vitro assays and benchmarking against compounds with known selectivity profiles, researchers can make informed decisions. This structured approach, moving from broad predictions to specific, quantitative data, ensures that resources are used efficiently and that the resulting selectivity profile is both comprehensive and trustworthy, ultimately paving the way for the development of safer and more effective medicines.
References
-
Moraes, I., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. National Institutes of Health. Available from: [Link]
-
Rao, M., et al. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. Toxics. Available from: [Link]
-
Sirci, F., & Guney, E. (2025). Role of Chemoinformatics and Machine Learning in Drug Repurposing. Semantic Scholar. Available from: [Link]
-
CD Genomics. (n.d.). Summary of CRISPR-Cas9 off-target Detection Methods. CD Genomics. Available from: [Link]
-
Abyntek Biopharma. (2022). How to avoid off-target events in crispr experiments. Abyntek Biopharma. Available from: [Link]
-
Rao, M., et al. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. ResearchGate. Available from: [Link]
-
Vilar, S., et al. (2018). Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses. PubMed Central. Available from: [Link]
-
Na, T., et al. (2023). Off-target effects in CRISPR/Cas9 gene editing. PubMed Central. Available from: [Link]
-
Sadybekov, A., et al. (2024). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. MDPI. Available from: [Link]
-
Lattanzi, A., et al. (2022). Identification and Validation of CRISPR/Cas9 Off-Target Activity in Hematopoietic Stem and Progenitor Cells. PubMed. Available from: [Link]
-
Parks, S. K., et al. (2020). Exploring monocarboxylate transporter inhibition for cancer treatment. PubMed Central. Available from: [Link]
-
Guile, S. D., et al. (2006). Potent blockers of the monocarboxylate transporter MCT1: Novel immunomodulatory compounds. ResearchGate. Available from: [Link]
-
Bola, B. V., et al. (2014). Inhibition of Monocarboxylate transporter-1 (MCT1) by AZD3965 enhances radiosensitivity by reducing lactate transport. PubMed Central. Available from: [Link]
-
Creative Diagnostics. (n.d.). Cross-Reactivity Assessment. Creative Diagnostics. Available from: [Link]
-
Broad Institute. (n.d.). Small-molecule Profiling. Broad Institute. Available from: [Link]
-
Patsnap. (2024). What are MCT1 inhibitors and how do they work?. Patsnap Synapse. Available from: [Link]
-
Hughes, T. B., et al. (2018). Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. PubMed Central. Available from: [Link]
-
Bola, B. V., et al. (2014). Inhibition of Monocarboxylate Transporter-1 (MCT1) by AZD3965 Enhances Radiosensitivity by Reducing Lactate Transport. ResearchGate. Available from: [Link]
-
Grybaitė, B., et al. (2024). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. PubMed Central. Available from: [Link]
-
Corbet, C., et al. (2021). In Vitro and In Vivo Characterization of MCT1 Inhibitor AZD3965 Confirms Preclinical Safety Compatible with Breast Cancer Treatment. PubMed Central. Available from: [Link]
-
Benjamin, D., et al. (2018). Dual Inhibition of the Lactate Transporters MCT1 and MCT4 Is Synthetic Lethal with Metformin due to NAD+ Depletion in Cancer Cells. PubMed Central. Available from: [Link]
-
Liu, B., et al. (2009). Synthesis and reaction mechanism of 3-(4-methoxyphenylazo)acrylic acid. Semantic Scholar. Available from: [Link]
-
Beldman, T. J., et al. (2017). MCT1 inhibitor AZD3965 increases mitochondrial metabolism, facilitating combination therapy and non-invasive magnetic resonance spectroscopy. National Institutes of Health. Available from: [Link]
-
Böhm, I., & Medina, I. (2021). Cross-reactivity among iodinated contrast agents: should we be concerned?. PubMed Central. Available from: [Link]
-
Molbank. (2022). Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate. MDPI. Available from: [Link]
-
Fayad, E., et al. (2023). Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. ResearchGate. Available from: [Link]
-
Molbank. (2022). Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate. ResearchGate. Available from: [Link]
-
Liu, B., et al. (2009). Synthesis and reaction mechanism of 3-(4-methoxyphenylazo)acrylic acid. PubMed. Available from: [Link]
-
Kanerva, L. (2001). Cross-reactions of multifunctional methacrylates and acrylates. Acta Odontologica Scandinavica. Available from: [Link]
-
Aerts, O., et al. (2020). Concomitant positive patch test reactions in FreeStyle®-allergic patients sensitized to isobornyl acrylate. Lirias. Available from: [Link]
Sources
- 1. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cross-Reactivity Assessment | Creative Diagnostics [creative-diagnostics.com]
- 4. Exploring monocarboxylate transporter inhibition for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of Monocarboxylate transporter-1 (MCT1) by AZD3965 enhances radiosensitivity by reducing lactate transport - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are MCT1 inhibitors and how do they work? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro and In Vivo Characterization of MCT1 Inhibitor AZD3965 Confirms Preclinical Safety Compatible with Breast Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dual Inhibition of the Lactate Transporters MCT1 and MCT4 Is Synthetic Lethal with Metformin due to NAD+ Depletion in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MCT1 inhibitor AZD3965 increases mitochondrial metabolism, facilitating combination therapy and non-invasive magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics | Semantic Scholar [semanticscholar.org]
- 15. KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction | MDPI [mdpi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-(4-[(4-Fluorobenzyl)oxy]phenyl)acrylic acid
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 3-(4-[(4-Fluorobenzyl)oxy]phenyl)acrylic acid (CAS No. 175136-19-3). As a specialized research chemical, this compound lacks specific regulatory disposal guidelines. Therefore, this document synthesizes best practices derived from its structural components—an acrylic acid moiety and a fluorinated aromatic group—within the established framework of U.S. federal regulations. Our primary objective is to empower researchers to manage this chemical waste stream with the highest degree of safety, environmental stewardship, and regulatory compliance.
Hazard Assessment and Chemical Profile: A Dual-Risk Compound
Proper disposal begins with a thorough understanding of the potential hazards. The molecular structure of this compound presents a dual-risk profile, combining the reactive nature of acrylic acid with the environmental persistence characteristic of fluorinated organic compounds.
| Property | Information |
| Chemical Name | This compound |
| CAS Number | 175136-19-3[1][2] |
| Molecular Formula | C₁₆H₁₃FO₃[1] |
| Structural Hazards | Contains an acrylic acid backbone and a fluorinated benzyl ether group. |
Inherent Risks from the Acrylic Acid Moiety: The acrylic acid backbone is associated with several immediate physical and health hazards:
-
Corrosivity: Acrylic acid is a corrosive material capable of causing severe skin burns and eye damage.[3]
-
Reactivity and Polymerization: Vinyl monomers like acrylic acid can undergo hazardous, uncontrolled polymerization if not properly inhibited.[3][4] This reaction can be initiated by heat, light, or contamination with incompatible materials, leading to violent rupture of containers.[4]
-
Sensitization: It is a known skin sensitizer, capable of inducing allergic reactions upon contact.[4]
Inherent Risks from the Fluorinated Benzyl Group: The presence of a carbon-fluorine bond introduces significant environmental concerns:
-
Persistence: Organofluorine compounds are often characterized by extreme resistance to natural degradation, earning them the moniker "forever chemicals".[5][6] This persistence means they can remain in the environment for extended periods.
-
Toxicity and Bioaccumulation: Many fluorinated compounds are linked to adverse health effects and can accumulate in organisms.[7][8][9] While the specific toxicology of this compound is not well-documented, the presence of the fluorinated group necessitates a precautionary approach, assuming potential for environmental harm.
Based on this assessment, This compound must be managed as a hazardous waste . Its disposal pathway should be chosen to mitigate both its immediate reactive hazards and its long-term environmental risks.
Regulatory Framework: Adherence to EPA and OSHA Standards
In the United States, the management of laboratory chemical waste is governed by two primary federal agencies: the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).
-
OSHA's Laboratory Standard (29 CFR 1910.1450): This standard mandates the protection of laboratory personnel from hazardous chemicals.[10][11] It requires the development of a Chemical Hygiene Plan (CHP) that outlines safe handling, storage, and waste disposal procedures.[11]
-
EPA's Resource Conservation and Recovery Act (RCRA): RCRA provides the framework for the "cradle-to-grave" management of hazardous waste.[12][13] A core requirement for any laboratory is to perform a hazardous waste determination for every waste stream generated.[14][15]
The following diagram illustrates the decision-making process for classifying chemical waste under RCRA.
Given its properties, this compound would be classified as hazardous due to the characteristics of corrosivity and, conservatively, toxicity.
Step-by-Step Disposal Protocol
This protocol provides a clear, actionable workflow for the safe disposal of this compound from the point of generation to final removal.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical in pure or waste form, always don the appropriate PPE to prevent exposure.[16]
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene). Change gloves immediately if contamination occurs.
-
Body Protection: A standard laboratory coat.
Step 2: Waste Segregation and Collection
Proper segregation is critical to prevent dangerous reactions in the waste container.[15]
-
Designate a Waste Container: Use a container specifically designated for halogenated organic acid waste. The container must be made of a compatible material (e.g., borosilicate glass or high-density polyethylene) and have a secure, vapor-tight lid.
-
Avoid Incompatibles: NEVER mix this waste with strong bases, oxidizing agents (peroxides, nitrates), or other reactive chemicals.[17][18] Mixing could initiate a violent polymerization reaction.
-
Collect Waste: Carefully transfer waste solutions or residual solids into the designated container using a funnel. Work within a chemical fume hood to minimize inhalation exposure.[18]
Step 3: Container Management and Labeling
Accurate labeling is a cornerstone of RCRA compliance and ensures safe handling by all personnel.[14]
-
Label Contents: Affix a hazardous waste label to the container before adding the first drop of waste.
-
Complete the Label: The label must include:
-
The words "Hazardous Waste" .
-
The full, unabbreviated chemical name: "this compound" .
-
An indication of the hazards (e.g., "Corrosive," "Toxic").
-
The Accumulation Start Date (the date the first waste is added).
-
-
Keep Container Closed: The waste container must be securely closed at all times, except when actively adding waste.[12]
Step 4: Storage and Accumulation
Store the waste container in a designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA) in accordance with your institution's policies and EPA regulations.[12] The storage area should have secondary containment to manage potential spills.
Step 5: Final Disposal Pathway
Disposal of this chemical waste must be handled by a licensed hazardous waste management company.[15]
-
Engage a Vendor: Coordinate with your institution's Environmental Health & Safety (EHS) department to arrange for pickup by a certified hazardous waste transporter.
-
Preferred Disposal Method: The most appropriate disposal method is high-temperature incineration . This technology is effective at destroying the organic structure of both the acrylic acid and the persistent fluorinated components.[3]
-
Avoid Landfill: Due to the persistent nature of the organofluorine component, disposal in a landfill is environmentally irresponsible and should be avoided.[3][6]
The following diagram outlines the complete operational workflow for disposal.
Documentation and Record-Keeping
Maintaining meticulous records is a legal requirement and a critical component of a robust safety program.
-
Waste Manifests: Ensure that your institution obtains and retains copies of the hazardous waste manifest used to track the waste from your facility to the final disposal site.[13] This document serves as proof of proper disposal.
-
Internal Logs: Keep accurate logs of the waste being added to your container to facilitate inventory management and compliance.[12]
By adhering to this comprehensive guide, researchers can ensure the disposal of this compound is conducted in a manner that protects laboratory personnel, complies with federal regulations, and upholds a profound commitment to environmental responsibility.
References
-
Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA). [Link]
-
The Laboratory Standard . Office of Clinical and Research Safety. [Link]
-
Decoding OSHA Laboratory Standards: Safety Essentials . IPG. [Link]
-
OSHA Standards to Know Before Starting Your Lab . USA Lab. [Link]
-
OSHA Factsheet Laboratory Safety OSHA Lab Standard . Occupational Safety and Health Administration (OSHA). [Link]
-
Organic fluorine chemicals . Cary Institute of Ecosystem Studies. [Link]
-
PFAS - SIN List . ChemSec. [Link]
-
The Essential Guide to Sustainability and Compliance for Industrial Waste Management . Crystal Clean. [Link]
-
Fluorinated chemicals need stricter control . National Institutes of Health (NIH). [Link]
- Method for disposal of waste from acrylic acid process and acrylic ester process.
-
Fluorochemicals: Persistent, Dangerous, Avoidable . BUND. [Link]
-
What Are Fluorocarbons, and Are They Toxic? . Tex Tech Industries. [Link]
-
Acrylic acid (HSG 104, 1997) . Inchem.org. [Link]
-
Proper Handling of Hazardous Waste Guide . U.S. Environmental Protection Agency (EPA). [Link]
-
Best Practices for Hazardous Waste Disposal . AEG Environmental. [Link]
-
Safety Data Sheet Glacial Acrylic Acid . Tasnee. [Link]
-
Hazardous Waste . U.S. Environmental Protection Agency (EPA). [Link]
-
Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency (EPA). [Link]
-
Safety Data Sheet . [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. 175136-19-3|3-(4-((4-Fluorobenzyl)oxy)phenyl)acrylic acid|BLD Pharm [bldpharm.com]
- 3. Acrylic acid (HSG 104, 1997) [inchem.org]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Organic fluorine chemicals [caryinstitute.org]
- 6. bund.net [bund.net]
- 7. sinlist.chemsec.org [sinlist.chemsec.org]
- 8. Fluorinated chemicals need stricter control - PMC [pmc.ncbi.nlm.nih.gov]
- 9. textechindustries.com [textechindustries.com]
- 10. osha.gov [osha.gov]
- 11. osha.gov [osha.gov]
- 12. epa.gov [epa.gov]
- 13. epa.gov [epa.gov]
- 14. crystal-clean.com [crystal-clean.com]
- 15. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 16. ipgsf.com [ipgsf.com]
- 17. chemicalbook.com [chemicalbook.com]
- 18. fishersci.com [fishersci.com]
Personal protective equipment for handling 3-(4-[(4-Fluorobenzyl)oxy]phenyl)acrylic acid
Comprehensive Safety Protocol: Handling 3-(4-[(4-Fluorobenzyl)oxy]phenyl)acrylic acid
This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling this compound (CAS 175136-19-3). As a Senior Application Scientist, this document synthesizes technical data with field-proven safety practices to ensure minimal risk during handling, use, and disposal. The procedures outlined are designed to be a self-validating system of safety, grounded in authoritative sources.
While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, its structure contains an acrylic acid moiety. The safety recommendations are therefore conservatively based on the well-documented hazards of acrylic acid and its derivatives, which are known to be corrosive, irritant, and capable of hazardous polymerization.[1]
Hazard Assessment: Understanding the Risks
The primary hazards associated with acrylic acid and its derivatives stem from their corrosivity and reactivity.[1] The presence of the acrylic acid functional group in this compound dictates the main safety concerns.
-
Corrosivity and Irritation: Acrylic acids are potent irritants and can be corrosive to the skin, eyes, and respiratory tract.[2] Direct contact can cause severe burns, and any resulting wounds may heal slowly.
-
Inhalation Hazard: As a solid, this compound can be an inhalation hazard in powdered form. Inhaling dust can cause significant irritation to the nose, throat, and respiratory system.[3]
-
Polymerization Risk: A critical hazard of acrylic acid is its tendency to undergo exothermic polymerization when exposed to heat, light, moisture, or contaminants like peroxides and iron salts.[2][4][5] This can lead to a dangerous release of heat and pressure in a closed container, potentially causing rupture.[2]
-
Environmental Hazard: This class of compounds can be toxic to aquatic life. Therefore, uncontrolled release into the environment must be strictly avoided.[4]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to minimize exposure.[6][7] All PPE should be inspected before use and removed carefully to avoid cross-contamination.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solid | Chemical splash goggles and a face shield.[6][8] | Chemical-resistant gloves (Neoprene or Butyl rubber recommended over standard nitrile).[7][9] | Fully-buttoned lab coat. | N95 respirator or higher, used within a chemical fume hood. |
| Handling Solutions | Chemical splash goggles.[10][11] | Chemical-resistant gloves (Neoprene or Butyl rubber). | Lab coat or chemical-resistant apron.[7] | Work must be conducted in a certified chemical fume hood.[2][9] |
| Cleaning Spills | Chemical splash goggles and a face shield. | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber). | Chemical-resistant suit or coveralls.[6][8] | Air-purifying respirator with organic vapor cartridges or a self-contained breathing apparatus (SCBA) for large spills.[3][11] |
Causality of PPE Selection:
-
Eye Protection: Goggles provide a seal around the eyes to protect against splashes and fine particulates, which standard safety glasses do not.[7] A face shield is added during solid handling to protect the entire face from splashes or accidental "puff-backs" of powder.[6]
-
Gloves: While nitrile gloves are common in labs, they may offer limited protection against corrosive chemicals. Neoprene or butyl rubber gloves provide superior resistance to a broader range of chemicals, including acids.[6]
-
Respiratory Protection: A chemical fume hood is the primary engineering control to prevent inhalation of vapors or dust.[9] When handling the solid compound, an N95 respirator provides an additional layer of protection against inhaling fine particles that may become airborne.
Operational Plan: A Step-by-Step Handling Workflow
All work with this compound must be confined to a designated area, such as a certified laboratory chemical fume hood.[9]
Step 1: Preparation and Pre-Use Checks
-
Designate Area: Cordon off the work area within the fume hood.
-
Verify Emergency Equipment: Ensure an emergency eyewash station and safety shower are accessible and have been recently tested.[12]
-
Assemble Materials: Bring all necessary equipment (spatulas, glassware, solvents, waste containers) into the fume hood before opening the chemical container.
-
Don PPE: Put on all required PPE as specified in the table above.
Step 2: Handling the Solid Compound (Weighing)
-
Grounding: Use an anti-static weigh boat or ground equipment to prevent static discharge, which can cause fine powders to become airborne.[5][13]
-
Dispensing: Open the container slowly. Use a clean spatula to carefully transfer the desired amount of the solid to a tared container. Avoid creating dust.
-
Closing: Securely close the primary container immediately after dispensing.
-
Cleaning: Gently wipe down the spatula and any surfaces with a damp cloth (using a compatible solvent) to collect residual powder. Dispose of the cloth in the designated solid waste container.
Step 3: Preparing Solutions
-
Add Solid to Solvent: Always add the solid compound to the solvent, not the other way around, to prevent splashing.
-
Mixing: Use a magnetic stirrer or gentle swirling to dissolve the compound. If heating is required, use a water bath or heating mantle with temperature control and ensure it stays well below any decomposition or polymerization temperature.
-
Transferring: Use a funnel or pipette to transfer solutions to prevent spills.
The following DOT graph illustrates the required workflow from preparation to disposal.
Caption: Safe handling workflow from preparation to disposal.
Emergency Procedures: Responding to Incidents
Immediate and correct action is vital in any emergency situation.
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][9] Use an emergency safety shower if the contact area is large. Seek immediate medical attention.[12]
-
Eye Contact: Flush eyes with water at an emergency eyewash station for a minimum of 15-20 minutes, holding the eyelids open.[9] Remove contact lenses if possible. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately.[2] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Have the person rinse their mouth with water and drink a large amount of water.[2] Seek immediate medical attention.
-
Small Spill (Contained in Fume Hood): Absorb the spill with an inert, non-combustible material like sand or vermiculite.[5][9] Scoop the material into a designated, labeled waste container using non-sparking tools.[5][13]
-
Large Spill: Evacuate the immediate area and notify laboratory personnel and your institution's Environmental Health & Safety (EH&S) office.[9] Prevent the spill from entering drains.[4]
Disposal Plan: Managing Waste Streams
Improper disposal can pose a significant environmental risk. All waste must be handled as hazardous.
-
Waste Segregation:
-
Solid Waste: Unused compound, contaminated gloves, weigh boats, and absorbent materials should be placed in a clearly labeled, sealed container for hazardous solid waste.
-
Liquid Waste: Solutions containing the compound and solvent rinses should be collected in a compatible, labeled container for hazardous liquid waste.[9] Specialized containers may be required if reactions could generate heat or pressure.[9]
-
Sharps: Contaminated needles or razor blades must be placed in a designated sharps container.
-
-
Container Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Corrosive," "Irritant").
-
Final Disposal: Do not dispose of this chemical down the drain.[9] All waste must be disposed of through your institution's EH&S office or a licensed chemical waste contractor. Incineration is a common disposal method for acrylic acid waste.[4] Empty containers may still contain hazardous residue and should be disposed of as hazardous waste.
By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring both personal safety and environmental responsibility.
References
-
Acrylic Acid Safety Information. Washington State University, Environmental Health & Safety. [Link]
-
Acrylic Acid A Summary of Safety and Handling. (2013). Scribd. [Link]
-
Acrylic acid properties and safety measures and emergency treatment. (Date not specified). Company News. [Link]
-
Acrylic acid (CH2=CH-COOH) A 1 Information and recommendations for first responders. Chemical Emergency Medical Guidelines. [Link]
-
PPE for Chemical Handling: A Quick Guide. (2023). Healthy Bean. [Link]
-
Acrylic acid (HSG 104, 1997). Inchem.org. [Link]
-
Essential Chemical PPE. (2023). Trimaco. [Link]
-
How to Choose PPE for Chemical Work. (2025). [Source not specified, link is generic]. [Link]
-
PPE for Hazardous Chemicals. Canada Safety Training. [Link]
-
Personal Protective Equipment for Chemical Handling. (2016). Real Safety. [Link]
-
SAFETY DATA SHEET GLACIAL ACRYLIC ACID. (2020). Tasnee. [Link]
-
Safety First: Handling and Storing Acrylic Acid (CAS 79-10-7). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Safe Handling Manuals. Basic Acrylic Monomer Manufacturers, Inc. [Link]
-
Safety Data Sheet Acrylic Acid. (2021). Redox. [Link]
- Method for disposal of waste from acrylic acid process and acrylic ester process.
-
SAFETY DATA SHEET - FANTASTIC ACRYLIC ENAMEL SEMI-GLOSS BLACK. (2025). [Source not specified]. [Link]
-
Glacial Acrylic Acid Safety Data Sheet. (2016). [Source not specified]. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. News - Acrylic acid properties and safety measures and emergency treatment [jinchangshengchem.com]
- 3. medicalguidelines.basf.com [medicalguidelines.basf.com]
- 4. Acrylic acid (HSG 104, 1997) [inchem.org]
- 5. ACRYLIC ACID, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. trimaco.com [trimaco.com]
- 7. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 8. realsafety.org [realsafety.org]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. PPE for Chemical Handling: A Quick Guide | Healthy Bean [healthybean.org]
- 11. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 12. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
